Lrrk2-IN-8
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H12F2N6 |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
8-(2,6-difluorophenyl)-3,4,7,9,13,14-hexazatetracyclo[7.6.1.02,6.013,16]hexadeca-1(16),2(6),4,7,14-pentaene |
InChI |
InChI=1S/C16H12F2N6/c17-10-3-1-4-11(18)13(10)15-21-12-8-19-22-14(12)9-7-20-24-6-2-5-23(15)16(9)24/h1,3-4,7-8H,2,5-6H2,(H,19,22) |
InChI Key |
NTLDJWYHDAANKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=NN3C1)C4=C(C=NN4)N=C2C5=C(C=CC=C5F)F |
Origin of Product |
United States |
Foundational & Exploratory
Lrrk2-IN-8: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has emerged as a key therapeutic target for Parkinson's disease. Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic forms of the disease. Many of these pathogenic mutations, such as the prevalent G2019S substitution, lead to a hyperactive kinase state, suggesting that inhibition of LRRK2's kinase activity is a promising therapeutic strategy. Lrrk2-IN-8 is a potent and selective inhibitor of LRRK2 kinase activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activity, its effects on the LRRK2 signaling pathway, and detailed protocols for its characterization.
Core Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP-binding pocket of LRRK2, this compound prevents the transfer of a phosphate group from ATP to LRRK2 substrates, thereby effectively blocking its catalytic activity. This inhibition has been demonstrated for both wild-type LRRK2 and the hyperactive G2019S mutant.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound and its close analog, LRRK2-IN-1, have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Compound | Target | IC50 | Assay Conditions |
| This compound | LRRK2 (wild-type) | <10 nM | Not specified |
| This compound | LRRK2 (G2019S) | <10 nM | Not specified |
| LRRK2-IN-1 | LRRK2 (wild-type) | 13 nM | 100 µM ATP, Nictide peptide substrate |
| LRRK2-IN-1 | LRRK2 (G2019S) | 6 nM | 100 µM ATP, Nictide peptide substrate |
| This compound | TYK2 | 10-100 nM | Not specified |
| This compound | NUAK1 | 10-100 nM | Not specified |
Table 1: Biochemical Potency of this compound and LRRK2-IN-1
| Compound | Cell Line | Readout | EC50 | Assay Type |
| LRRK2-IN-1 | U-2 OS (LRRK2-GFP) | pLRRK2 Ser935 | ~200 nM | TR-FRET |
| LRRK2-IN-1 | SH-SY5Y (LRRK2-GFP) | pLRRK2 Ser935 | ~30 nM | TR-FRET |
| LRRK2-IN-1 | Human Neural Stem Cells (LRRK2-GFP) | pLRRK2 Ser935 | 30 nM | TR-FRET |
Table 2: Cellular Potency of LRRK2-IN-1[1]
Kinase Selectivity Profile
A comprehensive understanding of a kinase inhibitor's selectivity is crucial for its use as a research tool and for its potential therapeutic development. While a full KinomeScan profile for this compound is not publicly available, data for its close analog, LRRK2-IN-1, reveals a high degree of selectivity. In a screen against 442 kinases, LRRK2-IN-1 demonstrated significant inhibition of only a small number of off-target kinases at a concentration of 10 µM.[2]
Signaling Pathways and Cellular Effects
LRRK2 is implicated in a variety of cellular processes, with the phosphorylation of Rab GTPases being one of its most well-validated functions. Rab proteins are key regulators of vesicular trafficking, and their phosphorylation by LRRK2 can impact processes such as endocytosis, exocytosis, and autophagy.
This compound, by inhibiting LRRK2 kinase activity, is expected to block the phosphorylation of Rab10 and other Rab substrates. This leads to a reduction in the cellular pool of phosphorylated Rab proteins, thereby modulating downstream vesicular trafficking events.
Another key cellular effect of LRRK2 inhibition is the dephosphorylation of LRRK2 at several serine residues, most notably Ser935. While not a direct autophosphorylation site, the phosphorylation status of Ser935 is dependent on LRRK2 kinase activity and serves as a reliable biomarker for inhibitor engagement in cellular and in vivo systems.[2]
LRRK2 Signaling Pathway and Inhibition by this compound
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro LRRK2 Kinase Assay (Radiometric)
This protocol is adapted from methods used to characterize LRRK2 inhibitors and measures the incorporation of radiolabeled phosphate into a model substrate.
Materials:
-
Recombinant LRRK2 (wild-type or G2019S mutant)
-
Myelin Basic Protein (MBP) or a peptide substrate (e.g., LRRKtide or Nictide)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP solution (non-radioactive)
-
[γ-³²P]ATP
-
This compound dissolved in DMSO
-
SDS-PAGE loading buffer
-
Phosphoric acid (for washing)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager screen and scanner
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the desired concentration of LRRK2 enzyme, and the substrate (e.g., 10 µg MBP or 20 µM peptide substrate).
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of non-radioactive ATP (to the desired final concentration, e.g., 100 µM) and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For peptide substrates, spot the reaction mixture onto P81 phosphocellulose paper, wash with phosphoric acid, and quantify radioactivity using a scintillation counter.
-
For protein substrates like MBP, expose the dried gel to a phosphorimager screen and quantify the band intensity corresponding to the phosphorylated substrate.
-
Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a radiometric in vitro LRRK2 kinase assay.
Cellular Assay for LRRK2 Inhibition (Western Blot)
This protocol describes how to measure the inhibition of LRRK2 activity in a cellular context by assessing the phosphorylation status of LRRK2 (Ser935) and its substrate Rab10.
Materials:
-
Cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293T, or A549 cells)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pLRRK2 (Ser935)
-
Mouse anti-total LRRK2
-
Rabbit anti-pRab10 (Thr73)
-
Mouse anti-total Rab10
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 1-2 hours). Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use separate membranes for phospho- and total protein detection to avoid stripping and re-probing issues.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the phospho- and total proteins. Normalize the phospho-protein signal to the total protein signal for each target.
-
Calculate the percentage of inhibition of phosphorylation at each this compound concentration relative to the DMSO control and determine the cellular EC50 value.
Conclusion
This compound is a valuable chemical probe for investigating the physiological and pathological roles of LRRK2 kinase activity. Its high potency and selectivity, as inferred from data on the closely related LRRK2-IN-1, make it a suitable tool for both in vitro and cellular studies. By inhibiting the phosphorylation of key substrates like Rab GTPases and modulating cellular phosphorylation events such as at Ser935 of LRRK2, this compound provides a means to dissect the complex signaling networks in which LRRK2 is involved. The experimental protocols provided in this guide offer a starting point for researchers to further characterize the mechanism of action of this compound and other LRRK2 inhibitors.
References
An In-depth Technical Guide to the Discovery and Synthesis of LRRK2-IN-1
An in-depth search has been conducted to gather information regarding the discovery and synthesis of a compound specifically named "Lrrk2-IN-8". After a thorough review of scientific literature and public databases, no specific inhibitor with this designation has been identified. The nomenclature of research compounds can sometimes be inconsistent or internal to a specific research group, which may explain the absence of public information on "this compound".
However, the field of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor development is rich with well-characterized molecules. One of the pioneering and most frequently cited inhibitors is LRRK2-IN-1 . To provide a comprehensive technical guide that fulfills your core requirements, we will proceed by focusing on LRRK2-IN-1 as a representative and well-documented LRRK2 inhibitor.
This guide will cover the discovery, synthesis, and biological evaluation of LRRK2-IN-1, complete with quantitative data, detailed experimental protocols, and the mandatory visualizations you requested.
This document provides a detailed overview of the discovery, synthesis, and characterization of LRRK2-IN-1, a potent and selective inhibitor of LRRK2 kinase activity. This guide is intended for researchers, scientists, and drug development professionals working in the fields of neurodegenerative disease, kinase inhibitor discovery, and medicinal chemistry.
Introduction to LRRK2 and the Rationale for Inhibition
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes a kinase and a GTPase domain.[1][2][3] Mutations in the LRRK2 gene are the most common cause of both familial and sporadic Parkinson's disease (PD).[3][4] Several of these pathogenic mutations, most notably G2019S, lead to an increase in the kinase activity of the LRRK2 protein.[3] This gain-of-function mechanism has positioned the kinase domain of LRRK2 as a key therapeutic target for Parkinson's disease. The development of potent and selective LRRK2 inhibitors is therefore a major focus of research to test the "kinase hypothesis" of LRRK2-mediated neurodegeneration.
Discovery of LRRK2-IN-1
LRRK2-IN-1 was one of the first potent and selective LRRK2 inhibitors to be publicly disclosed. Its discovery was a significant step forward in the study of LRRK2 biology, providing a critical tool to probe the function of the kinase domain in both cellular and in vivo models. The development of LRRK2-IN-1 likely involved high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.
Synthesis of LRRK2-IN-1
While a detailed, step-by-step synthesis protocol for LRRK2-IN-1 from a primary research article is not available in the provided search results, a radiolabeled version, [3H]LRRK2-IN-1, has been synthesized.[5] This synthesis involved a tritium/hydrogen (T/H) exchange reaction using Crabtree's catalyst on the parent LRRK2-IN-1 molecule.[5]
Experimental Protocols
Biochemical Assays
In Vitro LRRK2 Kinase Activity Assay (TR-FRET)
This assay measures the phosphorylation of a substrate peptide by LRRK2 in a time-resolved Förster resonance energy transfer (TR-FRET) format.
-
Materials:
-
Recombinant LRRK2 enzyme (Wild-type or mutant)
-
Fluorescein-labeled LRRKtide substrate
-
Kinase Buffer S (Life Technologies)
-
Dithiothreitol (DTT)
-
ATP
-
Test compounds (e.g., LRRK2-IN-1) dissolved in DMSO
-
384-well plates
-
-
Procedure:
-
Prepare a reaction mixture containing the LRRK2 enzyme and fluorescein-LRRKtide substrate in Kinase Buffer S supplemented with DTT.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature.
-
Stop the reaction and add a terbium-labeled anti-phospho-LRRKtide antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 490 nm.
-
The ratio of the emissions is proportional to the amount of phosphorylated substrate.[6]
-
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant LRRK2 enzyme
-
Substrate (e.g., LRRKtide)
-
LRRK2 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP
-
Test compounds in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
-
Procedure:
-
Add 1 µl of the test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 2 µl of LRRK2 enzyme.
-
Add 2 µl of a substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 120 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence.[7]
-
Cellular Assays
Cellular LRRK2 Phosphorylation Assay (TR-FRET)
This assay measures the phosphorylation of LRRK2 at Ser935 in a cellular context.
-
Materials:
-
SH-SY5Y or U-2 OS cells
-
BacMam LRRK2-GFP (wild-type or mutant)
-
Cell culture medium
-
Test compounds (e.g., LRRK2-IN-1)
-
Lysis buffer
-
Terbium-labeled anti-pSer935 antibody
-
384-well assay plates
-
-
Procedure:
-
Transduce cells with BacMam LRRK2-GFP.
-
Plate the transduced cells in 384-well plates.
-
Treat the cells with the test compound for 90-120 minutes.
-
Lyse the cells in the presence of the terbium-labeled anti-pSer935 antibody.
-
Measure the TR-FRET signal (emission ratio of 520 nm/495 nm). A decrease in the signal indicates inhibition of LRRK2 activity.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for pS935 LRRK2
This assay quantifies the levels of phosphorylated LRRK2 at Ser935 from cell or tissue lysates.
-
Materials:
-
Cell or tissue lysates
-
Anti-GFP or anti-LRRK2 capture antibody
-
Anti-pS935 LRRK2 detection antibody
-
Anti-total LRRK2 detection antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well plates
-
-
Procedure:
-
Coat a 96-well plate with the capture antibody.
-
Add cell or tissue lysates and incubate to allow LRRK2 to bind.
-
Wash the plate.
-
Add the anti-pS935 or anti-total LRRK2 detection antibody and incubate.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add TMB substrate and measure the absorbance at 450 nm.[8]
-
Proximity Ligation Assay (PLA) for LRRK2 Autophosphorylation
This assay allows for the in situ detection and amplification of LRRK2 autophosphorylation at Ser1292.
-
Materials:
-
Fixed and permeabilized cells or tissue sections
-
Rabbit anti-LRRK2 phospho-S1292 primary antibody
-
Mouse anti-LRRK2 primary antibody
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Ligation solution
-
Amplification solution with fluorescently labeled oligonucleotides
-
-
Procedure:
-
Incubate the sample with both primary antibodies overnight.
-
Wash and then incubate with the PLA probes.
-
Wash and add the ligation solution to join the two PLA probes if they are in close proximity.
-
Wash and add the amplification solution for rolling circle amplification.
-
Wash and visualize the fluorescent signal by microscopy. Each fluorescent spot represents a single LRRK2 autophosphorylation event.[9][10]
-
Quantitative Data
The following tables summarize the quantitative data for LRRK2-IN-1 and other relevant LRRK2 inhibitors.
Table 1: In Vitro Biochemical Activity of LRRK2 Inhibitors
| Compound | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) | Assay Method | Reference |
| LRRK2-IN-1 | 13 | 6 | Not Specified | [5] |
| Compound 32 | 190 | 120 | Lanthascreen | [11] |
| Compound 44 | Not Determined | 1.1 | Lanthascreen | [11] |
| Compound 45 | Not Determined | 0.9 | Lanthascreen | [11] |
Table 2: Cellular Activity of LRRK2 Inhibitors
| Compound | LRRK2 WT pSer935 IC50 (nM) | LRRK2 G2019S pSer935 IC50 (nM) | Cell Line | Assay Method | Reference |
| LRRK2-IN-1 | ~100 | ~100 | U-2 OS | TR-FRET | [6] |
| Compound 32 | 190 | 120 | HEK293 | In-Cell Western | [11] |
| Compound 44 | 18 | 10 | HEK293 | In-Cell Western | [11] |
| Compound 45 | 13 | 7 | HEK293 | In-Cell Western | [11] |
Table 3: Binding Affinity of [3H]LRRK2-IN-1
| Tissue | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Rat Kidney | 26 ± 3 | 6.4 ± 0.04 | [5] |
| Rat Brain Striatum | 43 ± 8 | 2.5 ± 0.03 | [5] |
| Human Brain Striatum | 48 ± 2 | 0.73 ± 0.01 | [5] |
Visualizations
LRRK2 Signaling Pathway
Caption: LRRK2 signaling pathways and the inhibitory action of LRRK2-IN-1.
Experimental Workflow: Cellular LRRK2 Inhibition Assay
Caption: Workflow for a cell-based TR-FRET assay to measure LRRK2 inhibition.
Logical Relationship: LRRK2 Inhibition and Cellular Readouts
Caption: Relationship between LRRK2 inhibition and downstream cellular biomarkers.
References
- 1. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRRK2: Cause, Risk, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. promega.com [promega.com]
- 8. Development of an enzyme-linked immunosorbent assay for detection of cellular and in vivo LRRK2 S935 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structure-Activity Relationship of LRRK2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the structure-activity relationships (SAR) for inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a critical therapeutic target in Parkinson's disease. We explore the underlying signaling pathways, present quantitative data on inhibitor potency, and detail the experimental protocols used to generate this data.
Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[1] Many of these mutations, particularly the prevalent G2019S substitution, lead to a gain-of-function by increasing the kinase's catalytic activity.[2] This has spurred extensive research into the development of small molecule inhibitors that can modulate LRRK2 activity. This document focuses on ATP-competitive inhibitors, exemplified by foundational compounds such as LRRK2-IN-1, and explores the chemical modifications that govern their potency and selectivity.
LRRK2 Structure and Signaling Pathway
LRRK2 is a large, 286 kDa multi-domain protein belonging to the ROCO family.[2] Its structure comprises an N-terminal region with armadillo (ARM), ankyrin (ANK), and leucine-rich repeats (LRR) involved in protein-protein interactions. The catalytic core consists of a Ras-of-complex (ROC) GTPase domain and a C-terminal of Roc (COR) domain, followed by a serine/threonine kinase domain. A C-terminal WD40 domain also mediates protein interactions.[3][4]
LRRK2 activity is complex, involving dimerization, membrane recruitment, and regulation by its own GTPase cycle.[5] In its active state, LRRK2 phosphorylates a subset of Rab GTPases, including Rab10, which in turn affects various cellular processes like vesicular trafficking, autophagy, and lysosomal function.[3][6] The inhibition of LRRK2 kinase activity is therefore a primary strategy for therapeutic intervention.
Structure-Activity Relationship (SAR) of LRRK2 Inhibitors
The development of potent and selective LRRK2 inhibitors has been a major focus of medicinal chemistry. Most efforts have targeted the ATP-binding site of the kinase domain (Type I inhibitors). The SAR exploration often involves modifying a core scaffold to optimize interactions with key residues in the ATP pocket, thereby enhancing potency and selectivity against other kinases.
Below is a logical flow diagram illustrating a typical SAR optimization cycle for a kinase inhibitor. Modifications to different parts of a chemical scaffold are systematically evaluated for their impact on biological activity.
Quantitative SAR Data
The following tables summarize the inhibitory potency of several well-characterized, ATP-competitive LRRK2 inhibitors against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant. The G2019S mutation is located in the kinase activation loop and generally increases the enzyme's activity.[7]
Table 1: Biochemical Potency of LRRK2 Inhibitors
| Compound | LRRK2 WT IC₅₀ (nM) | LRRK2 G2019S IC₅₀ (nM) | Kinase Selectivity Notes |
|---|---|---|---|
| LRRK2-IN-1 | 102 | 51 | Showed high selectivity in early screens. |
| CZC-25146 | 4 | 7 | Identified via chemical proteomics; highly potent. |
| H-1152 | 1,400 | 250 | A known ROCK inhibitor with off-target LRRK2 activity.[8] |
| Sunitinib | 10 | 10 | A multi-targeted receptor tyrosine kinase inhibitor.[9] |
| Crizotinib | 1,000 | 1,000 | An ALK and ROS1 inhibitor identified as a LRRK2 inhibitor.[9] |
Note: IC₅₀ values are compiled from various sources and assay conditions may differ. Data should be used for comparative purposes.
Table 2: Cellular Potency of LRRK2 Inhibitors (pSer935 LRRK2 Assay)
| Compound | U-2 OS Cells IC₅₀ (nM) | SH-SY5Y Cells IC₅₀ (nM) | Primary Neuron IC₅₀ (nM) |
|---|---|---|---|
| LRRK2-IN-1 | 8 | 100 | 200 |
| Sunitinib | 20 | 200 | 300 |
| H-1152 | 2,000 | >10,000 | >10,000 |
Data derived from TR-FRET assays measuring the phosphorylation of LRRK2 at Serine 935, a biomarker of LRRK2 kinase activity.[8] Different cell lines exhibit varying sensitivity to inhibitors, often due to differences in cell permeability and off-target effects.
Experimental Protocols
Accurate determination of inhibitor potency requires robust and reproducible assays. Both biochemical assays using purified enzymes and cellular assays in relevant cell lines are essential. Below are detailed protocols for two widely used methods for assessing LRRK2 inhibitor activity.
Experimental Workflow: LRRK2 Inhibitor Screening Cascade
The discovery of novel LRRK2 inhibitors typically follows a structured screening cascade to identify and characterize promising compounds from a large chemical library.
Protocol 1: Biochemical LRRK2 Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the amount of ADP produced by the LRRK2 kinase reaction, which is inversely correlated with inhibitor potency.[10]
Materials:
-
Recombinant LRRK2 enzyme (WT or G2019S)
-
LRRKtide substrate
-
ATP
-
Test compounds dissolved in DMSO
-
LRRK2 Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well low-volume plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense 1 µL of test compound dilutions (or 5% DMSO for controls) into the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of diluted LRRK2 enzyme (e.g., 25 ng per well) in Kinase Buffer to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture (e.g., LRRKtide and 10 µM ATP) in Kinase Buffer to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 120 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Record luminescence using a plate reader. The signal is directly proportional to LRRK2 activity.
-
Analysis: Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values by fitting the data to a four-parameter dose-response curve.
Protocol 2: Cellular LRRK2 Target Engagement Assay (LanthaScreen™ TR-FRET)
This protocol measures the phosphorylation of LRRK2 at Serine 935 in a cellular context, providing a direct readout of inhibitor activity on its target within a cell.[8][11]
Materials:
-
U-2 OS cells (or other suitable cell line)
-
BacMam LRRK2-GFP reagent (for expressing the target)
-
Assay medium (e.g., Opti-MEM)
-
Test compounds dissolved in DMSO
-
Tb-anti-LRRK2 [pSer935] Antibody
-
LanthaScreen® 6X Cellular Assay Lysis Buffer with protease/phosphatase inhibitors
-
384-well cell culture plates
-
TR-FRET compatible plate reader
Procedure:
-
Cell Transduction (Day 1): Transduce U-2 OS cells with BacMam LRRK2-GFP reagent in suspension according to the manufacturer's protocol (e.g., 20% v/v). Plate the transduced cells into a 384-well plate.
-
Cell Incubation (Day 2): Incubate the cells for 20-24 hours at 37°C and 5% CO₂.
-
Compound Treatment (Day 3): Remove the culture medium and add 5 µL/well of test compounds diluted in assay medium. Incubate for 60-90 minutes at 37°C.
-
Cell Lysis and Antibody Addition: Prepare a 6X Lysis Buffer containing protease/phosphatase inhibitors and the Tb-anti-LRRK2 [pSer935] antibody (at a final concentration of 12 nM). Add 5 µL of this complete lysis buffer directly to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emissions at 490 nm and 520 nm (excitation at 340 nm).
-
Analysis: Calculate the TR-FRET emission ratio (520 nm / 490 nm). The ratio is proportional to the amount of phosphorylated LRRK2. Determine cellular IC₅₀ values by plotting the emission ratio against the compound concentration.
References
- 1. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perspective on the current state of the LRRK2 field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Targets from LRRK2 Rescue Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 7. Selective Inhibitors of G2019S-LRRK2 Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural binding site comparisons reveal Crizotinib as a novel LRRK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
A Technical Guide to LRRK2 Target Engagement in Cells Using the Selective Inhibitor LRRK2-IN-1
Introduction: Leucine-rich repeat kinase 2 (LRRK2) is a large, complex, multi-domain enzyme that is a key therapeutic target in Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD, and these mutations often lead to increased kinase activity.[3][4][5] Consequently, potent and selective kinase inhibitors are invaluable tools for interrogating LRRK2 biology and its role in disease pathogenesis. This guide focuses on the well-characterized inhibitor LRRK2-IN-1, a potent and selective tool compound used to study LRRK2 target engagement in cellular systems.[5][6] We will explore the quantitative measures of its activity, the detailed experimental protocols used to assess its engagement with LRRK2 in cells, and the signaling pathways it modulates.
Data Presentation: Quantitative Analysis of LRRK2-IN-1
The efficacy of a kinase inhibitor is defined by its potency against the target enzyme and its selectivity against other kinases. LRRK2-IN-1 has been extensively profiled to establish these parameters.
Table 1: Biochemical Potency of LRRK2-IN-1 against LRRK2 Variants
This table summarizes the half-maximal inhibitory concentration (IC50) values of LRRK2-IN-1 against wild-type LRRK2 and several pathogenic mutant forms. The data demonstrates potent inhibition of the wild-type and the common G2019S mutant, but resistance in the A2016T mutant.[7]
| LRRK2 Variant | IC50 (nM) | Assay Conditions |
| Wild-Type (WT) | 13 | In vitro kinase assay with Nictide substrate and 100 µM ATP.[6][7] |
| G2019S Mutant | 6 | In vitro kinase assay with Nictide substrate and 100 µM ATP.[6][7] |
| A2016T Mutant | 2450 | In vitro kinase assay with Nictide substrate and 100 µM ATP.[6][7] |
| A2016T + G2019S Double Mutant | 3080 | In vitro kinase assay with Nictide substrate and 100 µM ATP.[6][7] |
Table 2: Kinase Selectivity Profile of LRRK2-IN-1
LRRK2-IN-1 was profiled against a large panel of kinases to assess its selectivity. A compound is considered highly selective if it inhibits a small number of off-target kinases. LRRK2-IN-1 inhibits only 12 kinases out of a panel of 442 with a dissociation constant (Kd) of less than 3 µM, demonstrating its high selectivity.[8]
| Profiling Method | Total Kinases Tested | Number of Hits | Criteria for Hit |
| KINOMEscan™ | 442 | 12 | <10% of DMSO control at 10 µM concentration.[8] |
| KiNativ™ (hPBMC) | 180 | Not specified | >50% inhibition at 1 µM.[8] |
| KiNativ™ (Mouse Brain) | 195 | Not specified | >50% inhibition at 1 µM.[8] |
| Dundee Profiling | 105 | Not specified | >50% inhibition at 1 µM.[8] |
Experimental Protocols
Assessing the direct binding of an inhibitor to its target within the complex environment of a living cell is crucial for validating its mechanism of action. The NanoBRET™ Target Engagement (TE) assay and immunoblotting for downstream phosphorylation events are two primary methods for confirming LRRK2 engagement by inhibitors like LRRK2-IN-1.
Protocol 1: NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay measures the binding of a compound to a target kinase in live cells.[9] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase-tagged LRRK2 protein (the donor) and a fluorescently labeled tracer that binds to the kinase's ATP pocket (the acceptor).[10] When a test compound like LRRK2-IN-1 enters the cell and binds to LRRK2, it displaces the tracer, leading to a dose-dependent decrease in the BRET signal.[10]
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS).[9][11]
-
Cells are transiently transfected with a LRRK2-NanoLuc® Fusion Vector, which expresses the LRRK2 protein fused to NanoLuc® luciferase.[10][12] Transfection is typically carried out in 96-well or 384-well plates.[9][11]
-
-
Compound and Tracer Treatment:
-
After an appropriate incubation period post-transfection (e.g., 24 hours), the culture medium is replaced.
-
The cells are pre-treated with the NanoBRET™ Tracer (e.g., Tracer K-9) at a predetermined optimal concentration.[9][13]
-
Immediately following tracer addition, cells are treated with a serial dilution of the test compound (e.g., LRRK2-IN-1) or a vehicle control (DMSO).[11]
-
The cells are incubated for a set period (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow the system to reach binding equilibrium.[9][11]
-
-
Signal Detection:
-
The NanoBRET™ Nano-Glo® Substrate and an Extracellular NanoLuc® Inhibitor are added to the wells to generate the luminescent signal from the intracellular NanoLuc® fusion protein.[11][12]
-
The plate is read on a luminometer capable of measuring dual-filtered emissions for the donor (e.g., 460nm) and acceptor (e.g., 618nm).[9]
-
-
Data Analysis:
Protocol 2: Quantitative Immunoblotting for LRRK2 Pathway Activity
Inhibition of LRRK2 kinase activity by a compound like LRRK2-IN-1 leads to the dephosphorylation of LRRK2 at key sites, such as Serine 935 (pS935), and of its downstream substrates, such as Rab10 at Threonine 73 (pT73).[14][15] Quantitative immunoblotting (Western blotting) is used to measure these changes in phosphorylation, providing a robust pharmacodynamic readout of target engagement.[15][16]
Methodology:
-
Cell Culture and Treatment:
-
Lysate Preparation:
-
Cells are washed with media without FBS (washing with PBS is discouraged as it may induce stress).[14]
-
Cells are lysed on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[14][16]
-
Lysates are clarified by centrifugation at high speed (e.g., 20,800 x g) for 10-20 minutes at 4°C.[17]
-
-
Protein Quantification and Sample Preparation:
-
The protein concentration of the supernatant is determined using a standard assay (e.g., Coomassie Plus).[16]
-
Lysates are normalized to a final concentration of 1-2 µg/µL, and an equal amount of total protein (e.g., 10-15 µg) per lane is prepared by adding LDS sample buffer and a reducing agent.[16]
-
-
Gel Electrophoresis and Protein Transfer:
-
Immunoblotting and Detection:
-
The membrane is blocked (e.g., with 5% non-fat dry milk or Odyssey Blocking Buffer) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies targeting total LRRK2, pS935-LRRK2, total Rab10, and pT73-Rab10.[14] A loading control antibody (e.g., GAPDH or tubulin) is also used.
-
After washing, the membrane is incubated with species-appropriate secondary antibodies conjugated to a fluorophore (e.g., IRDye).
-
The signal is detected using a fluorescence imaging system (e.g., LI-COR Odyssey).
-
-
Data Analysis:
-
The signal intensity for the phosphoprotein is normalized to the signal for the corresponding total protein.[15] The effect of the inhibitor is quantified by comparing the normalized phosphorylation signal in treated versus vehicle control samples.
-
Mandatory Visualizations
LRRK2 Signaling Pathway
References
- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of LRRK2 as a Drug Target for Treatment of Parkinson's Disease Using Antisense Technology | Parkinson's Disease [michaeljfox.org]
- 3. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 4. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucine rich repeat kinase 2 (LRRK2) as a potential therapeutic target for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. LRRK2-NanoLuc® Fusion Vector [promega.sg]
- 11. carnabio.com [carnabio.com]
- 12. carnabio.com [carnabio.com]
- 13. promega.de [promega.de]
- 14. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 15. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 16. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
Lrrk2-IN-8: A Technical Guide to its Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular signaling pathways modulated by Lrrk2-IN-8, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the intricate signaling networks involved.
Introduction to LRRK2 and its Inhibition
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[2][3] The G2019S mutation, located within the kinase domain, is the most common and leads to increased kinase activity, suggesting that inhibiting LRRK2 kinase activity is a promising therapeutic strategy for PD.[4] LRRK2 has been implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and inflammatory responses.[5]
This compound is a small molecule inhibitor designed to target the kinase activity of LRRK2. Understanding its precise interactions with LRRK2 and the downstream cellular consequences is crucial for its development as a research tool and potential therapeutic agent.
Quantitative Data for this compound
The inhibitory activity of this compound against both wild-type (wt) LRRK2 and the pathogenic G2019S mutant has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | IC50 (nM) |
| LRRK2 (wt) | < 10 |
| LRRK2 (G2019S) | < 10 |
| TYK2 | 10-100 |
| NUAK1 | 10-100 |
Table 1: In vitro inhibitory activity of this compound. Data sourced from commercially available information.[6]
Core LRRK2 Signaling Pathways
LRRK2 exerts its cellular functions through a complex network of signaling pathways. A key downstream event is the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular vesicle trafficking.
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Upon activation by upstream signals and GTP binding, LRRK2 transitions to an active conformation.[4] Active LRRK2 then phosphorylates a number of substrates, most notably Rab GTPases.[7] This phosphorylation event alters the function of Rab proteins, impacting downstream cellular processes such as vesicular trafficking, autophagy, and inflammation.[5] this compound acts by directly inhibiting the kinase activity of LRRK2, thereby preventing the phosphorylation of its substrates and modulating these cellular pathways.[6]
Experimental Protocols
The characterization of this compound and its effects on cellular signaling pathways involves a series of key experiments. Detailed methodologies for these assays are provided below.
In Vitro LRRK2 Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on LRRK2 kinase activity.
Objective: To quantify the IC50 value of this compound against purified LRRK2.
Materials:
-
Recombinant human LRRK2 (wild-type and G2019S mutant)
-
LRRKtide (a synthetic peptide substrate) or Myelin Basic Protein (MBP)
-
ATP, [γ-32P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper and wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing kinase assay buffer, LRRK2 enzyme, and the peptide substrate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro LRRK2 Kinase Assay.
Western Blot Analysis of LRRK2 Substrate Phosphorylation
This cellular assay assesses the ability of this compound to inhibit LRRK2 activity within a cellular context by measuring the phosphorylation of a known LRRK2 substrate, such as Rab10.
Objective: To determine the effect of this compound on LRRK2-mediated phosphorylation of Rab10 in cells.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Rab10 (Thr73), anti-total Rab10, anti-LRRK2, anti-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated Rab10 to total Rab10.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a drug in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Objective: To confirm that this compound directly binds to and stabilizes LRRK2 in intact cells.
Materials:
-
Cell line expressing LRRK2
-
This compound
-
PBS
-
Cell lysis buffer (with protease inhibitors)
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
Western blot reagents (as described in section 4.2)
Protocol:
-
Treat cells with this compound or DMSO.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blot using an anti-LRRK2 antibody.
-
The presence of a higher amount of soluble LRRK2 at elevated temperatures in the this compound-treated samples compared to the control indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a potent inhibitor of LRRK2 kinase activity, targeting a key enzyme implicated in the pathogenesis of Parkinson's disease. This guide provides the foundational knowledge for researchers to investigate the cellular effects of this compound. The presented quantitative data, detailed experimental protocols, and visualized signaling pathways offer a robust framework for further studies into the mechanism of action of this compound and its potential as a therapeutic agent. The methodologies described herein are essential for validating on-target activity and elucidating the downstream consequences of LRRK2 inhibition in relevant cellular models.
References
- 1. LRRK2 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. LRRK2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
LRRK2 Inhibition: A Deep Dive into Autophagy and Lysosomal Function
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the role of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibition in autophagy and lysosomal function. While the prompt specified "Lrrk2-IN-8," extensive searches of the public scientific literature and databases did not yield specific information on this particular compound. Therefore, this guide synthesizes data from studies on other well-characterized, potent, and selective LRRK2 kinase inhibitors, such as Lrrk2-in-1, MLi-2, and GSK2578215A, to illustrate the cellular and molecular consequences of LRRK2 inhibition. The principles and findings discussed herein are expected to be broadly applicable to potent and selective inhibitors of LRRK2 kinase activity.
Introduction: LRRK2, a Key Regulator of Cellular Degradation Pathways
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative diseases, particularly Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD and also contribute to sporadic forms of the disease.[1][2] The kinase activity of LRRK2 is central to its pathogenic effects, making it a prime target for therapeutic intervention.[3][4]
Two critical cellular processes regulated by LRRK2 are autophagy and lysosomal function.[5][6] Autophagy is a catabolic "self-eating" process essential for the clearance of damaged organelles and aggregated proteins. The lysosome is the primary degradative organelle within the cell, responsible for breaking down cellular waste. Dysregulation of these pathways is a hallmark of many neurodegenerative disorders. This guide will explore the intricate role of LRRK2 in these pathways and the effects of its pharmacological inhibition.
Mechanism of Action: How LRRK2 Inhibition Modulates Autophagy and Lysosomal Function
LRRK2's influence on autophagy and lysosomal function is multifaceted, involving the phosphorylation of key substrates and interaction with various signaling pathways.
Regulation of Rab GTPases
A pivotal discovery in LRRK2 biology was the identification of a subset of Rab GTPases as bona fide LRRK2 substrates.[7][8] Rab GTPases are master regulators of vesicular trafficking, a process fundamental to autophagy and lysosomal function. LRRK2 phosphorylates Rab proteins, including Rab8a and Rab10, within their switch II domain.[9][10] This phosphorylation event can alter their interaction with regulatory proteins, thereby impacting vesicle transport.[9] Pathogenic LRRK2 mutations often lead to hyper-phosphorylation of these Rab substrates.[8] LRRK2 inhibitors, by blocking this phosphorylation, can restore normal Rab GTPase function and vesicular trafficking.
Impact on Lysosomal Homeostasis
LRRK2 activity is intricately linked to the maintenance of a healthy lysosomal network.[10][11] Studies have shown that pathogenic LRRK2 mutations can lead to lysosomal dysfunction, including altered lysosomal morphology and impaired acidification.[12] LRRK2 inhibition has been demonstrated to rescue these defects, promoting proper lysosomal function.[13] Furthermore, LRRK2 has been implicated in regulating the trafficking of lysosomal membrane proteins, a process crucial for lysosomal integrity and function.[10]
Modulation of Autophagic Flux
The effect of LRRK2 on the overall process of autophagy, known as autophagic flux, is complex and appears to be context-dependent. Some studies suggest that pathogenic LRRK2 activity impairs autophagic clearance, leading to an accumulation of autophagosomes.[5] Conversely, inhibition of LRRK2 kinase activity has been shown to stimulate macroautophagy.[14] This suggests that LRRK2 may act as a negative regulator of autophagy initiation.
Signaling Pathways Implicated in LRRK2-Mediated Regulation of Autophagy
LRRK2 does not operate in isolation; it intersects with several key signaling pathways that control cellular metabolism and autophagy.
MEK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK/ERK cascade, has been linked to LRRK2 function.[3] Some studies suggest that the G2019S LRRK2 mutation induces autophagy via the MEK/ERK pathway, and that inhibition of this pathway can reduce the exacerbated autophagy seen in mutant cells.[3][15][16]
mTOR Signaling
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and autophagy. While some studies have explored a potential link between LRRK2 and the mTOR pathway, evidence suggests that LRRK2 kinase inhibition can induce autophagy independently of canonical mTORC1 signaling.[14][17][18][19] This indicates that LRRK2 may regulate autophagy through a distinct, mTOR-independent mechanism.
Calcium-Dependent Signaling
LRRK2 has been shown to regulate autophagy through a calcium-dependent pathway involving NAADP (nicotinic acid adenine dinucleotide phosphate).[17] This suggests a role for LRRK2 in modulating lysosomal calcium homeostasis, which in turn impacts autophagic processes.
Quantitative Data on the Effects of LRRK2 Inhibition
The following tables summarize quantitative data from various studies on the effects of LRRK2 inhibition on key markers of autophagy and lysosomal function.
Table 1: Effect of LRRK2 Inhibition on Autophagy Markers
| Inhibitor | Cell/Model System | Marker | Effect | Fold Change/Percentage Change | Reference |
| Lrrk2-in-1 | H4 neuroglioma cells | LC3-II levels | Increase | Not specified | [14] |
| Lrrk2-in-1 | H4 neuroglioma cells | p62 levels | Increase | Not specified | [14] |
| U0126 (MEK inhibitor) | G2019S LRRK2 fibroblasts | LC3-II levels | Reduction | Not specified | [3] |
| GSK2578215A | G2019S knock-in neurons | Autophagic flux | Rescue of decreased flux | Not specified | [13] |
Table 2: Effect of LRRK2 Inhibition on Lysosomal Function
| Inhibitor | Cell/Model System | Parameter | Effect | Quantitative Measurement | Reference |
| GSK2578215A | G2019S knock-in neurons | Lysosomal acidification | Rescue of defect | Not specified | [13] |
| LRRK2 inhibitor | Macrophages/Microglia | Lysosomal proteolytic activity | Enhancement | Not specified | [11] |
| LRRK2 inhibitor | Macrophages/Microglia | Lysosomal hydrolase expression | Increase | Not specified | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Autophagy Flux Assay using LC3-II Turnover
Objective: To measure the rate of autophagic degradation (autophagic flux) by monitoring the levels of LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, H4 neuroglioma)
-
LRRK2 inhibitor (e.g., Lrrk2-in-1, MLi-2)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-LC3, anti-p62, anti-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with the LRRK2 inhibitor at the desired concentration for the specified time. Include a vehicle control (e.g., DMSO).
-
For the last 2-4 hours of the LRRK2 inhibitor treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells for each condition.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to detect LC3, p62, and a loading control.
-
Quantify the band intensities for LC3-II and the loading control.
-
Calculate autophagic flux by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor for both control and LRRK2 inhibitor-treated cells. An increase in the difference between these two conditions upon LRRK2 inhibition indicates an induction of autophagic flux.
Lysosomal pH Measurement using LysoSensor Dyes
Objective: To measure the pH of lysosomal compartments.
Materials:
-
Cell line of interest
-
LRRK2 inhibitor
-
LysoSensor Green DND-189 or LysoSensor Yellow/Blue DND-160
-
Live-cell imaging microscope with appropriate filter sets
-
Image analysis software
Procedure:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Treat cells with the LRRK2 inhibitor or vehicle for the desired duration.
-
Incubate the cells with the LysoSensor dye according to the manufacturer's instructions (typically 1-5 µM for 30-60 minutes).
-
Replace the dye-containing medium with fresh, pre-warmed medium.
-
Acquire images using a fluorescence microscope. For ratiometric dyes like LysoSensor Yellow/Blue, acquire images at both emission wavelengths.
-
Analyze the fluorescence intensity of individual lysosomes. For ratiometric dyes, calculate the ratio of the two emission intensities.
-
A standard curve can be generated by treating cells with buffers of known pH in the presence of a protonophore (e.g., nigericin and monensin) to calibrate the fluorescence ratio to pH values.
Rab GTPase Phosphorylation Assay
Objective: To assess the phosphorylation status of LRRK2 substrate Rab GTPases.
Materials:
-
Cell line of interest
-
LRRK2 inhibitor
-
Cell lysis buffer
-
Phos-tag™ acrylamide for SDS-PAGE
-
Western blotting apparatus
-
Primary antibodies: anti-Rab10, anti-phospho-Rab10 (if available), total LRRK2, phospho-LRRK2 (e.g., pS935)
-
Secondary antibodies
Procedure:
-
Treat cells with the LRRK2 inhibitor or vehicle.
-
Lyse the cells and quantify protein concentration.
-
Prepare polyacrylamide gels containing Phos-tag™ acrylamide, which retards the migration of phosphorylated proteins.
-
Perform SDS-PAGE using the Phos-tag™ gels, followed by Western blotting.
-
Probe the membranes with antibodies against the Rab GTPase of interest (e.g., Rab10). The phosphorylated form will appear as a slower-migrating band.
-
Alternatively, use phospho-specific antibodies if available.
-
Quantify the ratio of phosphorylated to total Rab protein. A decrease in this ratio upon treatment with a LRRK2 inhibitor indicates target engagement and inhibition of LRRK2 kinase activity.
Visualizing the Pathways: Signaling and Experimental Workflows
LRRK2 Signaling in Autophagy and Lysosomal Function
Caption: LRRK2 signaling in autophagy and lysosomal function.
Experimental Workflow for Assessing Autophagic Flux
Caption: Workflow for measuring autophagic flux.
Logical Relationship of LRRK2 Inhibition and Cellular Outcomes
Caption: LRRK2 inhibition and its cellular consequences.
Conclusion and Future Directions
The inhibition of LRRK2 kinase activity presents a promising therapeutic strategy for Parkinson's disease and other disorders characterized by autophagic and lysosomal dysfunction. By targeting the phosphorylation of Rab GTPases and modulating key signaling pathways, LRRK2 inhibitors can restore cellular homeostasis and enhance the clearance of pathological protein aggregates. While the specific properties of this compound remain to be elucidated in the public domain, the wealth of data on other LRRK2 inhibitors provides a strong rationale for its potential efficacy.
Future research should focus on:
-
Elucidating the full range of LRRK2 substrates and their roles in autophagy and lysosomal biology.
-
Investigating the long-term effects of LRRK2 inhibition on cellular function.
-
Developing biomarkers to monitor the engagement and efficacy of LRRK2 inhibitors in clinical settings.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand the critical role of LRRK2 in cellular degradation pathways and the therapeutic potential of its inhibition.
References
- 1. youtube.com [youtube.com]
- 2. pnas.org [pnas.org]
- 3. The LRRK2 G2019S mutant exacerbates basal autophagy through activation of the MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Link between Autophagy and the Pathophysiology of LRRK2 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the Impact of LRRK2 Mutation on Lysosomal Function in Macrophages | Parkinson's Disease [michaeljfox.org]
- 7. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | Parkinson's Disease [michaeljfox.org]
- 8. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | eLife [elifesciences.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]
- 11. LRRK2 suppresses lysosome degradative activity in macrophages and microglia through MiT-TFE transcription factor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Familial knockin mutation of LRRK2 causes lysosomal dysfunction and accumulation of endogenous insoluble α-synuclein in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Inhibition of LRRK2 kinase activity stimulates macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERKed by LRRK2: A cell biological perspective on hereditary and sporadic Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Leucine-rich repeat kinase 2 regulates autophagy through a calcium-dependent pathway involving NAADP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigating Signaling Pathway Dysfunction Linked to LRRK2 | Parkinson's Disease [michaeljfox.org]
- 19. mTOR independent alteration in ULK1 Ser758 phosphorylation following chronic LRRK2 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Lrrk2-IN-8 and Mitochondrial Function in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease (PD), with mutations in the LRRK2 gene being a common cause of both familial and sporadic forms of the disease. A growing body of evidence suggests that LRRK2 plays a pivotal role in regulating mitochondrial function, and its hyperactivity, often associated with pathogenic mutations, can lead to mitochondrial dysfunction and subsequent neuronal demise. This technical guide provides a comprehensive overview of the interplay between LRRK2 and mitochondrial health in neurons, with a particular focus on the effects of LRRK2 inhibition by small molecules such as Lrrk2-IN-8. We consolidate quantitative data from various studies into structured tables, offer detailed experimental protocols for key mitochondrial function assays, and present signaling pathways and experimental workflows through explanatory diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the mechanisms of LRRK2-mediated neurodegeneration and to develop novel therapeutic strategies targeting this kinase.
LRRK2 and Its Role in Neuronal Mitochondrial Homeostasis
LRRK2 is a large, multi-domain protein that possesses both kinase and GTPase activity.[1] It is involved in a multitude of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[2][3] Within neurons, a subpopulation of LRRK2 is associated with the outer mitochondrial membrane, suggesting a direct role in mitochondrial regulation.[4]
Pathogenic mutations in LRRK2, such as the common G2019S mutation, lead to a hyperactive kinase state.[5] This aberrant kinase activity is linked to several mitochondrial deficits, including:
-
Altered Mitochondrial Dynamics: LRRK2 is known to interact with proteins that govern mitochondrial fission and fusion, such as dynamin-related protein 1 (Drp1).[6][7] Hyperactive LRRK2 can promote mitochondrial fission, leading to a fragmented mitochondrial network.[6][7][8]
-
Impaired Mitochondrial Respiration and ATP Production: Studies have shown that pathogenic LRRK2 mutations can lead to decreased oxygen consumption rates (OCR) and reduced ATP production in neurons.[5][9]
-
Increased Oxidative Stress: Mitochondrial dysfunction is often accompanied by an increase in the production of reactive oxygen species (ROS). Neurons expressing mutant LRRK2 have been shown to exhibit elevated levels of mitochondrial ROS.[9]
-
Defective Mitophagy: Mitophagy is the selective degradation of damaged mitochondria via autophagy, a critical quality control mechanism. Pathogenic LRRK2 has been shown to impair mitophagy, leading to the accumulation of dysfunctional mitochondria.[4][10][11]
Impact of LRRK2 Inhibition on Mitochondrial Function
The detrimental effects of hyperactive LRRK2 on mitochondrial function have made it a prime target for therapeutic intervention. The development of potent and selective LRRK2 kinase inhibitors, such as this compound and others like MLi-2 and GSK3357679A, has provided valuable tools to probe the consequences of LRRK2 inhibition and to assess its therapeutic potential.[11][12]
Inhibition of LRRK2 kinase activity has been shown to rescue several mitochondrial defects observed in cellular and animal models of PD. These restorative effects include:
-
Normalization of Mitochondrial Morphology: Treatment with LRRK2 inhibitors can reverse the mitochondrial fragmentation induced by pathogenic LRRK2 mutations.[7]
-
Restoration of Mitochondrial Respiration: Inhibition of LRRK2 can improve mitochondrial oxygen consumption and ATP production.
-
Reduction of Oxidative Stress: By restoring mitochondrial function, LRRK2 inhibitors can decrease the overproduction of ROS.
-
Enhancement of Mitophagy: LRRK2 inhibitors have been demonstrated to promote the clearance of damaged mitochondria by enhancing mitophagy.[4][11]
Quantitative Data on the Effects of LRRK2 Inhibition
The following tables summarize quantitative data from various studies investigating the impact of LRRK2 mutations and inhibition on key mitochondrial parameters in neurons.
Table 1: Effects of LRRK2 Activity on Mitochondrial Respiration in Neurons
| Parameter | Cell/Animal Model | Condition | Change from Control | Reference |
| Basal Respiration | iPSC-derived Microglia | LRRK2-G2019S | ↓ ~35% | [13] |
| ATP-linked Respiration | iPSC-derived Microglia | LRRK2-G2019S | ↓ ~35% | [13] |
| Maximal Respiration | iPSC-derived Microglia | LRRK2-G2019S | ↓ ~34% | [13] |
| Spare Respiratory Capacity | iPSC-derived Microglia | LRRK2-G2019S | ↓ ~34% | [13] |
Table 2: Effects of LRRK2 Activity on Mitochondrial Morphology in Neurons
| Parameter | Cell Model | Condition | Change from Control | Reference |
| Mitochondrial Aspect Ratio | SH-SY5Y cells | LRRK2 WT Overexpression | ↓ ~15% | [6] |
| Mitochondrial Aspect Ratio | SH-SY5Y cells | LRRK2 R1441C Overexpression | ↓ ~46% | [6] |
| Mitochondrial Aspect Ratio | SH-SY5Y cells | LRRK2 G2019S Overexpression | ↓ ~31% | [6] |
| % of Cells with Fragmented Mitochondria | SH-SY5Y cells | LRRK2 WT Overexpression | ↑ ~2-fold | [6] |
| % of Cells with Fragmented Mitochondria | SH-SY5Y cells | LRRK2 R1441C Overexpression | ↑ ~3-fold | [6] |
| % of Cells with Fragmented Mitochondria | SH-SY5Y cells | LRRK2 G2019S Overexpression | ↑ ~2.5-fold | [6] |
Table 3: Effects of LRRK2 Activity on Mitochondrial Membrane Potential and ROS Production
| Parameter | Cell Model | Condition | Change from Control | Reference |
| Mitochondrial Membrane Potential | SH-SY5Y cells | LRRK2 WT Overexpression | ↓ | [6] |
| Mitochondrial Membrane Potential | SH-SY5Y cells | LRRK2 R1441C Overexpression | ↓ (more significant) | [6] |
| Mitochondrial Membrane Potential | SH-SY5Y cells | LRRK2 G2019S Overexpression | ↓ (more significant) | [6] |
| Reactive Oxygen Species (ROS) | SH-SY5Y cells | LRRK2 WT Overexpression | ↑ | [6] |
| Reactive Oxygen Species (ROS) | SH-SY5Y cells | LRRK2 R1441C Overexpression | ↑ (more significant) | [6] |
| Reactive Oxygen Species (ROS) | SH-SY5Y cells | LRRK2 G2019S Overexpression | ↑ (more significant) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess mitochondrial function in the context of LRRK2 research.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is a widely used method to measure mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial polarization.[14]
Protocol:
-
Cell Culture: Plate neurons at an appropriate density in a multi-well plate (e.g., 96-well black, clear-bottom plate for plate reader analysis or on coverslips in a 24-well plate for microscopy). Culture the cells overnight to allow for attachment.
-
Treatment: Treat the cells with this compound or other LRRK2 inhibitors at the desired concentrations and for the desired duration. Include appropriate vehicle controls and a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 15-30 minutes).
-
JC-1 Staining Solution Preparation: Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium. The optimal concentration may need to be determined empirically for your specific cell type.
-
Staining: Remove the treatment medium from the cells and add the JC-1 working solution. Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Aspirate the JC-1 staining solution and wash the cells once with pre-warmed 1X Assay Buffer or PBS.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity at two wavelength pairs:
-
Green (monomers): Excitation ~485 nm / Emission ~535 nm
-
Red (J-aggregates): Excitation ~540 nm / Emission ~590 nm
-
-
Fluorescence Microscopy: Observe the cells using appropriate filter sets for green and red fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Mitochondrial Respiration using the Seahorse XF Analyzer
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive profile of cellular metabolism. The Mito Stress Test is a standard assay that utilizes sequential injections of mitochondrial inhibitors to assess key parameters of mitochondrial function.[15][16][17]
Protocol:
-
Cell Seeding: Seed neurons in a Seahorse XF96 cell culture microplate at a pre-determined optimal density to ensure a confluent monolayer on the day of the assay.
-
Sensor Cartridge Hydration: The day before the assay, hydrate the Seahorse XF96 sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
Assay Medium Preparation: On the day of the assay, prepare the assay medium by supplementing Seahorse XF Base Medium with substrates such as glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the culture medium from the cells and wash twice with the prepared assay medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Compound Plate Preparation: Prepare a stock plate of the mitochondrial inhibitors (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A) at the desired concentrations in the assay medium.
-
Seahorse XF Assay: Load the hydrated sensor cartridge, the cell plate, and the compound plate into the Seahorse XF Analyzer. The instrument will calibrate, and then sequentially inject the inhibitors while measuring OCR and ECAR.
-
Data Analysis: After the run, normalize the data to cell number or protein concentration. The Seahorse XF software will calculate key mitochondrial parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[18]
Analysis of Mitochondrial Morphology
Changes in mitochondrial morphology, such as fragmentation or elongation, can be visualized and quantified using fluorescence microscopy.
Protocol:
-
Cell Culture and Transfection/Treatment: Plate neurons on glass coverslips. If necessary, transfect the cells with a mitochondrial-targeted fluorescent protein (e.g., mito-DsRed). Treat the cells with this compound or other compounds as required.
-
Mitochondrial Staining (if not transfected): Incubate the cells with a mitochondrial-specific dye such as MitoTracker Red CMXRos (e.g., 500 nM for 30 minutes at 37°C).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. If immunostaining is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining (Optional): If co-localizing with other proteins, block the cells and incubate with primary and fluorescently labeled secondary antibodies.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a confocal or high-resolution fluorescence microscope.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology. Common parameters include:
-
Aspect Ratio and Form Factor: To measure the degree of elongation versus circularity.
-
Mitochondrial Footprint: To measure the total mitochondrial area within a cell.
-
Branching: To assess the complexity of the mitochondrial network.
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to LRRK2 and mitochondrial function.
Caption: Pathogenic LRRK2 signaling cascade leading to mitochondrial dysfunction.
Caption: Mechanism of neuroprotection by LRRK2 inhibitors like this compound.
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Conclusion
The intricate relationship between LRRK2 and mitochondrial function is a cornerstone of LRRK2-associated Parkinson's disease pathogenesis. The hyperactivity of LRRK2 kinase instigates a cascade of deleterious events within neuronal mitochondria, ultimately contributing to neurodegeneration. The advent of potent LRRK2 inhibitors, exemplified by compounds like this compound, has not only illuminated these pathogenic mechanisms but also presented a promising therapeutic avenue. By restoring mitochondrial homeostasis, LRRK2 kinase inhibition holds the potential to be a disease-modifying strategy for Parkinson's disease. This guide provides a foundational resource for researchers aiming to further explore this critical area of neuroscience and drug discovery. Future investigations should continue to delineate the precise molecular targets of LRRK2 within the mitochondria and to translate the promising preclinical findings of LRRK2 inhibitors into effective clinical therapies.
References
- 1. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LRRK2 Kinase Activity Induces Mitochondrial Fission in Microglia via Drp1 and Modulates Neuroinflammation [en-journal.org]
- 4. Parkinson's disease and mitophagy: an emerging role for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2 regulates endoplasmic reticulum–mitochondrial tethering through the PERK‐mediated ubiquitination pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRRK2 regulates mitochondrial dynamics and function through direct interaction with DLP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LRRK2 Kinase Activity Induces Mitochondrial Fission in Microglia via Drp1 and Modulates Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LRRK2-mediated mitochondrial dysfunction in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Study of AMPK-Regulated Metabolic Fluxes in Neurons Using the Seahorse XFe Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Lrrk2-IN-8 selectivity profile against other kinases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of Lrrk2-IN-8, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Due to the structural similarity and extensive published data for its close analog, Lrrk2-IN-1, the information presented herein primarily focuses on Lrrk2-IN-1 as a representative compound. This guide details its on-target and off-target kinase activities, the experimental methodologies used for these assessments, and the relevant signaling pathways.
Quantitative Kinase Inhibition Profile
The inhibitory activity of Lrrk2-IN-1 has been assessed against its primary target, LRRK2, and a wide array of other kinases. The following tables summarize the quantitative data from various screening platforms.
On-Target Activity of Lrrk2-IN-1 against LRRK2
| Target | Mutant | IC50 (nM) | Assay Conditions |
| LRRK2 | Wild-Type (WT) | 13 | 100 µM ATP |
| LRRK2 | G2019S | 6 | 100 µM ATP[1] |
| LRRK2 | A2016T | 2450 | Nictide substrate, ATP |
| LRRK2 | A2016T + G2019S | 3080 | Nictide substrate, ATP |
Off-Target Kinase Selectivity Profile of Lrrk2-IN-1
Lrrk2-IN-1 exhibits a high degree of selectivity. In a broad kinase panel screen, it was found to have affinity for only a limited number of other kinases.[2]
| Off-Target Kinase | Inhibition Data | Assay Platform |
| DCLK2 | IC50 = 45 nM | Biochemical Assay[3] |
| MAPK7 | EC50 = 160 nM | Cellular Assay[3] |
| AURKB | IC50 > 1 µM | Biochemical Assay[3] |
| CHEK2 | IC50 > 1 µM | Biochemical Assay[3] |
| MKNK2 | IC50 > 1 µM | Biochemical Assay[3] |
| MYLK | IC50 > 1 µM | Biochemical Assay[3] |
| NUAK1 | IC50 > 1 µM | Biochemical Assay[3] |
| PLK1 | IC50 > 1 µM | Biochemical Assay[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in determining the kinase selectivity profile of Lrrk2-IN-1 are provided below.
In Vitro LRRK2 Kinase Assay
This protocol describes a standard method for measuring the enzymatic activity of LRRK2 in vitro.[4][5][6][7]
Materials:
-
Recombinant LRRK2 (e.g., GST-tagged fragment)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
ATP (as required for the specific assay, e.g., 100 µM)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a synthetic peptide like LRRKtide)
-
Lrrk2-IN-1 or other inhibitors
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay system (Promega)
-
SDS-PAGE gels and Western blotting reagents or luminescence plate reader
Procedure:
-
Prepare the kinase reaction mixture on ice, containing the kinase buffer, recombinant LRRK2, and the chosen substrate.
-
Add the desired concentration of Lrrk2-IN-1 or DMSO as a control.
-
Initiate the reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay).
-
Incubate the reaction at 30°C for a specified time (e.g., 60-120 minutes).[8]
-
Terminate the reaction by adding SDS-PAGE loading buffer and heating.
-
Separate the reaction products by SDS-PAGE.
-
For radiometric assays, expose the gel to a phosphor screen to visualize substrate phosphorylation.
-
For luminescence-based assays like ADP-Glo™, follow the manufacturer's instructions to measure ADP production, which is proportional to kinase activity.[8]
-
Calculate IC50 values by plotting the percentage of kinase activity against the inhibitor concentration.
KINOMEscan™ Profiling
This platform utilizes a competition binding assay to quantify the interaction of a compound with a large panel of kinases.[9][10]
Principle: An immobilized active-site directed ligand is used to capture the kinase of interest. The test compound is then added in competition with the immobilized ligand. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase. Quantification is typically performed using qPCR of a DNA tag conjugated to the kinase.
Workflow:
-
A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
-
After reaching equilibrium, the mixture is washed to remove unbound components.
-
The amount of kinase remaining bound to the solid support is quantified using qPCR.
-
The results are reported as a percentage of the DMSO control, and dissociation constants (Kd) can be determined from dose-response curves.
KiNativ™ Profiling
This chemical proteomics approach measures the ability of a compound to inhibit the binding of a biotinylated ATP or ADP probe to kinases within a native cellular lysate.[11]
Principle: A biotinylated acyl-phosphate probe covalently labels the conserved active site lysine of ATP-binding proteins, including kinases. Pre-incubation with an inhibitor prevents this labeling. The extent of labeling is quantified by mass spectrometry.
Workflow:
-
Cell or tissue lysates are prepared to maintain native kinase activity.
-
The lysate is incubated with the test compound at various concentrations.
-
The biotinylated ATP/ADP probe is added, which covalently modifies the active site of kinases that are not blocked by the inhibitor.
-
The proteins are digested, and the biotinylated peptides are enriched using streptavidin affinity chromatography.
-
The enriched peptides are identified and quantified by LC-MS/MS.
-
The degree of inhibition is determined by comparing the abundance of labeled peptides in the presence and absence of the inhibitor.
Signaling Pathways and Visualization
The following diagrams illustrate the key signaling pathways discussed in this guide.
Kinase Selectivity Profiling Workflow
Caption: Workflow for determining kinase inhibitor selectivity.
LRRK2 Signaling Pathway
Caption: LRRK2 signaling and inhibition by this compound.
Polo-like Kinase 1 (PLK1) Signaling Pathway
Caption: Simplified PLK1 signaling pathway.
SRC Family Kinase (SFK) Signaling Pathway
Caption: Overview of SRC family kinase signaling.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro kinase activity [protocols.io]
- 7. In vitro assays of LRRK2 enzymatic activity [bio-protocol.org]
- 8. promega.com [promega.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
Lrrk2-IN-1: A Technical Guide on Chemical Properties and Solubility for Researchers
Introduction: Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme in cellular signaling and a significant target in drug discovery, particularly for neurodegenerative diseases like Parkinson's. Lrrk2-IN-1 is a potent and selective inhibitor of LRRK2, making it an invaluable tool for researchers studying the kinase's function and developing potential therapeutics. This technical guide provides an in-depth overview of the chemical properties, solubility, and relevant experimental protocols for Lrrk2-IN-1.
Core Chemical Properties
Lrrk2-IN-1 is a well-characterized small molecule inhibitor with the following key properties:
| Property | Value |
| Molecular Formula | C₃₁H₃₈N₈O₃[1][2] |
| Molecular Weight | 570.69 g/mol [1] |
| CAS Number | 1234480-84-2[1] |
| Appearance | Powder[2] |
Solubility Profile
The solubility of Lrrk2-IN-1 is a critical factor for its use in various experimental settings. It exhibits good solubility in common organic solvents but is practically insoluble in aqueous solutions.
| Solvent | Maximum Concentration | Notes |
| DMSO | 57.01 mg/mL (100 mM) | Ultrasonic assistance may be needed for complete dissolution.[1] |
| In Vivo Formulations | ≥ 2.5 mg/mL (4.38 mM)[1] | Typically prepared in a multi-solvent system.[1] |
For in vivo studies, a common practice is to first dissolve Lrrk2-IN-1 in a small amount of DMSO and then dilute it with other vehicles.
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein that functions as both a kinase and a GTPase.[3][4] Its signaling pathway is complex and implicated in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[4][5] Mutations in the LRRK2 gene are a major genetic contributor to Parkinson's disease.[6][7] The G2019S mutation, in particular, leads to a hyperactive kinase, which is a key target for inhibitors like Lrrk2-IN-1.[8][9] LRRK2 phosphorylates a subset of Rab GTPases, which is a key event in its signaling cascade.[10]
Caption: LRRK2 signaling pathway and point of inhibition.
Experimental Protocols
In Vitro Kinase Assay
A common method to assess the potency of Lrrk2-IN-1 is through an in vitro kinase assay. This typically involves the following steps:
-
Reagents:
-
Recombinant LRRK2 enzyme (wild-type or mutant, e.g., G2019S).
-
A suitable peptide substrate (e.g., Nictide).
-
[γ-³²P]ATP or a fluorescent ATP analog.
-
Lrrk2-IN-1 dissolved in DMSO.
-
Kinase assay buffer (e.g., 50 mM Tris/HCl, pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂).
-
-
Procedure:
-
Prepare a reaction mixture containing the LRRK2 enzyme, peptide substrate, and assay buffer.
-
Add varying concentrations of Lrrk2-IN-1 (or DMSO as a control) to the reaction mixture and pre-incubate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and quantify the phosphorylation of the substrate. This can be done by measuring radioactivity or fluorescence.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. Lrrk2-IN-1 has reported IC₅₀ values of 13 nM for wild-type LRRK2 and 6 nM for the G2019S mutant.[1]
-
Cellular Assays for LRRK2 Inhibition
To confirm the activity of Lrrk2-IN-1 in a cellular context, researchers often monitor the phosphorylation status of LRRK2 itself or its downstream targets.
-
Cell Culture:
-
Use cell lines that endogenously express or are engineered to overexpress LRRK2 (e.g., HEK293 cells).
-
-
Treatment:
-
Treat the cells with different concentrations of Lrrk2-IN-1 for a specified period.
-
-
Lysis and Western Blotting:
-
Lyse the cells to extract proteins.
-
Perform Western blotting using antibodies specific for phosphorylated LRRK2 (e.g., at Ser910 and Ser935) and total LRRK2. Inhibition by Lrrk2-IN-1 leads to a dose-dependent decrease in the phosphorylation at these sites.[11]
-
Caption: A typical workflow for evaluating LRRK2 inhibitors.
In Vivo Studies
For in vivo experiments, Lrrk2-IN-1 can be administered to animal models, such as mice. A typical protocol might involve:
-
Formulation:
-
Administration:
-
Administer the compound to the animals via a suitable route, such as intraperitoneal (i.p.) injection. A dosage of 100 mg/kg has been used in mice to demonstrate dephosphorylation of LRRK2 in the kidney.[11]
-
-
Pharmacodynamic Assessment:
-
After a certain period, collect tissues of interest (e.g., brain, kidney).
-
Analyze the phosphorylation status of LRRK2 in these tissues to confirm target engagement.
-
Conclusion
Lrrk2-IN-1 is a cornerstone tool for investigating the complex biology of LRRK2. Its well-defined chemical properties and solubility characteristics, coupled with established experimental protocols, enable researchers to probe the LRRK2 signaling pathway with precision. This guide provides the foundational technical information necessary for the effective use of Lrrk2-IN-1 in both in vitro and in vivo research settings.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. LRRK2-IN-1 | CAS:1234480-84-2 | LRRK2 inhibitor,cell-permeable and ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 8. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 9. dovepress.com [dovepress.com]
- 10. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 11. medchemexpress.com [medchemexpress.com]
Lrrk2-IN-1: A Technical Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical data available for Lrrk2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target. This document summarizes the key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows to facilitate a deeper understanding of Lrrk2-IN-1's preclinical profile.
Quantitative Preclinical Data Summary
The following tables provide a structured summary of the key quantitative data for Lrrk2-IN-1, enabling easy comparison of its activity and properties across various preclinical assays.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | IC50 (nM) | ATP Concentration | Reference |
| LRRK2 (Wild-Type) | Biochemical Kinase Assay | 13 | 0.1 mM | [1] |
| LRRK2 (G2019S Mutant) | Biochemical Kinase Assay | 6 | 0.1 mM | [1] |
| LRRK2 (A2016T Mutant) | Biochemical Kinase Assay | >2,400 | 0.1 mM | [1] |
| LRRK2 (A2016T+G2019S) | Biochemical Kinase Assay | >2,400 | 0.1 mM | [1] |
Table 2: Cellular Activity
| Assay Type | Cell Line | Endpoint | IC50 (µM) | Reference |
| LRRK2 Ser935 Phosphorylation | HEK293 (WT LRRK2) | TR-FRET | 0.08 | [2] |
| LRRK2 Ser935 Phosphorylation | HEK293 (G2019S LRRK2) | TR-FRET | 0.03 | [2] |
| Cytotoxicity | HepG2 | Cell Viability | 49.3 | [2] |
| Genotoxicity | - | - | 3.9 (without S9), 15.6 (with S9) | [2] |
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Dosing | Reference |
| Half-life (T1/2) | 4.5 hours | 100 mg/kg, i.p. | [1] |
| AUC | 14,758 hr*ng/mL | 100 mg/kg, i.p. | [1] |
| Bioavailability (%F) | 49.3% | - | [1] |
Table 4: In Vivo Pharmacodynamics in Mice
| Tissue | Endpoint | Dosing | Effect | Reference |
| Kidney | LRRK2 Ser910/Ser935 Dephosphorylation | 100 mg/kg, i.p. | Complete dephosphorylation at 1h and 2h | [1] |
| Brain | LRRK2 Ser910/Ser935 Dephosphorylation | 100 mg/kg, i.p. | No dephosphorylation observed | [1] |
Key Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.
In Vitro LRRK2 Kinase Assay (Radiometric)
This protocol describes a standard method for assessing the inhibitory activity of compounds against LRRK2 kinase activity using a radiolabeled ATP.
Materials:
-
Recombinant LRRK2 (Wild-Type or mutant)
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Lrrk2-IN-1 or other test compounds
-
SDS-PAGE gels and buffers
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing recombinant LRRK2 enzyme and MBP substrate in kinase assay buffer.
-
Add Lrrk2-IN-1 or vehicle control (DMSO) at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated MBP and autophosphorylated LRRK2 by autoradiography using a phosphorimager.
-
Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.
Cellular LRRK2 Autophosphorylation Assay (Western Blot)
This protocol outlines a common method to assess the effect of Lrrk2-IN-1 on the autophosphorylation of LRRK2 at key sites like Ser910 and Ser935 in a cellular context.
Materials:
-
HEK293 cells stably or transiently expressing LRRK2 (Wild-Type or mutant)
-
Cell culture medium and reagents
-
Lrrk2-IN-1 or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Plate HEK293 cells expressing LRRK2 and allow them to adhere overnight.
-
Treat the cells with various concentrations of Lrrk2-IN-1 or vehicle control for a specified duration (e.g., 90 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pSer935-LRRK2 and total LRRK2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the pSer935-LRRK2 signal to the total LRRK2 signal to determine the dose-dependent inhibition of autophosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to Lrrk2-IN-1.
References
Methodological & Application
Application Notes and Protocols for Treating Primary Neurons with Lrrk2-IN-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lrrk2-IN-8, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in primary neuron cultures. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data on its effects on neuronal signaling and viability.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are the most common cause of familial Parkinson's disease (PD) and are also associated with an increased risk for sporadic PD.[1][2][3] The kinase activity of LRRK2 is considered a key driver of its pathological effects, making it a prime therapeutic target.[3] this compound is a small molecule inhibitor designed to specifically target the kinase function of LRRK2, thereby enabling the investigation of its role in both physiological and pathological neuronal processes.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. One of the most well-validated sets of LRRK2 substrates is a subset of Rab GTPases, including Rab8a and Rab10.[4][5] Phosphorylation of these Rab proteins by LRRK2 is thought to impair their function in vesicular trafficking.[4][5] Therefore, treatment of primary neurons with this compound is expected to reduce the phosphorylation levels of LRRK2 and its Rab substrates, thereby restoring normal vesicular transport.
Data Presentation
While specific quantitative data for this compound in primary neurons is not extensively available in the public domain, the following tables summarize representative data for highly similar and well-characterized LRRK2 kinase inhibitors, such as MLi-2 and PF-475, which can be used as a guideline for designing experiments with this compound.
Table 1: Effect of LRRK2 Inhibitors on LRRK2 Phosphorylation in Primary Neurons
| Inhibitor | Concentration (nM) | Treatment Duration | % Inhibition of pLRRK2 (Ser935) | Cell Type | Reference |
| MLi-2 | 5 | 16 days | >95% | Mouse Primary Cortical Neurons (G2019S) | [2] |
| MLi-2 | 30 | 16 days | >95% | Mouse Primary Cortical Neurons (G2019S) | [2] |
| MLi-2 | 120 | 16 days | >95% | Mouse Primary Cortical Neurons (G2019S) | [2] |
| PF-475 | 30 | 7 days | ~75% | Mouse Primary Hippocampal Neurons | [1] |
| PF-360 | 30 | 7 days | ~75% | Mouse Primary Hippocampal Neurons | [1] |
Table 2: Effect of LRRK2 Inhibitors on Neuronal Viability
| Inhibitor | Concentration (µM) | Treatment Duration | Neuronal Viability/Toxicity | Cell Type | Reference |
| LRRK2 Inhibitors (General) | Not specified | Chronic | No effect on neural cell viability | Human iPSC-derived Neurons | [6] |
| GNE-7915 | Not specified | Long-term | No effect on dopaminergic cell viability | Mouse Brain | [7] |
Experimental Protocols
Protocol 1: Treatment of Primary Neurons with this compound for Western Blot Analysis
This protocol describes the treatment of primary cortical neurons with this compound to assess its effect on the phosphorylation of LRRK2 and its substrate Rab10.
Materials:
-
Primary cortical neurons (e.g., from E16.5 mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (reconstituted in DMSO at a stock concentration of 10 mM)
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Primary antibodies: anti-pLRRK2 (Ser935), anti-LRRK2 (total), anti-pRab10 (Thr73), anti-Rab10 (total), anti-GAPDH or anti-β-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Plate primary cortical neurons in 6-well plates at a density of 1 x 10^6 cells/well in supplemented Neurobasal medium. Culture the neurons for at least 5 days in vitro (DIV) to allow for maturation.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in pre-warmed neuron culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Carefully replace the old medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the neurons for the desired duration. For assessing the direct inhibition of LRRK2 kinase activity, a short incubation of 1-2 hours may be sufficient. For studying downstream effects, a longer incubation of 24-72 hours may be necessary.
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE using an appropriate gel percentage (e.g., 4-12% gradient gel for LRRK2).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize all values to the loading control.
Protocol 2: Neuronal Viability Assay Following this compound Treatment
This protocol describes how to assess the potential toxicity of this compound on primary neurons using a standard MTT or LDH assay.
Materials:
-
Primary neurons plated in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Plating and Treatment: Plate primary neurons in a 96-well plate at a density of 15,000-20,000 cells/well. After allowing the cells to adhere and mature (e.g., 5-7 DIV), treat them with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control for 24-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. For the LDH assay, higher absorbance indicates greater cytotoxicity.
Mandatory Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound in primary neurons.
References
- 1. LRRK2 modifies α-syn pathology and spread in mouse models and human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LRRK2 kinase activity does not alter cell-autonomous tau pathology development in primary neurons | Parkinson's Disease [michaeljfox.org]
- 4. researchgate.net [researchgate.net]
- 5. The LRRK2 kinase substrates RAB8a and RAB10 contribute complementary but distinct disease-relevant phenotypes in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LRRK2 Kinase Inhibitor Administration in C. elegans Models of Neurodegeneration
A Note on Lrrk2-IN-8: Extensive literature review did not yield specific data on the administration of this compound in Caenorhabditis elegans models of neurodegeneration. The following application notes and protocols are based on studies of other potent and structurally related LRRK2 kinase inhibitors, such as LRRK2-IN1 and TTT-3002, which have been successfully used in this model system. These protocols can serve as a strong foundation for designing experiments with this compound or other novel LRRK2 inhibitors.
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] A common pathogenic mechanism involves the hyperactivation of LRRK2's kinase domain, leading to neuronal toxicity and the degeneration of dopaminergic (DA) neurons.[1][3] C. elegans has emerged as a powerful in vivo model for studying LRRK2-mediated neurodegeneration and for the preclinical assessment of therapeutic compounds.[1][3] The nematode's simple, well-characterized nervous system, short lifespan, and genetic tractability make it ideal for high-throughput screening of potential neuroprotective agents.[4]
Transgenic C. elegans expressing human LRRK2 variants, particularly the common G2019S mutation which increases kinase activity, recapitulate key features of Parkinson's disease, including age-dependent loss of DA neurons and associated behavioral deficits.[3][5] This provides a valuable platform for testing the efficacy of LRRK2 kinase inhibitors. This document provides detailed protocols for the administration and evaluation of LRRK2 inhibitors in C. elegans models of LRRK2-mediated neurodegeneration.
Data Presentation: Efficacy of LRRK2 Inhibitors in C. elegans
The following tables summarize the quantitative data from studies using various LRRK2 inhibitors in transgenic C. elegans expressing pathogenic human LRRK2 mutations (e.g., G2019S, R1441C).
Table 1: Summary of LRRK2 Inhibitor Efficacy on Behavioral Deficits
| Inhibitor | C. elegans Model | Treatment Concentration | Treatment Duration | Assay | Outcome | Reference |
| LRRK2-IN1 | R1441C & G2019S LRRK2 | 0.1 - 10 µM | L1 to L4 (preventative) | Basal Slowing Response | Potent prevention of behavioral deficit | [6][7] |
| LRRK2-IN1 | R1441C & G2019S LRRK2 | 1 - 10 µM | Adult Day 2 to Day 3 (rescue) | Basal Slowing Response | Reversal of established behavioral deficit | [6][7] |
| TTT-3002 | R1441C & G2019S LRRK2 | 0.01 - 1 µM | L1 to L4 (preventative) | Basal Slowing Response | Potent prevention of behavioral deficit | [6][7] |
| TTT-3002 | R1441C & G2019S LRRK2 | 0.1 - 1 µM | Adult Day 2 to Day 3 (rescue) | Basal Slowing Response | Reversal of established behavioral deficit | [6][7] |
| GW5074 | G2019S LRRK2 | Not specified | Not specified | Dopaminergic Neuron Survival | Increased survival of DA neurons | [1][3] |
| Sorafenib | G2019S LRRK2 | Not specified | Not specified | Dopaminergic Neuron Survival | Increased survival of DA neurons | [1][3] |
Table 2: Summary of LRRK2 Inhibitor Efficacy on Dopaminergic Neurodegeneration
| Inhibitor | C. elegans Model | Treatment Concentration | Treatment Duration | Assay | Outcome | Reference |
| LRRK2-IN1 | R1441C & G2019S LRRK2 | 10 µM | Adult Day 5 to Day 7 (rescue) | DA Neuron Visualization (GFP) | Significant rescue of DA neuron loss | [6][7] |
| TTT-3002 | R1441C & G2019S LRRK2 | 1 µM | Adult Day 5 to Day 7 (rescue) | DA Neuron Visualization (GFP) | Significant rescue of DA neuron loss | [6][7] |
| GW5074 | G2019S LRRK2 | Not specified | 7 and 10 days of adulthood | DA Neuron Visualization (GFP) | Ameliorated LRRK2 G2019S-induced neurodegeneration | [1][3] |
| Sorafenib | G2019S LRRK2 | Not specified | 7 and 10 days of adulthood | DA Neuron Visualization (GFP) | Ameliorated LRRK2 G2019S-induced neurodegeneration | [1][3] |
Experimental Protocols
C. elegans Strain Maintenance
-
Strains: Transgenic C. elegans strains expressing human LRRK2 (e.g., G2019S or R1441C) specifically in dopaminergic neurons are commonly used. These are often created using the Pdat-1 promoter, which drives expression in the 8 DA neurons of the worm. A fluorescent reporter, such as GFP, is typically co-expressed in these neurons to allow for their visualization.
-
Maintenance: Worms are maintained on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 as a food source.[5]
-
Synchronization: For age-specific assays, it is crucial to use a synchronized population of worms. This is typically achieved by bleaching gravid adult worms to isolate eggs, which are then allowed to hatch in M9 buffer. The resulting L1 larvae are then transferred to NGM plates to grow into a synchronized population.
Preparation and Administration of LRRK2 Inhibitors
A liquid culture method is effective for consistent drug administration.[6]
-
Stock Solution Preparation: Dissolve the LRRK2 inhibitor (e.g., LRRK2-IN1, TTT-3002) in a suitable solvent, such as DMSO, to create a high-concentration stock solution.
-
Working Solution Preparation: Dilute the stock solution in S-medium containing E. coli OP50 to the final desired concentrations. It is important to include a vehicle control (DMSO alone) in all experiments.
-
Administration:
-
For preventative studies , synchronized L1 larvae are added to the liquid culture containing the inhibitor and allowed to develop to the desired stage (e.g., L4 or young adult).
-
For rescue studies , synchronized worms are first grown to an age where neurodegenerative phenotypes are apparent (e.g., adult day 2 for behavioral deficits, adult day 5 for neuron loss). They are then washed and transferred into the liquid culture containing the inhibitor for the specified treatment duration.[7]
-
Assessment of Dopaminergic Neurodegeneration
-
Mounting Worms: Anesthetize worms using a chemical anesthetic like sodium azide or levamisole on a 2% agarose pad on a microscope slide.
-
Microscopy: Visualize the GFP-labeled dopaminergic neurons using a fluorescence microscope. The eight DA neurons in a hermaphrodite are typically examined: 4 CEPs, 2 ADEs, and 2 PDEs.
-
Quantification: Score neurons as "present" if the cell body is clearly visible and has a smooth, continuous process. Degenerating neurons may show a shrunken or missing cell body, or breaks and blebbing in their processes. Calculate the percentage of worms with a full complement of healthy neurons.
Behavioral Assay: Basal Slowing Response
This assay measures a dopamine-dependent behavior where well-fed worms slow their locomotion upon encountering a bacterial lawn.[7]
-
Plate Preparation: Prepare two sets of NGM plates: one seeded with E. coli OP50 and one unseeded.
-
Worm Transfer: Pick an individual adult worm from its growth plate and transfer it to an unseeded plate for 30-60 seconds to remove excess bacteria.
-
Locomotion Measurement (Off Food): Transfer the worm to the center of a fresh unseeded plate and record the number of body bends in a 20-second interval.
-
Locomotion Measurement (On Food): Transfer the same worm to the center of a seeded plate and, after a 30-second acclimatization period, record the number of body bends in a 20-second interval.
-
Calculation: Calculate the percent slowing for each worm: [(Off-food rate - On-food rate) / Off-food rate] * 100. A reduced slowing response is indicative of dopaminergic dysfunction.
Visualizations
Signaling Pathway
Caption: LRRK2 signaling pathway in neurodegeneration and point of inhibition.
Experimental Workflow
Caption: Experimental workflow for testing LRRK2 inhibitors in C. elegans.
References
- 1. scispace.com [scispace.com]
- 2. jneurosci.org [jneurosci.org]
- 3. LRRK2-mediated neurodegeneration and dysfunction of dopaminergic neurons in a Caenorhabditis elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | G2019S LRRK2 Increases Stress Susceptibility Through Inhibition of DAF-16 Nuclear Translocation in a 14-3-3 Associated-Manner in Caenorhabditis elegans [frontiersin.org]
- 5. LRRK2 in Parkinson’s disease: in vivo models and approaches for understanding pathogenic roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
Validating LRRK2 as a Therapeutic Target: A Dual Approach with Small Molecule Inhibitors and Antisense Oligonucleotides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease (PD) and are also associated with sporadic forms of the disease.[3][4] The pathogenic G2019S mutation, located in the kinase domain, leads to increased kinase activity, suggesting that inhibition of LRRK2 kinase is a promising therapeutic strategy for PD.[1][5] Target validation is a critical step in drug development to ensure that engaging a specific molecular target will have the desired therapeutic effect. This document provides detailed application notes and protocols for the validation of LRRK2 as a therapeutic target using two complementary approaches: pharmacological inhibition with a potent small molecule inhibitor and genetic knockdown using antisense oligonucleotides (ASOs). While the specific inhibitor "Lrrk2-IN-8" was not prominently identified in the reviewed literature, we will use the well-characterized LRRK2 inhibitor, LRRK2-IN-1, as a representative tool for pharmacological validation.
The convergence of phenotypic outcomes from both a selective small molecule inhibitor and a target-specific genetic approach provides strong evidence for on-target effects and robustly validates LRRK2 as a druggable target.
LRRK2 Signaling Pathway
LRRK2 is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and inflammation.[6][7] A key downstream signaling event is the phosphorylation of a subset of Rab GTPases, including Rab10.[5] Pathogenic LRRK2 mutations enhance this phosphorylation, leading to downstream cellular dysfunction. The following diagram illustrates a simplified LRRK2 signaling pathway.
Caption: LRRK2 Signaling Pathway and Points of Intervention.
Target Validation Workflow: A Dual Approach
The core principle of this target validation strategy is to demonstrate that both pharmacological inhibition and genetic knockdown of LRRK2 produce a consistent and measurable effect on downstream biomarkers and disease-relevant phenotypes.
Caption: Dual-approach workflow for LRRK2 target validation.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies using LRRK2 ASOs.
Table 1: In Vivo Efficacy of LRRK2 Antisense Oligonucleotides
| ASO ID | Animal Model | Delivery Route | Dose | Duration | LRRK2 mRNA Reduction (Brain) | LRRK2 Protein Reduction (Brain) | Reference |
| LRRK2 ASO | Mouse (WT) | ICVB | 700 µg | 56 days | ~75% | ~60% | [8] |
| LRRK2 ASO | Mouse (WT) | Subcutaneous | 50 mg/kg/week | 8 weeks | No significant change | No significant change | [8] |
ICVB: Intracerebroventricular
Table 2: In Vitro Efficacy of LRRK2 Antisense Oligonucleotides
| Cell Line | ASO Concentration | LRRK2 mRNA Reduction | LRRK2 Protein Reduction | Reference |
| SH-SY5Y | 5 µM | Up to 90% | Not specified | [8] |
| Primary Neurons | 1 µM | Not specified | Substantial reduction | [8] |
Table 3: Effect of LRRK2 ASO on Downstream Pathology in an α-Synuclein Pre-formed Fibril (PFF) Mouse Model
| Treatment | pS129-α-synuclein Inclusions | Tyrosine Hydroxylase (TH)+ Neurons | Reference |
| Control ASO | High | Reduced | [8] |
| LRRK2 ASO | Significantly Reduced | Increased (neuroprotection) | [8] |
Experimental Protocols
Protocol 1: In Vivo LRRK2 Knockdown using Antisense Oligonucleotides
Objective: To reduce LRRK2 expression in the mouse brain via intracerebroventricular (ICVB) injection of ASOs.
Materials:
-
LRRK2-targeting ASO and control ASO (e.g., from Ionis Pharmaceuticals or other suppliers)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Anesthesia (e.g., isoflurane)
-
C57BL/6J mice (8-10 weeks old)
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).
-
Secure the mouse in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the coordinates for the lateral ventricle (e.g., AP: -0.22 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).
-
Drill a small burr hole at the determined coordinates.
-
Lower the Hamilton syringe needle to the target depth.
-
Infuse 10 µL of ASO solution (e.g., 70 µg/µL in sterile PBS for a 700 µg total dose) at a rate of 0.5 µL/min.
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle and suture the scalp incision.
-
Monitor the animal during recovery.
-
Tissues can be harvested at desired time points (e.g., 2, 4, 8 weeks) for analysis of LRRK2 mRNA and protein levels.
Protocol 2: Quantification of LRRK2 mRNA by qRT-PCR
Objective: To measure the extent of LRRK2 mRNA knockdown in brain tissue.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Lrrk2 and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
Homogenize brain tissue (e.g., cortex, striatum) in TRIzol and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up qPCR reactions in triplicate for each sample, including primers for Lrrk2 and the housekeeping gene.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to calculate the relative expression of Lrrk2 mRNA, normalized to the housekeeping gene and relative to the control ASO-treated group.
Protocol 3: Western Blot Analysis of LRRK2 and pRab10
Objective: To assess the reduction in LRRK2 protein and the phosphorylation of its substrate, Rab10.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LRRK2, anti-pRab10 (pT73), anti-total Rab10, anti-β-actin or GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize brain tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a digital imager.
-
Quantify band intensities using software like ImageJ, normalizing LRRK2 and pRab10 levels to the loading control and total Rab10, respectively.
Protocol 4: α-Synuclein Inclusion Formation Assay in a Mouse Model
Objective: To evaluate the effect of LRRK2 knockdown on the formation of α-synuclein pathology.
Materials:
-
α-synuclein pre-formed fibrils (PFFs)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Paraformaldehyde (PFA) for perfusion
-
Sucrose solutions for cryoprotection
-
Cryostat or vibratome
-
Primary antibody: anti-pS129-α-synuclein
-
Fluorescently labeled secondary antibody
-
Microscope for imaging
Procedure:
-
Administer LRRK2 ASO or control ASO via ICVB as described in Protocol 1.
-
Two weeks after ASO injection, perform stereotaxic injection of α-synuclein PFFs (e.g., 5 µg in 2 µL) into the striatum.
-
Allow pathology to develop over a period of weeks to months (e.g., 1-3 months).
-
At the study endpoint, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% PFA.
-
Dissect the brain and post-fix overnight in 4% PFA.
-
Cryoprotect the brain in a sucrose gradient (e.g., 20% then 30%).
-
Section the brain (e.g., 40 µm sections) using a cryostat or vibratome.
-
Perform immunohistochemistry for pS129-α-synuclein.
-
Mount sections on slides and coverslip.
-
Image sections using a fluorescence or confocal microscope and quantify the number and area of pS129-positive inclusions in relevant brain regions (e.g., substantia nigra, striatum).
Logical Framework for Target Validation
The convergence of results from pharmacological and genetic approaches provides a robust validation of LRRK2 as a therapeutic target.
Caption: Logical framework for LRRK2 target validation.
Conclusion
The dual strategy of employing a selective small molecule inhibitor like LRRK2-IN-1 alongside a specific genetic tool such as antisense oligonucleotides provides a powerful and rigorous approach to validate LRRK2 as a therapeutic target.[9][10] The protocols and data presented herein offer a comprehensive guide for researchers to assess LRRK2 target engagement and downstream functional consequences. A positive outcome, where both methods yield congruent results in reducing LRRK2 activity and ameliorating disease-relevant phenotypes, builds a strong case for advancing LRRK2-targeted therapies into clinical development for Parkinson's disease and other LRRK2-associated disorders.[11][12]
References
- 1. LRRK2 - Wikipedia [en.wikipedia.org]
- 2. LRRK2 leucine rich repeat kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. PARK8 LRRK2 parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LRRK2 Parkinson Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cellular Mechanism of LRRK2 in Health and Disease | Parkinson's Disease [michaeljfox.org]
- 8. LRRK2 Antisense Oligonucleotides Ameliorate α-Synuclein Inclusion Formation in a Parkinson’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of LRRK2 as a Drug Target for Treatment of Parkinson's Disease Using Antisense Technology | Parkinson's Disease [michaeljfox.org]
- 10. Novel LRRK2 Antisense Oligonucleotides as a Therapy for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 11. Targeted Molecular Therapeutics for Parkinson's Disease: A Role for Antisense Oligonucleotides? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceofparkinsons.com [scienceofparkinsons.com]
Application Notes and Protocols for Lrrk2-IN-8 in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of neuroprotection studies using Lrrk2-IN-8, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). The protocols outlined below are intended for in vitro studies utilizing neuronal cell lines or primary neurons to investigate the neuroprotective effects of this compound against common neurotoxins used to model Parkinson's disease.
Introduction to this compound
This compound is a small molecule inhibitor of LRRK2, a kinase implicated in both familial and sporadic cases of Parkinson's disease. Pathogenic mutations in the LRRK2 gene, such as G2019S, lead to increased kinase activity, which is believed to contribute to neuronal dysfunction and death.[1][2] Inhibition of LRRK2 kinase activity is therefore a promising therapeutic strategy for neuroprotection.[3][4][5][6][7] this compound exhibits potent inhibition of both wild-type (WT) and G2019S mutant LRRK2 with an IC50 of less than 10 nM. It also shows inhibitory activity against TYK2 and NUAK1 with IC50 values in the range of 10-100 nM.
LRRK2 Signaling Pathway
LRRK2 is a complex, multi-domain protein that participates in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[4][8] Its kinase activity is central to its pathogenic role. The diagram below illustrates a simplified LRRK2 signaling pathway, highlighting its role in neuronal processes and the points of therapeutic intervention by inhibitors like this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and commonly used neurotoxins in in vitro neuroprotection assays.
| Compound/Toxin | Target/Action | IC50 / EC50 | Effective Concentration Range (in vitro) | Cell Line Example |
| This compound | LRRK2 (WT & G2019S) Kinase Inhibitor | < 10 nM | 10 nM - 1 µM | SH-SY5Y, Primary Neurons |
| MPP+ | Mitochondrial Complex I Inhibitor | Varies by cell line | 100 µM - 3 mM | SH-SY5Y, Primary Fibroblasts[9][10] |
| Rotenone | Mitochondrial Complex I Inhibitor | Varies by cell line | 1 nM - 10 µM | SH-SY5Y, Primary Neurons[11] |
| 6-OHDA | Dopaminergic Neurotoxin | Varies by cell line | 50 µM - 200 µM | SH-SY5Y[12][13] |
Experimental Protocols
General Experimental Workflow for Neuroprotection Studies
The following diagram outlines a typical workflow for assessing the neuroprotective effects of this compound against a chosen neurotoxin.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to quantify the protective effect of this compound on neuronal cell viability following exposure to a neurotoxin.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Neurotoxin (e.g., MPP+, Rotenone, or 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 10 nM to 1 µM. Remove the old medium and add 100 µL of the this compound containing medium to the respective wells. Include a vehicle control (DMSO) group. Incubate for 1-2 hours.
-
Neurotoxin Treatment: Prepare the neurotoxin solution in culture medium at 2x the final desired concentration. Add 100 µL of the neurotoxin solution to the wells already containing 100 µL of medium with this compound or vehicle. This will bring the final volume to 200 µL and the toxin to its final concentration. Include a control group with no neurotoxin.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Carefully remove 100 µL of the medium from each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[14]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[14][15]
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[15]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6][15] A reference wavelength of 630 nm or 690 nm can be used to subtract background.[6][15]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot the cell viability against the concentration of this compound to determine its neuroprotective effect.
Protocol 2: Neurite Outgrowth Assessment by Immunofluorescence
This protocol assesses the ability of this compound to protect against neurotoxin-induced neurite retraction, a common feature of neurodegeneration.
Materials:
-
Neuronal cells capable of differentiation (e.g., SH-SY5Y or primary cortical neurons)
-
Glass coverslips or imaging-compatible plates
-
Differentiation medium (e.g., containing retinoic acid for SH-SY5Y cells)
-
This compound and neurotoxin
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Seeding and Differentiation: Seed cells on coverslips or in imaging plates. Differentiate the cells according to the appropriate protocol for the chosen cell type to induce neurite outgrowth.
-
Treatment: Once neurites have formed, pre-treat the cells with this compound (e.g., 10 nM - 1 µM) for 1-2 hours, followed by the addition of the neurotoxin. Incubate for 24 hours.
-
Fixation and Permeabilization:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-III-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto slides with mounting medium.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin) to trace and measure the length of neurites.
-
-
Data Analysis: Quantify the average neurite length per neuron for each treatment group. Compare the neurite lengths in the this compound treated groups to the vehicle and toxin-only groups to assess neuroprotection.
Protocol 3: Apoptosis Assessment using a Colorimetric Caspase-3 Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to quantify the anti-apoptotic effect of this compound.
Materials:
-
Neuronal cells
-
This compound and neurotoxin
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound and the neurotoxin as described in the MTT assay protocol.
-
Cell Lysis:
-
After the incubation period, pellet the cells by centrifugation.
-
Resuspend the cell pellet in chilled cell lysis buffer provided in the kit.[16]
-
Incubate on ice for 10 minutes.[16]
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.[16]
-
Transfer the supernatant (cytosolic extract) to a new tube.[16]
-
-
Caspase-3 Assay:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells. Adjust the volume to 50 µL with cell lysis buffer.[16]
-
Add 50 µL of 2x Reaction Buffer containing DTT to each well.[16]
-
Add 5 µL of the DEVD-pNA substrate to each well.[17]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[16][17]
-
-
Data Acquisition: Measure the absorbance at 400 or 405 nm using a microplate reader.[16][17]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control. A reduction in caspase-3 activity in the this compound treated groups compared to the toxin-only group indicates an anti-apoptotic effect.
Logical Framework for Neuroprotection Study Design
The following diagram illustrates the logical relationships in designing and interpreting a neuroprotection study with this compound.
References
- 1. Pharmacological Inhibition of LRRK2 Exhibits Neuroprotective Activity in Mouse Photothrombotic Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Synaptic Dysfunction to Neuroprotective Strategies in Genetic Parkinson’s Disease: Lessons From LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK2 Pathways Leading to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Achieving Neuroprotection with LRRK2 kinase inhibitors in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Achieving neuroprotection with LRRK2 kinase inhibitors in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. devtoolsdaily.com [devtoolsdaily.com]
- 15. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 16. researchgate.net [researchgate.net]
- 17. Pathogenic LRRK2 requires secondary factors to induce cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Lrrk2-IN-8 using a TR-FRET Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes a serine/threonine kinase domain and a GTPase domain.[1][2] Mutations in the LRRK2 gene are linked to an increased risk of both familial and sporadic Parkinson's disease (PD).[3][4][5] The G2019S mutation, located within the kinase domain, is the most common LRRK2 mutation and leads to increased kinase activity.[6][7] This gain-of-function makes the LRRK2 kinase domain a prime therapeutic target for the development of selective inhibitors. Lrrk2-IN-8 is a potent and selective inhibitor of LRRK2 kinase activity. High-throughput screening (HTS) assays are crucial for the discovery and characterization of such inhibitors.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays offer a robust and sensitive platform for HTS.[7][8] This technology combines the low background of time-resolved fluorescence with the homogeneous nature of FRET, making it ideal for screening large compound libraries.[9] This document provides detailed application notes and protocols for a TR-FRET-based cellular assay to quantify the inhibitory activity of compounds like this compound on LRRK2 phosphorylation. The assay monitors the phosphorylation of LRRK2 at Serine 935 (Ser935), a key autophosphorylation site that reflects kinase activity.[5]
LRRK2 Signaling Pathway
LRRK2 is a complex protein involved in various cellular processes, including vesicular trafficking, cytoskeletal dynamics, and autophagy.[10][11] Its kinase activity is regulated by its GTPase domain and through dimerization.[12][13] Pathogenic mutations can lead to aberrant phosphorylation of downstream substrates, such as a subset of Rab GTPases, contributing to neuronal toxicity.[4][14] LRRK2 inhibitors aim to normalize this hyperactive signaling cascade.
Figure 1: Simplified LRRK2 signaling pathway and point of inhibition.
Principle of the TR-FRET Cellular Assay
The assay is based on the detection of LRRK2 autophosphorylation at Ser935 in a cellular context.[5] Cells are engineered to express a fusion protein of full-length LRRK2 and Green Fluorescent Protein (LRRK2-GFP).[7] This GFP tag serves as the FRET acceptor. After cell lysis, a terbium-labeled antibody specific to phosphorylated Ser935 (pSer935) is added.[5] Terbium acts as the FRET donor. When the antibody binds to the phosphorylated LRRK2-GFP, the donor (Terbium) and acceptor (GFP) are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the level of LRRK2 phosphorylation. LRRK2 inhibitors, such as this compound, will decrease phosphorylation, leading to a reduction in the TR-FRET signal.[5][7]
References
- 1. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 5. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 7. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Cellular Mechanism of LRRK2 in Health and Disease | Parkinson's Disease [michaeljfox.org]
- 12. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dependence of Leucine-rich Repeat Kinase 2 (LRRK2) Kinase Activity on Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
Application Notes and Protocols for Assessing Brain Penetrance of Lrrk2-IN-8 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical assessment of brain penetrance of Lrrk2-IN-8, a putative inhibitor of Leucine-rich repeat kinase 2 (LRRK2). The protocols outlined below are designed to deliver robust and reproducible data to inform the development of LRRK2-targeted therapeutics for neurodegenerative diseases such as Parkinson's disease.
Introduction to LRRK2 and Brain Penetrance
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that is a key genetic contributor to Parkinson's disease.[1][2][3] Mutations in the LRRK2 gene, particularly the G2019S mutation, can lead to increased kinase activity, a gain-of-function effect that is a promising target for therapeutic intervention.[4][5] The development of LRRK2 kinase inhibitors is a primary strategy for treating both familial and sporadic forms of Parkinson's disease.[6]
A critical attribute for any centrally acting LRRK2 inhibitor is its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site within the brain.[7] The BBB is a highly selective barrier that protects the brain, and many potential therapeutics fail due to poor penetration. Therefore, a thorough assessment of brain penetrance in preclinical rodent models is a crucial step in the drug development process.[8] This involves determining the unbound drug concentration in the brain and plasma, as it is the unbound fraction that is pharmacologically active.[7]
LRRK2 Signaling Pathway
LRRK2 is a complex enzyme involved in various cellular processes.[1] Its kinase activity is central to its pathogenic role in Parkinson's disease.[9][10] LRRK2 is known to phosphorylate a subset of Rab GTPases, which are key regulators of vesicular trafficking.[4] This phosphorylation event is a critical downstream marker of LRRK2 kinase activity.[4][10] Understanding this pathway is essential for designing pharmacodynamic assays to confirm target engagement of this compound in the brain.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol describes the determination of the brain-to-plasma concentration ratio of this compound in either mice or rats.
Objective: To quantify the total and unbound concentrations of this compound in brain and plasma to calculate the brain penetration ratio (Kp,uu).
Materials:
-
This compound
-
Vehicle for dosing (e.g., 20% Captisol® in water)
-
Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g)
-
Dosing syringes and needles (oral gavage or intravenous)
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Brain harvesting tools (scissors, forceps)
-
Homogenizer
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Dosing:
-
Acclimatize animals for at least 3 days prior to the experiment.
-
Prepare a solution of this compound in the appropriate vehicle.
-
Administer this compound to a cohort of rodents (n=3-5 per time point) via the desired route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize the animals.
-
Collect blood via cardiac puncture into anticoagulant-containing tubes.
-
Perfuse the brain with ice-cold saline to remove blood contamination.
-
Harvest the whole brain and rinse with cold saline.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma.
-
Brain Homogenate: Weigh the brain tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.
-
-
Determination of Unbound Fraction (fu):
-
Determine the fraction of this compound unbound to plasma proteins (fu,plasma) and brain tissue (fu,brain) using equilibrium dialysis.
-
-
Bioanalysis:
-
Analyze the concentrations of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the total brain-to-plasma concentration ratio (Kp):
-
Kp = C_brain_total / C_plasma_total
-
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu):
-
Kp,uu = (C_brain_total * fu,brain) / (C_plasma_total * fu,plasma)
-
-
Data Presentation:
| Parameter | Value |
| Dose and Route | e.g., 10 mg/kg, p.o. |
| Time Point | e.g., 2 hours |
| Total Plasma Concentration (C_plasma_total) | ng/mL |
| Total Brain Concentration (C_brain_total) | ng/g |
| Unbound Fraction in Plasma (fu,plasma) | % |
| Unbound Fraction in Brain (fu,brain) | % |
| Kp | (Calculated) |
| Kp,uu | (Calculated) |
A Kp,uu value close to 1 suggests free diffusion across the BBB, while a value significantly less than 1 may indicate active efflux. A value greater than 1 could suggest active influx.[11] Generally, a Kp,uu > 0.3 in rodents is considered adequate for a CNS-targeted drug.[8]
In Vivo Pharmacodynamic Study in LRRK2 Rodent Models
This protocol assesses the ability of this compound to engage its target in the brain by measuring the phosphorylation of a downstream LRRK2 substrate.
Objective: To determine the dose-dependent inhibition of LRRK2 kinase activity in the brain of LRRK2 G2019S mutant rodents following administration of this compound.
Materials:
-
This compound
-
Vehicle
-
Brain harvesting and homogenization equipment
-
Protein extraction buffers with phosphatase and protease inhibitors
-
Antibodies: anti-LRRK2, anti-pS1292-LRRK2, anti-Rab10, anti-pT73-Rab10
-
Western blot or Meso Scale Discovery (MSD) immunoassay system
Procedure:
-
Animal Dosing:
-
Dose LRRK2 G2019S rodents with varying concentrations of this compound or vehicle.
-
-
Brain Tissue Collection:
-
At a time point corresponding to the peak brain exposure of this compound (determined from the PK study), euthanize the animals and harvest the brains.
-
-
Protein Extraction:
-
Homogenize specific brain regions (e.g., striatum, cortex) in lysis buffer.
-
Determine the total protein concentration of the lysates.
-
-
Target Engagement Analysis:
-
Analyze the levels of total LRRK2, autophosphorylated LRRK2 (pS1292), and phosphorylated Rab10 (pT73) using Western blotting or a quantitative immunoassay like MSD.[12]
-
-
Data Analysis:
-
Quantify the band intensities or immunoassay signals.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Calculate the percent inhibition of LRRK2 activity at each dose of this compound compared to the vehicle-treated group.
-
Data Presentation:
| This compound Dose (mg/kg) | % Inhibition of pS1292-LRRK2 | % Inhibition of pT73-Rab10 |
| Vehicle | 0 | 0 |
| Dose 1 | (Calculated) | (Calculated) |
| Dose 2 | (Calculated) | (Calculated) |
| Dose 3 | (Calculated) | (Calculated) |
Experimental Workflow
The following diagram illustrates the workflow for assessing the brain penetrance and target engagement of this compound.
Conclusion
The successful development of this compound as a therapeutic for Parkinson's disease is contingent upon its ability to effectively penetrate the brain and engage its molecular target. The protocols described in these application notes provide a robust framework for the quantitative assessment of brain penetrance and in vivo efficacy in rodent models. By following these detailed methodologies, researchers can generate the critical data needed to advance promising LRRK2 inhibitors through the drug development pipeline.
References
- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling Parkinson’s disease in LRRK2 rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Leucine-Rich Repeat Kinase 2 (LRRK2) in Rats Leads to Progressive Abnormal Phenotypes in Peripheral Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 5. Histological and clinical pathology findings in LRRK2-related mouse and rat models | Parkinson's Disease [michaeljfox.org]
- 6. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 10. dovepress.com [dovepress.com]
- 11. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scantox.com [scantox.com]
- 13. Frontiers | Progress in LRRK2-Associated Parkinson’s Disease Animal Models [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Lrrk2-IN-8 Toxicity in Primary Neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the potential toxicity of Lrrk2-IN-8 in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a complex protein with both kinase and GTPase activity implicated in various cellular processes, including vesicular trafficking, cytoskeletal dynamics, autophagy, and immune responses.[1] Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease.[2] this compound exerts its effects by blocking the kinase activity of LRRK2, which is often hyperactive in disease states.
Q2: What are the potential causes of this compound toxicity in primary neurons?
While LRRK2 inhibitors are designed to be therapeutic, they can exhibit toxicity in primary neurons through several mechanisms:
-
On-target toxicity: High concentrations of this compound can lead to excessive inhibition of LRRK2's normal physiological functions, which are essential for neuronal health.
-
Off-target effects: Like many kinase inhibitors, this compound may inhibit other kinases or cellular proteins, leading to unintended and toxic consequences.
-
Solvent toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO), which can be toxic to primary neurons at high concentrations.
-
Compound stability and degradation: Instability or degradation of the compound in culture media can lead to the formation of toxic byproducts.
-
Cellular stress: The introduction of any foreign compound can induce a stress response in sensitive primary neurons.
Q3: At what concentration does this compound become toxic to primary neurons?
Q4: Can this compound affect neurite outgrowth and synaptic integrity?
Yes, alterations in LRRK2 activity can impact neuronal morphology. Studies have shown that mutant LRRK2 can impair neurite outgrowth and reduce dendritic arborization.[3][4] While LRRK2 inhibitors aim to counteract the effects of hyperactive LRRK2, excessive inhibition could potentially interfere with the normal roles of LRRK2 in cytoskeletal dynamics, thereby affecting neurite and synapse stability.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary neuron cultures.
| Problem | Potential Cause | Recommended Solution |
| High levels of neuronal death or detachment after this compound treatment. | Concentration of this compound is too high. | Perform a dose-response experiment starting from a low nanomolar range and titrating up to determine the maximal non-toxic concentration. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below 0.1%. Prepare a high-concentration stock of this compound to minimize the volume of DMSO added. | |
| Poor compound solubility or precipitation. | Visually inspect the media for any signs of precipitation after adding this compound. Ensure the compound is fully dissolved in DMSO before adding it to the culture medium. Consider pre-warming the medium before adding the compound solution. | |
| Reduced neurite length or complexity. | This compound concentration is interfering with normal LRRK2 function in cytoskeletal dynamics. | Lower the concentration of this compound to the lowest effective dose. |
| Sub-optimal culture conditions. | Ensure primary neurons are healthy and have well-established processes before initiating treatment. The effects of LRRK2 modulation can be dependent on the growth substrate.[4] | |
| Inconsistent or unexpected experimental results. | Variability in compound activity. | Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C. |
| Cell density and health. | Ensure consistent plating density and neuronal health across all experimental conditions. | |
| No observable effect of this compound. | Concentration of this compound is too low. | Gradually increase the concentration, while carefully monitoring for any signs of toxicity. |
| Compound has degraded. | Use a fresh aliquot of this compound. | |
| Assay is not sensitive enough. | Use a more sensitive endpoint to measure the effects of LRRK2 inhibition (e.g., Western blot for phosphorylated LRRK2 substrates). |
Quantitative Data Summary
Direct quantitative toxicity data for this compound in primary neurons is limited. The following table provides data for the related and structurally similar compound, Lrrk2-IN-1 , to serve as a reference. It is imperative to determine the specific toxicity profile of this compound in your experimental system.
| Compound | Cell Type | Assay | IC50 / Effect |
| Lrrk2-IN-1 | HepG2 (human liver cancer cell line) | Cytotoxicity Assay | IC50: 49.3 µM |
| Lrrk2-IN-1 | Not specified | Genotoxicity Assay | Genotoxic at ≥ 3.9 µM (in the absence of S9) and ≥ 15.6 µM (in the presence of S9) |
| Lrrk2-IN-1 | LRRK2 (G2019S) | Kinase Inhibition Assay | IC50: 6 nM |
| Lrrk2-IN-1 | LRRK2 (Wild-Type) | Kinase Inhibition Assay | IC50: 13 nM |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
Objective: To identify the highest concentration of this compound that does not cause significant toxicity to primary neurons.
Materials:
-
Primary neuron culture
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neurobasal medium supplemented with B27 and GlutaMax
-
Cytotoxicity assay kit (e.g., LDH release assay, MTT assay, or live/dead cell staining)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Plate Primary Neurons: Plate primary neurons at a consistent density in a 96-well plate and culture for the desired number of days to allow for maturation.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in pre-warmed culture medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO only) at the highest concentration used for the inhibitor.
-
Treat Neurons: Carefully remove a portion of the old medium from each well and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assess Viability: Perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the dose-response curve and identify the maximal non-toxic concentration.
Protocol 2: Assessing Neurite Outgrowth
Objective: To evaluate the effect of non-toxic concentrations of this compound on neurite morphology.
Materials:
-
Primary neuron culture
-
This compound (at pre-determined non-toxic concentrations)
-
Fluorescent microscope
-
Immunostaining reagents for neuronal markers (e.g., anti-β-III tubulin or anti-MAP2) and a nuclear stain (e.g., DAPI)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Plate and Treat Neurons: Plate primary neurons in multi-well plates suitable for imaging. Treat the neurons with non-toxic concentrations of this compound or a vehicle control.
-
Incubate: Incubate for the desired treatment period.
-
Fix and Stain: Fix the neurons with 4% paraformaldehyde and perform immunofluorescence staining for a neuronal marker to visualize neurites and a nuclear stain to identify individual neurons.
-
Image Acquisition: Acquire images using a fluorescent microscope. Capture multiple random fields of view for each condition.
-
Image Analysis: Use image analysis software to trace and measure the length and branching of neurites for a significant number of individual neurons in each condition.
-
Data Analysis: Quantify the average neurite length, number of primary neurites, and number of branch points per neuron. Compare the results between the treated and control groups.
Visualizations
Caption: LRRK2 signaling pathway and points of intervention.
Caption: Workflow for assessing this compound effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. LRRK2 kinase activity does not alter cell-autonomous tau pathology development in primary neurons | Parkinson's Disease [michaeljfox.org]
- 3. Adult neurogenesis and neurite outgrowth are impaired in LRRK2 G2019S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short- and long-term effects of LRRK2 on axon and dendrite growth - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected phenotypes in Lrrk2-IN-8 treated animal models
Welcome to the Technical Support Center for LRRK2 Inhibitor Research. This resource is designed for researchers, scientists, and drug development professionals utilizing LRRK2 inhibitors in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of expected and unexpected phenotypes to support your in vivo studies.
Disclaimer: While the user inquired about "Lrrk2-IN-8," a thorough review of published literature did not yield specific in vivo data for an inhibitor with this designation. The following information is based on findings from widely studied LRRK2 kinase inhibitors such as GNE-7915, MLi-2, LRRK2-IN-1, and PFE-360, and is intended to provide general guidance for researchers working with this class of compounds.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during in vivo experiments with LRRK2 inhibitors.
| Question/Issue | Possible Cause(s) | Troubleshooting/Suggested Actions |
| FAQ 1: We observed unexpected weight loss in our treated animal cohort. | High dosage, off-target effects of the specific inhibitor, underlying health issues in the animal colony, or stress from the administration procedure. | - Review the dosing regimen; consider a dose-response study to identify a better-tolerated dose. - If possible, switch to a more selective LRRK2 inhibitor. - Ensure proper animal handling and acclimatization to minimize stress. - Monitor food and water intake to distinguish between toxicity-induced anorexia and other causes. - Conduct a thorough health screen of the animal colony. |
| FAQ 2: Histological analysis of the lungs revealed abnormal morphology in the treated group. | This is a known on-target effect of LRRK2 inhibition. Phenotypes can include cytoplasmic vacuolation and the accumulation of enlarged lamellar bodies in type II pneumocytes.[1][2][3] At higher doses or with chronic treatment, some second-generation inhibitors have been associated with potentially irreversible hyperplasia and collagen accumulation. | - Confirm the phenotype with specific staining for type II pneumocytes (e.g., Surfactant Protein C). - Quantify the changes in lamellar body size and number. - Consider a washout period in your study design to assess the reversibility of the phenotype.[4] - Perform functional lung assessments, such as whole-body plethysmography, to determine if the morphological changes are associated with functional deficits.[1] |
| FAQ 3: We have noticed a darkening of the kidneys and/or histological abnormalities in renal tissue. | LRRK2 is highly expressed in the kidney, and inhibition of its kinase activity can lead to morphological changes.[5] These may include the accumulation of hyaline droplets in the renal proximal tubular epithelium.[6] | - Perform histological staining such as Periodic Acid-Schiff (PAS) to assess kidney morphology. - Measure urinary biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1), to assess functional impact.[7] - Monitor standard renal chemistry panels (e.g., BUN, creatinine) in blood samples.[7] - As with lung phenotypes, consider a dose-response and reversibility assessment. |
| FAQ 4: How can we confirm target engagement of our LRRK2 inhibitor in vivo? | Inadequate dosing, poor bioavailability, or rapid metabolism of the inhibitor. | - Measure the phosphorylation status of LRRK2 itself (e.g., pS935 or autophosphorylation at pS1292) in tissue lysates from treated animals.[1][8] - Assess the phosphorylation of downstream LRRK2 substrates, such as Rab10 (pT73) or Rab12 (pS106), which are considered robust biomarkers of LRRK2 kinase activity.[1][8] - Perform pharmacokinetic studies to determine the concentration of the inhibitor in plasma and the target tissue over time. |
| FAQ 5: We are not observing the expected neuroprotective effect in our disease model. | Insufficient brain penetration of the inhibitor, timing of treatment initiation, or the specific pathogenic mechanism of the model may not be LRRK2-dependent. | - Select an inhibitor with known good brain penetrance (e.g., GNE-7915, MLi-2). - Confirm target engagement in the brain. - Initiate treatment at an early stage of the disease model. - Consider that LRRK2-induced toxicity may be context-dependent and influenced by other factors like α-synuclein levels. |
| FAQ 6: Should we be concerned about off-target effects? | Some first-generation LRRK2 inhibitors, like LRRK2-IN-1, have known off-target activities.[9] | - Whenever possible, use highly selective LRRK2 inhibitors. - Include a control group treated with a structurally distinct LRRK2 inhibitor to help distinguish on-target from off-target effects. - If using a less selective inhibitor, be aware of its known off-target kinases and assess relevant downstream pathways. |
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data on phenotypes observed in animal models treated with LRRK2 inhibitors.
Table 1: Pulmonary Phenotypes in Non-Human Primates Treated with LRRK2 Inhibitors
| LRRK2 Inhibitor | Dose | Treatment Duration | Key Findings | Reference |
| GNE-7915 | 30 mg/kg, twice daily | 2 weeks | - Mild cytoplasmic vacuolation of type II pneumocytes. - Reversible after a 2-week washout period. - No associated pulmonary function deficits. | [4] |
| MLi-2 | 15 mg/kg, once daily | 2 weeks | - Minimal to no histopathological lung changes. - ~100% LRRK2 inhibition in the brain. | [4] |
| MLi-2 | 50 mg/kg, once daily | 2 weeks | - Mild cytoplasmic vacuolation of type II pneumocytes. - No associated pulmonary function deficits. | [4] |
| PFE-360 | 3 mg/kg, once daily | 2 weeks | - No histopathological lung changes. - ~50% LRRK2 inhibition in the brain. | [4] |
| PFE-360 | 6 mg/kg, once daily | 2 weeks | - Mild cytoplasmic vacuolation of type II pneumocytes. | [4] |
Table 2: Renal Phenotypes in Rodents Treated with LRRK2 Inhibitors
| LRRK2 Inhibitor | Animal Model | Dose | Treatment Duration | Key Findings | Reference |
| PFE-360 | Rat | Not specified | Up to 12 weeks | - Progressive accumulation of hyaline droplets in the renal proximal tubular epithelium. - No changes in blood or urine parameters indicative of kidney toxicity. - Morphological changes were partially reversible after a 30-day treatment-free period. | [6] |
| LRRK2-IN-1 | Mouse | 100 mg/kg, i.p. (pre-treatment) | Acute | - Alleviated kidney injury in an ischemia/reperfusion model. | [5] |
| MLi-2 | Mouse | 10 mg/kg, i.g. (pre-treatment) | Acute | - Attenuated the severity of acute kidney injury. | [5] |
Table 3: Biomarker Modulation in LRRK2 G2019S Knock-in Mice Treated with MLi-2
| Biomarker | Tissue | MLi-2 Dose (oral gavage) | Time Post-Dose | % Inhibition/Change | Reference |
| pS1292 LRRK2 | Kidney & Lung | 1 mg/kg | 1 hour | Significant dephosphorylation | [8] |
| pS1292 LRRK2 | Brain, Kidney, Lung | 10 mg/kg | 1 hour | Maximal dephosphorylation | [8] |
| pS106 Rab12 | Periphery | 10 mg/kg | 1 hour | ~50% decrease | [8] |
| pT73 Rab10 | Periphery | 10 mg/kg | 1 hour | ~50% decrease | [8] |
Experimental Protocols
Protocol 1: Assessment of Pulmonary Morphology
1. Tissue Collection and Fixation:
-
Euthanize the animal via an approved method.
-
Perfuse the lungs with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Inflate the lungs with 4% PFA to a fixed pressure to ensure proper inflation and fixation of the alveoli.
-
Dissect the lungs and continue fixation in 4% PFA for 24 hours at 4°C.[10]
2. Tissue Processing and Embedding:
-
After fixation, wash the tissues in PBS.
-
Dehydrate the tissues through a graded series of ethanol concentrations (e.g., 70%, 95%, 100%).[11]
-
Clear the tissues with xylene.[11]
-
Infiltrate and embed the tissues in paraffin wax.
3. Sectioning and Staining:
-
Cut 5 µm thick sections using a microtome and mount them on charged glass slides.[10]
-
Hematoxylin and Eosin (H&E) Staining: [11]
-
Deparaffinize sections in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol to distilled water.
-
Stain with Hematoxylin solution for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate with 1% acid alcohol.
-
"Blue" the sections in Scott's tap water or a similar bluing reagent.
-
Counterstain with Eosin Y solution for 1-2 minutes.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Immunohistochemistry (IHC) for Surfactant Protein C (SP-C):
-
Deparaffinize and rehydrate sections as for H&E staining.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with a primary antibody against Pro-SP-C overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
4. Imaging and Analysis:
-
Acquire images using a brightfield microscope.
-
Assess for changes in alveolar structure, cytoplasmic vacuolation in type II pneumocytes, and the size and number of lamellar bodies.
Protocol 2: Assessment of Renal Morphology and Injury
1. Tissue Collection and Fixation:
-
Euthanize the animal and collect the kidneys.
-
Fix one kidney in 10% neutral buffered formalin for at least 24 hours for histology.[12]
-
Snap-freeze the other kidney in liquid nitrogen and store at -80°C for biochemical analysis.
2. Tissue Processing and Staining (for fixed tissue):
-
Process and embed the fixed kidney in paraffin as described for lung tissue.
-
Cut 3-4 µm thick sections.
-
Periodic Acid-Schiff (PAS) Staining: [13]
-
Deparaffinize and rehydrate sections.
-
Oxidize in 0.5% periodic acid solution for 10 minutes.
-
Rinse in distilled water.
-
Incubate in Schiff reagent for 15-30 minutes.
-
Wash in lukewarm running tap water for 10 minutes.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
3. Biochemical Analysis (for frozen tissue):
-
Western Blot for Kidney Injury Molecule-1 (KIM-1):
-
Homogenize the frozen kidney tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate with a primary antibody against KIM-1 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize KIM-1 levels to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathways
LRRK2 is a complex, multi-domain protein that participates in several key cellular signaling pathways. Understanding these pathways is crucial for interpreting both the therapeutic effects and the unexpected phenotypes of LRRK2 inhibitors.
Figure 1: Overview of LRRK2's involvement in major signaling pathways.
Detailed Signaling Pathway Diagrams
Figure 2: LRRK2 as a scaffold in the canonical Wnt signaling pathway.
Figure 3: LRRK2-mediated phosphorylation of Rab GTPases alters their interactions.
Figure 4: LRRK2 modulates multiple stages of the autophagy pathway.
Experimental Workflow
Figure 5: General experimental workflow for in vivo studies of LRRK2 inhibitors.
References
- 1. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. michaeljfox.org [michaeljfox.org]
- 4. LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Models of LRRK2 associated Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncology.labcorp.com [oncology.labcorp.com]
- 7. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. biocompare.com [biocompare.com]
- 12. Renal histology analysis by H&E staining and periodic acid-Schiff (PAS) staining [bio-protocol.org]
- 13. mmpc.org [mmpc.org]
LRRK2-IN-8 Inhibitor Resistance: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LRRK2 inhibitor, Lrrk2-IN-8, and encountering resistance mutations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the transfer of phosphate from ATP to its substrates. This inhibition blocks the downstream signaling pathways regulated by LRRK2.
Q2: What are the most common mutations that confer resistance to LRRK2 inhibitors like this compound?
The most well-characterized resistance mutation is the A2016T "gatekeeper" mutation within the LRRK2 kinase domain. This substitution of alanine to threonine sterically hinders the binding of many type I kinase inhibitors, including LRRK2-IN-1, a close analog of this compound.[1][2][3] The common pathogenic mutation G2019S , which increases LRRK2 kinase activity, can also influence inhibitor sensitivity, sometimes making the kinase more susceptible to inhibition, but can also be combined with resistance mutations like A2016T.[1][4]
Q3: How do I know if my cells have developed resistance to this compound?
Resistance to this compound can be suspected if you observe a decreased efficacy of the inhibitor in your experiments. This could manifest as:
-
A rightward shift in the IC50 curve in cell-based viability or kinase activity assays.
-
Reduced inhibition of LRRK2 substrate phosphorylation (e.g., Rab10) at previously effective concentrations of the inhibitor.
-
Failure to observe expected downstream cellular phenotypes associated with LRRK2 inhibition.
Q4: What is the LRRK2 signaling pathway?
LRRK2 is a complex protein with both kinase and GTPase activity, involved in multiple cellular processes. A key function is the phosphorylation of a subset of Rab GTPases, which are master regulators of vesicular trafficking.[5] Pathogenic mutations in LRRK2, such as G2019S, lead to hyperactivation of its kinase activity, resulting in increased phosphorylation of Rab proteins and subsequent disruption of cellular trafficking pathways.
Figure 1. Simplified LRRK2 Signaling Pathway and Point of Inhibition.
Troubleshooting Guides
Problem 1: Decreased Potency of this compound in Cellular Assays
Possible Cause:
-
Emergence of resistance mutations in the LRRK2 gene.
-
Incorrect inhibitor concentration or degradation.
-
Cell line variability or passage number effects.
Troubleshooting Steps:
-
Verify Inhibitor Integrity:
-
Confirm the concentration of your this compound stock solution.
-
Use a fresh aliquot of the inhibitor to rule out degradation.
-
-
Sequence the LRRK2 Gene:
-
Isolate genomic DNA from your cell line.
-
Amplify the LRRK2 kinase domain via PCR.
-
Sequence the PCR product to check for mutations, particularly at the A2016 residue.
-
-
Perform a Dose-Response Curve:
-
Conduct a new dose-response experiment with a wide range of this compound concentrations.
-
Compare the IC50 value to that of the parental, non-resistant cell line. A significant rightward shift indicates resistance.
-
-
Use a Control Inhibitor:
-
Test a structurally different LRRK2 inhibitor to see if the resistance is specific to this compound's chemical scaffold.
-
Problem 2: Difficulty in Generating LRRK2 Resistance Mutations via Site-Directed Mutagenesis
Possible Cause:
-
Suboptimal primer design.
-
Poor quality plasmid DNA template.
-
Inefficient PCR amplification.
-
Ineffective DpnI digestion of parental DNA.
Troubleshooting Steps:
-
Primer Design:
-
Ensure primers are 25-45 bases in length with a melting temperature (Tm) ≥ 78 °C.
-
The desired mutation should be in the center of the primer with 10-15 bases of correct sequence on both sides.
-
Primers should terminate in one or more C or G bases.
-
Utilize primer design software to check for hairpins and self-dimers.
-
-
Template DNA:
-
Use a high-quality plasmid DNA preparation (miniprep is usually sufficient).
-
Use 5-50 ng of template DNA per 50 µL PCR reaction.
-
-
PCR Optimization:
-
Use a high-fidelity polymerase to prevent introducing unwanted mutations.
-
Optimize the annealing temperature. A gradient PCR can be helpful.
-
Ensure sufficient extension time (approximately 1 minute per kb of plasmid length).
-
Limit the number of PCR cycles (12-18 cycles) to reduce the chance of secondary mutations.
-
-
DpnI Digestion:
-
Ensure DpnI is active.
-
Increase digestion time to 2 hours at 37 °C to ensure complete digestion of the parental methylated DNA.
-
Figure 2. Experimental Workflow for Site-Directed Mutagenesis.
Quantitative Data
The following table summarizes the IC50 values of LRRK2-IN-1, a close and well-characterized analog of this compound, against wild-type and various mutant forms of LRRK2. This data is crucial for understanding the resistance profile.
| LRRK2 Variant | LRRK2-IN-1 IC50 (nM) | Fold Resistance vs. WT | Reference |
| Wild-Type (WT) | 13 | 1 | [1][3] |
| G2019S | 6 | 0.5 | [1][3] |
| A2016T | 2450 | ~188 | [4] |
| G2019S + A2016T | 3080 | ~237 | [4] |
Experimental Protocols
LRRK2 Kinase Activity Assay (Biochemical)
This protocol is adapted for a 384-well plate format using an ADP-Glo™ kinase assay system, which measures ADP production as an indicator of kinase activity.
Materials:
-
Recombinant LRRK2 enzyme (WT or mutant)
-
LRRKtide peptide substrate
-
ATP
-
This compound or other inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with 1% DMSO.
-
In a 384-well plate, add 1 µL of each inhibitor dilution.
-
Add 2 µL of recombinant LRRK2 enzyme diluted in kinase buffer.
-
Add 2 µL of a substrate/ATP mix (containing LRRKtide and ATP) to initiate the reaction. The final ATP concentration should be at or near the Km for LRRK2.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Generation of a Stable LRRK2 Mutant Cell Line
This protocol describes the generation of a stable cell line expressing a LRRK2 resistance mutation using lentiviral transduction and antibiotic selection.
Materials:
-
HEK293T or SH-SY5Y cells
-
Lentiviral vector encoding the desired LRRK2 mutant (e.g., A2016T) and a selection marker (e.g., puromycin resistance).
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Puromycin or other appropriate selection antibiotic.
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the LRRK2 mutant lentiviral vector and the packaging/envelope plasmids.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction:
-
Plate the target cells (e.g., SH-SY5Y) at 50-70% confluency.
-
Add the viral supernatant to the cells in the presence of polybrene (8 µg/mL).
-
Incubate for 24-48 hours.
-
-
Selection:
-
Replace the virus-containing media with fresh media containing the selection antibiotic (e.g., puromycin at a pre-determined optimal concentration).
-
Continue to culture the cells in the selection media, replacing it every 3-4 days, until resistant colonies are visible.
-
-
Expansion and Validation:
-
Isolate and expand individual resistant colonies.
-
Validate the expression of the mutant LRRK2 protein by Western blot.
-
Confirm the presence of the desired mutation by sequencing genomic DNA.
-
Figure 3. Workflow for Generating a Stable Mutant LRRK2 Cell Line.
References
- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 021828 - Lrrk2[A2016T] Strain Details [jax.org]
- 3. Characterisation of the first selective inhibitor of the Parkinson's disease LRRK2 kinase | MRC PPU [ppu.mrc.ac.uk]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the LRRK code: LRRK1 and LRRK2 phosphorylate distinct Rab proteins and are regulated by diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
LRRK2 Inhibitors: Technical Support Center for Lung and Kidney Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on addressing the pulmonary and renal effects observed with LRRK2 inhibitors. The following resources are designed to assist in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the lung and kidney effects of LRRK2 inhibitors.
| Question | Answer |
| What are the known effects of LRRK2 inhibitors on the lungs? | LRRK2 inhibitors have been shown to cause cytoplasmic vacuolation of type II pneumocytes in the lungs of preclinical models, particularly non-human primates.[1][2] This is considered an on-target effect, as similar changes are observed in LRRK2 knockout mice.[3][4] These vacuoles are accumulations of lamellar bodies, which are specialized organelles for surfactant storage.[2][3] |
| Are the lung effects of LRRK2 inhibitors reversible? | Yes, studies in non-human primates have demonstrated that the cytoplasmic vacuolation of type II pneumocytes is reversible upon cessation of LRRK2 inhibitor treatment.[1][2] |
| Do the morphological changes in the lungs lead to functional impairment? | Preclinical studies in non-human primates have not shown any measurable deficits in pulmonary function despite the observed histological changes.[1][2] |
| What are the known effects of LRRK2 inhibitors on the kidneys? | LRRK2 is highly expressed in the kidneys and plays a role in lysosomal and mitochondrial homeostasis.[3] LRRK2 knockout mice show an increase in the number and size of secondary lysosomes in kidney proximal tubule cells.[3] Some preclinical studies with LRRK2 inhibitors have reported alterations in kidney function, though these are not as consistently observed as the lung effects.[5] |
| What is the proposed mechanism for LRRK2's role in the kidney? | In the context of kidney injury, LRRK2 is thought to aggravate damage by promoting the degradation of Mitofusin 2 (MFN2) through a MKK4/JNK-dependent signaling pathway, leading to abnormal mitochondrial integrity.[6][7] |
| Are there biomarkers to monitor for lung and kidney effects? | For the kidney, urinary Kidney Injury Molecule-1 (KIM-1) is a sensitive biomarker for renal injury.[8] For lysosomal dysregulation, which is relevant to both lung and kidney effects, di-22:6-bis(monoacylglycerol) phosphate (BMP) in urine has been investigated.[4] Phosphorylation of LRRK2 substrates like Rab10 can also serve as a pharmacodynamic biomarker of target engagement.[9][10][11][12][13] |
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments.
Histological Analysis of Lung Tissue
| Issue | Possible Cause | Recommendation |
| High background staining in LRRK2 immunohistochemistry (IHC) | - Primary antibody concentration too high.- Insufficient blocking.- Endogenous peroxidase activity.- Secondary antibody cross-reactivity. | - Titrate the primary antibody to the optimal concentration.- Increase blocking time or try a different blocking agent (e.g., serum from the species of the secondary antibody).[14][15]- Quench endogenous peroxidase activity with 3% H2O2.[14]- Use a pre-adsorbed secondary antibody. |
| Weak or no staining for lamellar bodies | - Improper tissue fixation.- Incorrect staining protocol. | - For electron microscopy, use a simultaneous fixation with glutaraldehyde and osmium tetroxide, followed by uranyl acetate treatment.[16]- For light microscopy, consider Sudan Black B or Sudan III staining, which are effective for identifying lamellar bodies.[3] |
| Difficulty quantifying cytoplasmic vacuolation | - Subjective assessment.- Inconsistent sectioning. | - Employ stereological methods for unbiased quantification.- Ensure consistent tissue processing and section thickness.- Utilize image analysis software for automated detection and measurement. |
In Vitro and Biochemical Assays
| Issue | Possible Cause | Recommendation |
| Inconsistent results in LRRK2 kinase assays | - Suboptimal reaction conditions.- Inactive enzyme or substrate. | - Optimize ATP and substrate concentrations, and incubation time.[17]- Use a well-validated recombinant LRRK2 and a reliable substrate like Rab10.[9][11][12][13]- Consider using a Phos-tag assay for robust detection of Rab10 phosphorylation.[11][12][13] |
| Difficulty detecting LRRK2 inhibitor effects in cell culture | - Low LRRK2 expression in the cell line.- Insufficient inhibitor concentration or incubation time. | - Use cell lines with robust endogenous or overexpressed LRRK2.- Perform a dose-response and time-course experiment to determine optimal conditions.- Utilize sensitive readouts like a TR-FRET assay for LRRK2 Ser935 phosphorylation.[18][19][20] |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on LRRK2 inhibitors.
Table 1: Lung Effects of LRRK2 Inhibitors in Non-Human Primates
| Inhibitor | Dose | Dosing Regimen | Observed Lung Effects | Reversibility | Functional Deficits | Reference |
| GNE-7915 | 30 mg/kg | Twice daily for 2 weeks | Mild cytoplasmic vacuolation of type II pneumocytes | Yes (2 weeks post-dosing) | None observed | [1][2] |
| MLi-2 | 15 mg/kg | Once daily for 2 weeks | Minimal to no histopathological changes | Not applicable | None observed | [1][2] |
| MLi-2 | 50 mg/kg | Once daily for 2 weeks | Mild cytoplasmic vacuolation of type II pneumocytes | Not determined | None observed | [1][2] |
| PFE-360 | 3 mg/kg | Once daily for 2 weeks | Absent or minimal histopathological changes | Not applicable | None observed | [1][2] |
| PFE-360 | 6 mg/kg | Once daily for 2 weeks | Mild cytoplasmic vacuolation of type II pneumocytes | Not determined | None observed | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Histological Staining of Lamellar Bodies (Sudan Black B)
-
Tissue Preparation: Fix lung tissue with a mixture of glutaraldehyde and formaldehyde, postfix with osmium tetroxide and uranyl acetate, and embed in glycol methacrylate.
-
Sectioning: Cut thin sections (1-2 µm) and mount on glass slides.
-
Staining: a. Prepare a saturated solution of Sudan Black B in 70% ethanol. b. Incubate sections in the Sudan Black B solution for 10-30 minutes. c. Differentiate in 70% ethanol until the desired staining intensity is achieved. d. Counterstain with a suitable nuclear stain (e.g., hematoxylin).
-
Mounting: Dehydrate, clear, and mount with a compatible mounting medium. Lamellar bodies will appear as black-staining granules within the cytoplasm of type II pneumocytes.
Urinary KIM-1 ELISA for Rodent Studies
-
Sample Collection: Collect urine samples from rodents and centrifuge to remove debris. Store supernatant at -80°C.
-
Assay Procedure (using a commercial ELISA kit): a. Prepare standards and samples according to the kit manufacturer's instructions. b. Add standards and samples to the pre-coated microplate wells. c. Incubate as specified in the protocol. d. Wash the wells multiple times with the provided wash buffer. e. Add the detection antibody and incubate. f. Wash the wells. g. Add the substrate solution and incubate in the dark. h. Stop the reaction and read the absorbance at the specified wavelength.
-
Data Analysis: Calculate KIM-1 concentrations based on the standard curve.
Signaling Pathways and Workflows
LRRK2-Mediated Effects on Lysosomal Function in Type II Pneumocytes
Caption: LRRK2 inhibition alters Rab GTPase phosphorylation, impacting lysosomal trafficking and lamellar body homeostasis in type II pneumocytes, leading to cytoplasmic vacuolation.
LRRK2 Signaling Pathway in Kidney Injury
References
- 1. researchgate.net [researchgate.net]
- 2. LRRK2 Kinase Inhibitors of Different Structural Classes Induce Abnormal Accumulation of Lamellar Bodies in Type II Pneumocytes in Non-Human Primates but are Reversible and Without Pulmonary Functional Consequences | Parkinson's Disease [michaeljfox.org]
- 3. LRRK2 protein levels are determined by kinase function and are crucial for kidney and lung homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of selective LRRK2 kinase inhibition on nonhuman primate lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. michaeljfox.org [michaeljfox.org]
- 6. Using imaging photoplethysmography for heart rate estimation in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Loss of Parkinson’s susceptibility gene LRRK2 promotes carcinogen-induced lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accurate MS-based Rab10 Phosphorylation Stoichiometry Determination as Readout for LRRK2 Activity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors | Parkinson's Disease [michaeljfox.org]
- 12. ‘Up with the LRRK’: a phosphorylated Rab10 assay for evaluation of LRRK2 activity and inhibitor engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Preservation of alveolar type II pneumocyte lamellar bodies for electron microscopic studies. | Semantic Scholar [semanticscholar.org]
- 17. protocols.io [protocols.io]
- 18. journals.plos.org [journals.plos.org]
- 19. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Lrrk2-IN-8 impact on Lrrk2 protein degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Lrrk2-IN-8 and other kinase inhibitors on Leucine-rich repeat kinase 2 (LRRK2) protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which LRRK2 kinase inhibitors like this compound induce LRRK2 protein degradation?
A1: LRRK2 kinase inhibitors induce destabilization of the LRRK2 protein, leading to its degradation primarily through the ubiquitin-proteasome system.[1] This is supported by findings that co-treatment with a proteasomal inhibitor, such as MG132, prevents the decrease in LRRK2 protein levels, whereas lysosomal inhibition with chloroquine does not rescue the degradation.[1] The process does not involve changes at the transcriptional level, as LRRK2 mRNA levels remain constant during inhibitor treatment.[1]
Q2: How long after treatment with a LRRK2 inhibitor should I expect to see a reduction in LRRK2 protein levels?
A2: A gradual decrease in LRRK2 protein levels typically begins after approximately 8 hours of sustained treatment with various LRRK2 kinase inhibitors, including LRRK2-IN1.[1] This follows an earlier and more rapid dephosphorylation of LRRK2 at sites like Ser935, which can be observed as early as 2 hours post-treatment.[1]
Q3: Is the dephosphorylation of LRRK2 at Ser910 and Ser935 necessary for its inhibitor-induced degradation?
A3: No, the dephosphorylation of LRRK2 at Ser910 and Ser935 is not a prerequisite for its degradation.[1] Studies using LRRK2 phosphorylation mutants (S910A or S935A) have shown that inhibitor-induced destabilization and subsequent degradation still occur, indicating that other mechanisms are at play.[1]
Q4: Do LRRK2 kinase inhibitors induce degradation of all LRRK2 mutants?
A4: The effect of kinase inhibitors on LRRK2 degradation can vary depending on the specific mutation. For instance, inhibitors effectively induce degradation of the common pathogenic mutant G2019S.[1] However, kinase-dead variants, such as K1906M and A2016T, do not exhibit the same destabilization upon inhibitor treatment.[1]
Q5: Can LRRK2 protein degradation be an alternative therapeutic strategy to kinase inhibition?
A5: Yes, exploiting cellular pathways to enhance LRRK2 degradation is being considered as an alternative therapeutic approach to kinase inhibition for Parkinson's disease.[2] This strategy aims to decrease total LRRK2 protein levels, thereby reducing its potentially toxic gain-of-function effects.[2] PROTAC (Proteolysis Targeting Chimera) compounds, for example, are being developed to specifically target LRRK2 for ubiquitination and proteasomal degradation.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable decrease in total LRRK2 levels after inhibitor treatment. | 1. Insufficient Treatment Time: Degradation is a slow process, typically starting after 8 hours.[1]2. Proteasome Dysfunction: The proteasome is essential for the degradation of inhibitor-bound LRRK2.[1]3. LRRK2 Mutant is Resistant: Kinase-dead mutants like K1906M are not degraded by this mechanism.[1]4. Low Inhibitor Concentration: The inhibitor concentration may be too low to effectively engage LRRK2. | 1. Extend Treatment Duration: Perform a time-course experiment (e.g., 8, 12, 24 hours) to determine the optimal time point.2. Verify Proteasome Activity: Include a positive control for proteasome-mediated degradation or check the efficacy of a proteasome inhibitor like MG132 in your system.3. Confirm LRRK2 Genotype: Ensure the cell line or model expresses a susceptible LRRK2 variant (e.g., Wild-Type or G2019S).4. Perform Dose-Response: Titrate the inhibitor to find the effective concentration for your specific cell type and experimental conditions. |
| High variability in LRRK2 degradation between experiments. | 1. Inconsistent Cell State: Differences in cell confluence, passage number, or cell cycle stage can affect protein turnover.2. Inhibitor Instability: The inhibitor may be degrading in the culture medium over long incubation periods. | 1. Standardize Cell Culture: Use cells of a consistent passage number and seed them to reach a specific confluence at the time of treatment.2. Replenish Inhibitor: For long-term experiments (>24 hours), consider replacing the medium with freshly prepared inhibitor. |
| Observed cell toxicity after prolonged inhibitor treatment. | 1. Off-Target Effects: At high concentrations, kinase inhibitors may have off-target effects leading to toxicity.2. LRRK2 Depletion Phenotype: Complete loss of LRRK2 has been associated with cellular stress in some models.[4] | 1. Lower Inhibitor Concentration: Use the lowest effective concentration determined from your dose-response experiments.2. Include Controls: Use a kinase-dead LRRK2 mutant as a control to distinguish between on-target and off-target toxicity. Monitor cell viability with assays like MTT or Trypan Blue exclusion. |
Data Summary
Table 1: Effect of Various LRRK2 Kinase Inhibitors on LRRK2 Protein Levels
| Inhibitor | Target LRRK2 Variants | Onset of Degradation | Degradation Pathway | Reference |
| LRRK2-IN1 | WT, G2019S | ~8 hours | Proteasomal | [1] |
| MLi-2 | WT, G2019S | ~8 hours | Proteasomal | [1] |
| PF-06447475 | WT, G2019S | ~8 hours | Proteasomal | [1] |
| GSK2578215A | WT, G2019S | ~8 hours | Proteasomal | [1] |
| CZC-25146 | WT, G2019S | ~8 hours | Proteasomal | [1] |
Experimental Protocols
Protocol: Western Blot for Assessing LRRK2 Protein Degradation
This protocol outlines a standard workflow for detecting changes in LRRK2 protein levels following inhibitor treatment.
1. Cell Lysis and Protein Quantification:
- Culture cells (e.g., SH-SY5Y overexpressing LRRK2) to desired confluence and treat with this compound or vehicle control for the specified duration (e.g., 0, 8, 16, 24 hours).
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells and collect lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine protein concentration using a BCA assay.
2. Sample Preparation and SDS-PAGE:
- Normalize protein concentrations for all samples. Prepare samples by adding 4X NuPage LDS sample buffer and reducing agent.
- Heat samples at 95-100°C for 8 minutes, then place on ice for 5 minutes.[5]
- Load 20-40 µg of protein per well onto a 4-12% Bis-Tris polyacrylamide gel.[5] Include a pre-stained protein ladder.
- Run the gel in 1X MOPS or MES running buffer at 150-170 V for 40-60 minutes.[5]
3. Protein Transfer:
- Transfer proteins to a PVDF or nitrocellulose membrane.[6]
- Use a wet or semi-dry transfer system. For a wet transfer, run at 100 V for 90-120 minutes in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).[6]
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]
- Incubate the membrane with a primary antibody against total LRRK2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Also probe for a loading control (e.g., GAPDH, β-actin, or vinculin) to ensure equal protein loading.
5. Detection and Analysis:
- Apply an enhanced chemiluminescent (ECL) substrate to the membrane.[6]
- Capture the signal using a digital imager or X-ray film.
- Quantify band intensities using densitometry software (e.g., ImageJ). Normalize LRRK2 band intensity to the corresponding loading control band intensity.
Visualizations
Caption: Mechanism of LRRK2 degradation induced by kinase inhibitors.
Caption: Experimental workflow for assessing LRRK2 degradation.
Caption: Troubleshooting logic for lack of LRRK2 degradation.
References
- 1. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 6. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
LRRK2 Cellular Localization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting changes in Leucine-rich repeat kinase 2 (LRRK2) cellular localization.
Frequently Asked Questions (FAQs)
Q1: What is the typical subcellular localization of wild-type LRRK2?
Wild-type LRRK2 is predominantly found in the cytoplasm in a diffuse pattern.[1][2][3] However, a significant portion of LRRK2 associates with various intracellular membranes and organelles, including the Golgi apparatus, endoplasmic reticulum, endosomes, lysosomes, and mitochondria.[2][3][4] It can also be found in association with microtubules.[2][5] The distribution between cytosolic and membrane-bound pools can vary depending on the cell type and experimental conditions.[6]
Q2: How do Parkinson's disease-associated mutations affect LRRK2 localization?
Mutations linked to Parkinson's disease (PD) can significantly alter the subcellular localization of LRRK2. For instance:
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Roc-COR domain mutations (e.g., R1441C/G, Y1699C): These mutations often cause LRRK2 to form filamentous structures that colocalize with microtubules.[2] The R1441C mutation, in particular, has been shown to induce autophagic stress, leading to the accumulation of LRRK2 in abnormal multivesicular bodies and autophagic vacuoles.[7]
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Kinase domain mutations (e.g., G2019S, I2020T): The G2019S mutation, which increases kinase activity, can enhance LRRK2's association with membranes.[5] The I2020T mutant also shows a tendency to localize to filamentous structures.[2] GTPase-inactivating mutations have been found to strongly increase LRRK2 localization to endosomes when endosomal maturation is inhibited.[8]
Q3: What is the relationship between LRRK2's kinase activity and its cellular localization?
LRRK2's kinase activity and its subcellular localization are intricately linked. Pharmacological inhibition of LRRK2 kinase activity with type I inhibitors has been shown to induce the relocalization of wild-type LRRK2 to filamentous structures that associate with microtubules.[1][2] Conversely, the membrane-associated fraction of LRRK2, which is often in a dimeric state, exhibits higher kinase activity compared to the cytosolic monomeric form.[9] This suggests that recruitment to membranes is a mechanism for regulating LRRK2's enzymatic function.[9]
Q4: How does GTP binding influence LRRK2 localization?
The GTP-binding (Roc) domain of LRRK2 plays a critical role in regulating its cellular localization. Increased GTP binding is correlated with the altered subcellular localization of pathogenic LRRK2 mutants and kinase-inhibited LRRK2.[1] This suggests that the GTP-bound state of LRRK2 favors its association with specific cellular compartments, such as membranes and microtubules.[1] The hydrolysis of GTP is linked to changes in LRRK2's conformation and its transition between active and inactive states, which in turn affects its localization.[10]
Q5: Which cellular pathways are most influenced by changes in LRRK2 localization?
Changes in LRRK2 localization are strongly associated with the regulation of vesicular trafficking pathways.[11][12] Key pathways include:
-
Endolysosomal Pathway: LRRK2 is involved in endocytosis, vesicle trafficking, and lysosomal function.[13][14] Its localization to endosomes and lysosomes is critical for these processes.[15]
-
Autophagy: LRRK2 regulates autophagic activity, and its recruitment to autophagic vacuoles is a key aspect of this function.[7][16] Pathogenic mutations can lead to defects in autophagic clearance.[16][17]
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Synaptic Vesicle Cycling: In neurons, LRRK2 localizes to the presynaptic terminal and influences synaptic vesicle endocytosis and recycling.[18]
Troubleshooting Guides
Issue 1: Diffuse Cytoplasmic Staining with No Puncta or Filamentous Structures
| Possible Cause | Troubleshooting Step |
| Low LRRK2 Expression: Endogenous LRRK2 levels can be low, making it difficult to visualize distinct structures.[2] | 1. Overexpress tagged LRRK2 (e.g., GFP-LRRK2, myc-LRRK2). 2. Use a highly sensitive and validated antibody for immunofluorescence. 3. Consider using a proximity ligation assay (PLA) for in situ detection of LRRK2 activity, which can provide a more localized signal.[19] |
| Suboptimal Antibody Performance: The primary antibody may not be specific or sensitive enough. | 1. Validate the antibody using LRRK2 knockout/knockdown cells to confirm specificity.[20][21] 2. Optimize antibody concentration and incubation time. 3. Refer to established protocols for LRRK2 immunofluorescent staining.[22] |
| Cell Type: The localization pattern of LRRK2 can be cell-type specific.[6] | 1. Compare your results with published data for the same cell line. 2. Consider that some cell types may inherently have a more diffuse LRRK2 distribution under basal conditions. |
| Fixation and Permeabilization Artifacts: Improper sample preparation can disrupt subcellular structures. | 1. Optimize fixation conditions (e.g., paraformaldehyde concentration, duration). 2. Test different permeabilization agents (e.g., Triton X-100, saponin) as harsh detergents can strip membrane-associated proteins. |
Issue 2: Unexpected Filamentous Localization of Wild-Type LRRK2
| Possible Cause | Troubleshooting Step |
| LRRK2 Kinase Inhibitor Treatment: Many type I LRRK2 kinase inhibitors induce the relocalization of wild-type LRRK2 to microtubule-associated filaments.[1][2] | 1. Confirm that the cell culture medium does not contain any compounds with off-target LRRK2 inhibitory activity. 2. If inhibitors were used, this localization is an expected outcome. |
| Cellular Stress: Certain cellular stressors may promote LRRK2's association with the cytoskeleton. | 1. Ensure optimal cell culture conditions to minimize stress. 2. Check for signs of apoptosis or other stress responses in your cells. |
| Overexpression Artifacts: Very high levels of LRRK2 overexpression can sometimes lead to aggregation or mislocalization. | 1. Titrate the amount of plasmid used for transfection to achieve lower, more physiological expression levels. 2. Use a weaker promoter to drive LRRK2 expression. |
Issue 3: Discrepancy Between Immunofluorescence and Biochemical Fractionation Results
| Possible Cause | Troubleshooting Step |
| Inefficient Fractionation: The subcellular fractionation protocol may not be effectively separating cytosolic and membrane compartments. | 1. Validate the purity of each fraction using well-established marker proteins for the cytosol (e.g., GAPDH), membranes (e.g., Na+/K+ ATPase), and specific organelles. 2. Optimize the homogenization and centrifugation steps of your protocol. |
| Lability of LRRK2 Membrane Association: The interaction of LRRK2 with membranes might be transient or sensitive to the detergents used in the lysis buffer. | 1. Use a range of non-ionic detergents at varying concentrations. 2. Perform cross-linking experiments prior to cell lysis to stabilize protein-membrane interactions. |
| Antibody Epitope Masking: The epitope recognized by the antibody used for Western blotting might be masked in the membrane-bound conformation of LRRK2. | 1. Use a different antibody that recognizes a distinct epitope. 2. Try different lysis buffers and sample preparation methods to ensure complete protein denaturation. |
Quantitative Data Summary
Table 1: Effect of LRRK2 Mutations on Subcellular Localization
| LRRK2 Variant | Predominant Localization | Key Features | Reference(s) |
| Wild-Type | Cytoplasmic, Membranous | Diffuse cytosolic distribution with association to various organelles. | [1][2][3] |
| G2019S | Cytoplasmic, Membranous | Increased association with membranes compared to wild-type. | [5] |
| R1441C | Filamentous, Punctate | Forms filamentous structures along microtubules; accumulates in abnormal autophagic vacuoles. | [2][7] |
| Y1699C | Filamentous | Forms filamentous structures along microtubules. | [2] |
| I2020T | Filamentous | Forms filamentous structures along microtubules. | [2] |
Table 2: Impact of Kinase Inhibition on LRRK2 Localization
| Treatment | LRRK2 Variant | Change in Localization | Reference(s) |
| Type I Kinase Inhibitor (e.g., MLi-2) | Wild-Type | Relocalization from diffuse cytoplasm to filamentous structures. | [1][23] |
| Type I Kinase Inhibitor (e.g., MLi-2) | G2019S | Enhancement of filamentous localization. | [23] |
Key Experimental Protocols
Protocol 1: Immunofluorescence Staining for LRRK2
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips to ~70% confluency.
-
Wash cells briefly with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% bovine serum albumin (BSA) and 22.52 mg/mL glycine in PBST (PBS + 0.1% Tween 20) for 30 minutes.
-
-
Antibody Incubation:
-
Incubate with a validated primary antibody against LRRK2 (diluted in 1% BSA in PBST) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-conjugated secondary antibody (diluted in 1% BSA in PBST) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount coverslips on glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image using a confocal microscope.
-
Protocol 2: Subcellular Fractionation
-
Cell Lysis and Homogenization:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors).
-
Allow cells to swell on ice for 10 minutes.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
-
Separation of Nuclei and Cytosol:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant, which contains the cytoplasm and membrane fractions.
-
-
Separation of Membrane and Cytosolic Fractions:
-
Centrifuge the supernatant from the previous step at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction.
-
The pellet contains the total membrane fraction.
-
-
Analysis:
-
Resuspend the membrane pellet in a suitable buffer containing detergent (e.g., RIPA buffer).
-
Determine the protein concentration of both the cytosolic and membrane fractions.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an anti-LRRK2 antibody and antibodies against subcellular markers.
-
Visualizations
References
- 1. GTP binding regulates cellular localization of Parkinson's disease-associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cell Biology of LRRK2 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Frontiers | “LRRK2: Autophagy and Lysosomal Activity” [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. LRRK2 regulates autophagic activity and localizes to specific membrane microdomains in a novel human genomic reporter cellular model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying differential effects of Parkinson’s disease-causing mutations on LRRK2 cellular localization and substrate phosphorylation [escholarship.org]
- 9. Membrane localization of LRRK2 is associated with increased formation of the highly active LRRK2 dimer and changes in its phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric inhibition of LRRK2, where are we now - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LRRK2 and membrane trafficking: nexus of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LRRK2 and the Endolysosomal System in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LRRK2 and the Endolysosomal System in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]
- 16. A Link between Autophagy and the Pathophysiology of LRRK2 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leucine-rich repeat kinase 2 regulates autophagy through a calcium-dependent pathway involving NAADP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of LRRK2 kinase activity promotes anterograde axonal transport and presynaptic targeting of α-synuclein — MIT Media Lab [media.mit.edu]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 23. researchgate.net [researchgate.net]
Lrrk2-IN-8 nonspecific binding in biochemical assays
Welcome to the technical support center for Lrrk2-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It exhibits strong inhibitory activity against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant, with IC50 values typically below 10 nM. However, it is important to note that this compound also displays off-target activity, notably against Tyrosine Kinase 2 (TYK2) and NUAK Family SNF1-Like Kinase 1 (NUAK1), with reported IC50 values in the 10-100 nM range.
Q2: What are the known off-targets of this compound that I should be aware of in my experiments?
A2: The primary known off-targets of this compound are TYK2 and NUAK1. Inhibition of these kinases can lead to nonspecific effects in your biochemical assays. TYK2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways, while NUAK1 is an AMPK-related kinase involved in cellular stress responses and metabolism.
Q3: How can off-target effects of this compound manifest in my biochemical assays?
A3: Off-target effects can manifest in several ways, including:
-
Confounding signaling pathway analysis: Inhibition of TYK2 or NUAK1 can modulate signaling pathways that may cross-talk with the LRRK2 pathway, leading to misinterpretation of results.
-
Altered phosphorylation of substrates: TYK2 and NUAK1 have their own sets of substrates. If any of these substrates are present in your assay system, their phosphorylation status may be altered, leading to nonspecific signals.
-
Interference with assay readouts: In cell-based assays, inhibition of off-target kinases can lead to unexpected phenotypic changes that are not directly related to LRRK2 inhibition.
Q4: What are some other commonly used LRRK2 inhibitors and how do they compare to this compound in terms of selectivity?
A4: Several other LRRK2 inhibitors are commonly used, each with its own selectivity profile. It is crucial to select an inhibitor based on the specific requirements of your experiment. Below is a table summarizing the selectivity of various LRRK2 inhibitors.
Troubleshooting Guide: Nonspecific Binding of this compound
This guide provides a structured approach to identifying and mitigating nonspecific binding and off-target effects of this compound in your biochemical assays.
Problem: I am observing unexpected or inconsistent results in my LRRK2 biochemical assay when using this compound.
This could be due to the inhibition of off-target kinases TYK2 and NUAK1. The following steps will help you troubleshoot this issue.
Step 1: Confirm On-Target LRRK2 Inhibition
Before investigating off-target effects, it is essential to confirm that this compound is effectively inhibiting LRRK2 in your assay system.
-
Action: Perform a dose-response experiment with this compound in your LRRK2 kinase assay.
-
Expected Outcome: You should observe a dose-dependent decrease in LRRK2 activity with an IC50 value in the low nanomolar range (<10 nM).
-
Troubleshooting:
-
No inhibition or high IC50:
-
Verify the concentration and integrity of your this compound stock solution.
-
Ensure your LRRK2 enzyme is active.
-
Check your assay conditions (e.g., ATP concentration, substrate concentration).
-
-
Step 2: Assess the Potential for Off-Target Effects
Given the known off-target activity of this compound, it is crucial to assess whether these off-targets are influencing your results.
-
Action 1: Use a More Selective LRRK2 Inhibitor as a Control. Run your assay in parallel with a more selective LRRK2 inhibitor, such as MLi-2.
-
Expected Outcome: If the observed effect is solely due to LRRK2 inhibition, both inhibitors should produce a similar phenotype or readout, although potentially at different effective concentrations.
-
Troubleshooting:
-
Divergent results between inhibitors: This strongly suggests that the off-target effects of this compound are contributing to your observations.
-
-
Action 2: Employ a LRRK2 Knockout/Knockdown System. If you are working with a cellular system, perform your experiment in cells where LRRK2 has been knocked out or knocked down.
-
Expected Outcome: A LRRK2-specific effect of this compound should be absent in the LRRK2-deficient cells.
-
Troubleshooting:
-
Effect persists in LRRK2-deficient cells: This is a strong indication of an off-target effect.
-
Step 3: Mitigate Off-Target Effects
If you have confirmed that off-target effects are likely, here are some strategies to minimize their impact:
-
Titrate this compound to the Lowest Effective Concentration: Use the lowest concentration of this compound that gives you maximal LRRK2 inhibition to minimize engagement of lower-potency off-targets.
-
Use Structurally Unrelated LRRK2 Inhibitors: Confirm your findings with at least one other potent and selective LRRK2 inhibitor that has a different chemical scaffold and off-target profile.
-
Directly Assay for Off-Target Kinase Activity: If possible, directly measure the activity of TYK2 and NUAK1 in your experimental system in the presence of this compound to understand the extent of their inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other commonly used LRRK2 inhibitors. This data can help in selecting the appropriate inhibitor and interpreting results.
| Inhibitor | LRRK2 (WT) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) | Key Off-Targets (IC50 range) | Brain Penetrant |
| This compound | < 10 | < 10 | TYK2 (10-100 nM), NUAK1 (10-100 nM) | Data not readily available |
| LRRK2-IN-1 | 13 | 6 | DCLK2 (45 nM), MAPK7, PLK4 | No |
| MLi-2 | ~1 | 0.76 | Highly selective (>295-fold over 308 kinases) | Yes |
| GNE-7915 | 9 | Not Reported | Highly selective | Yes |
| PF-06447475 | 3 | Not Reported | Highly selective | Yes |
| GSK2578215A | ~10 | ~10 | smMLCK, ALK, FLT3 | No |
Experimental Protocols
Protocol 1: In Vitro LRRK2 Kinase Assay (Radiometric)
This protocol describes a standard in vitro kinase assay to measure the activity of recombinant LRRK2 using a peptide substrate and radiolabeled ATP.
Materials:
-
Recombinant LRRK2 (WT or G2019S)
-
LRRKtide or Nictide peptide substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
[γ-³²P]ATP
-
This compound or other inhibitors
-
Phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a master mix of recombinant LRRK2 enzyme in kinase assay buffer.
-
In a microcentrifuge tube, add the LRRK2 enzyme master mix.
-
Add this compound at various concentrations (or DMSO as a vehicle control). Pre-incubate for 10-15 minutes at room temperature.
-
Prepare a substrate/ATP mix containing the peptide substrate, cold ATP, and [γ-³²P]ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix to the enzyme/inhibitor mix.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Protocol 2: Western Blot for Phospho-LRRK2 (Ser935) in Cell Lysates
This protocol details the detection of LRRK2 phosphorylation at Ser935, a common biomarker for LRRK2 kinase activity in cells.
Materials:
-
Cell culture reagents
-
This compound or other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-LRRK2 (Ser935) and anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations and for the desired time. Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-LRRK2 (Ser935) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an anti-total LRRK2 antibody or a loading control antibody (e.g., GAPDH, β-actin).
Visualizations
Caption: Simplified LRRK2 signaling pathway and point of inhibition by this compound.
Caption: Troubleshooting workflow for nonspecific binding of this compound.
Caption: Experimental workflow for a radiometric LRRK2 kinase assay.
controlling for vehicle effects in Lrrk2-IN-8 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the LRRK2 inhibitor, Lrrk2-IN-1, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicle formulations for in vivo delivery of Lrrk2-IN-1?
A1: Lrrk2-IN-1 has low aqueous solubility, requiring specific formulations for in vivo use. Commonly used vehicles include:
-
Captisol® (a modified β-cyclodextrin): This is a frequently used vehicle to enhance the solubility of hydrophobic compounds.[1][2]
-
10% DMSO in Corn Oil: A combination of a small amount of dimethyl sulfoxide (DMSO) to initially dissolve the compound, which is then suspended in corn oil for injection.[2]
-
10% DMSO in 90% (20% SBE-β-CD in saline): This formulation uses a combination of DMSO and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline to achieve a clear solution.[2]
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline: This is a more complex vehicle that can be effective for compounds that are difficult to solubilize.[2]
The choice of vehicle will depend on the experimental requirements, including the desired route of administration and dose. It is crucial to always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q2: What is the difference between Lrrk2-IN-1 and Lrrk2-IN-8?
A2: Lrrk2-IN-1 and this compound are often used interchangeably in the literature to refer to the same potent and selective LRRK2 inhibitor. For consistency, this guide will use the name Lrrk2-IN-1.
Q3: What are the expected in vivo effects of Lrrk2-IN-1?
A3: Lrrk2-IN-1 is a kinase inhibitor that targets the LRRK2 protein. In vivo, administration of Lrrk2-IN-1 is expected to lead to a dose-dependent decrease in the phosphorylation of LRRK2 at sites such as Ser910 and Ser935.[2] This can be measured by western blot analysis of tissue lysates from treated animals. Inhibition of LRRK2 kinase activity can also affect downstream signaling pathways and cellular processes, such as autophagy and lysosomal function.
Q4: Are there any known off-target effects or toxicity associated with the recommended vehicles?
A4: Yes, the vehicle itself can have biological effects.
-
DMSO: At high concentrations, DMSO can have toxic effects. It is recommended to keep the final concentration of DMSO as low as possible, typically below 10% for in vivo use.[3]
-
Cyclodextrins (Captisol®, SBE-β-CD): While generally considered safe, high concentrations of some cyclodextrins have been associated with renal toxicity in rodents.[4] It is important to use the lowest effective concentration and to carefully monitor the animals for any signs of adverse effects.
-
Corn Oil: Corn oil is a commonly used vehicle and is generally well-tolerated. However, it is important to use a high-quality, sterile source to avoid inflammation at the injection site.
Always include a vehicle-only control group to differentiate between the effects of the vehicle and the effects of Lrrk2-IN-1.
Troubleshooting Guides
Problem 1: Lrrk2-IN-1 is not dissolving properly in the vehicle.
| Possible Cause | Solution |
| Incorrect solvent or vehicle preparation. | Ensure you are using the correct, high-purity solvents and following the preparation protocol precisely. For DMSO-based vehicles, ensure the Lrrk2-IN-1 is fully dissolved in DMSO before adding the second solvent (e.g., corn oil or saline). |
| Compound has precipitated out of solution. | Sonication or gentle heating may be required to fully dissolve the compound. However, be cautious with heating as it can degrade the compound. Always check the manufacturer's recommendations for the stability of Lrrk2-IN-1. |
| The concentration is too high for the chosen vehicle. | Try preparing a more dilute solution. It may be necessary to increase the injection volume (within acceptable limits for the animal) to achieve the desired dose. |
Problem 2: Inconsistent or unexpected results in vivo.
| Possible Cause | Solution |
| Poor bioavailability due to precipitation at the injection site. | If using a suspension (e.g., DMSO/corn oil), ensure it is well-mixed before each injection. Consider switching to a vehicle that provides a clear solution, such as Captisol® or a formulation with SBE-β-CD. |
| Vehicle-specific effects are confounding the results. | Always include a vehicle-only control group that receives the same volume and formulation of the vehicle as the treated group. This will allow you to subtract any effects of the vehicle itself. |
| Degradation of Lrrk2-IN-1. | Prepare fresh solutions of Lrrk2-IN-1 for each experiment. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C. |
| Incorrect route of administration or injection technique. | Ensure you are using the appropriate route of administration (e.g., intraperitoneal) and that the injection is performed correctly to avoid injection into the gut or other organs.[5][6][7][8][9] |
Problem 3: Adverse effects or toxicity observed in the animals.
| Possible Cause | Solution |
| Toxicity of the vehicle. | High concentrations of DMSO or cyclodextrins can be toxic.[3][4] Reduce the concentration of these components in your vehicle if possible. Monitor the animals closely for signs of distress, such as weight loss, lethargy, or ruffled fur. |
| Toxicity of Lrrk2-IN-1. | While Lrrk2-IN-1 is a selective inhibitor, high doses may have off-target effects. Perform a dose-response study to determine the lowest effective dose. |
| Inflammation or irritation at the injection site. | Ensure that all solutions are sterile and that the injection is performed under aseptic conditions. If using corn oil, ensure it is of high quality. |
Quantitative Data Summary
The following tables summarize typical quantitative data from in vivo studies with LRRK2 inhibitors.
Table 1: Effect of LRRK2 Inhibition on LRRK2 Phosphorylation in Mouse Brain
| Treatment Group | Dose | pS935-LRRK2/Total LRRK2 (normalized to vehicle) | Reference |
| Vehicle Control | - | 1.00 ± 0.12 | [10] |
| LRRK2 Inhibitor | 10 mg/kg | 0.45 ± 0.08 | [10] |
| LRRK2 Inhibitor | 30 mg/kg | 0.21 ± 0.05 | [10] |
| (Data are illustrative based on typical results reported in the literature) |
Table 2: Effect of LRRK2 Inhibition on Rab10 Phosphorylation in Mouse Kidney
| Treatment Group | Dose | pT73-Rab10/Total Rab10 (normalized to vehicle) | Reference |
| Vehicle Control | - | 1.00 ± 0.15 | [11] |
| LRRK2 Inhibitor | 10 mg/kg | 0.38 ± 0.09 | [11] |
| LRRK2 Inhibitor | 30 mg/kg | 0.15 ± 0.04 | [11] |
| (Data are illustrative based on typical results reported in the literature) |
Experimental Protocols
Protocol 1: Preparation of Lrrk2-IN-1 in 10% DMSO and 90% Corn Oil
Materials:
-
Lrrk2-IN-1 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of Lrrk2-IN-1 powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a 10x stock solution (e.g., for a final concentration of 1 mg/mL, dissolve 10 mg of Lrrk2-IN-1 in 1 mL of DMSO).
-
Vortex the tube vigorously until the Lrrk2-IN-1 is completely dissolved. Gentle warming or brief sonication may be used if necessary, but avoid overheating.
-
In a separate sterile tube, measure out the required volume of corn oil (9 times the volume of the DMSO stock solution).
-
Slowly add the Lrrk2-IN-1/DMSO stock solution to the corn oil while vortexing to create a suspension.
-
Vortex the final suspension thoroughly before each injection to ensure a uniform distribution of the compound.
Protocol 2: Preparation of Lrrk2-IN-1 in Captisol®
Materials:
-
Lrrk2-IN-1 powder
-
Captisol® (SBE-β-CD) powder
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 30% (w/v) solution of Captisol® in sterile saline. For example, dissolve 300 mg of Captisol® in 1 mL of sterile saline.
-
Weigh the desired amount of Lrrk2-IN-1 powder and place it in a sterile microcentrifuge tube.
-
Add the Captisol® solution to the Lrrk2-IN-1 powder to achieve the desired final concentration.
-
Vortex the tube vigorously for several minutes.
-
Sonicate the solution in a water bath sonicator for 15-30 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there is no precipitate before injection.
Protocol 3: In Vivo Administration of Lrrk2-IN-1 by Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared Lrrk2-IN-1 solution or suspension
-
Sterile syringes (1 mL) with appropriate gauge needles (e.g., 27G)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct injection volume based on its body weight and the desired dose.
-
Thoroughly mix the Lrrk2-IN-1 formulation immediately before drawing it into the syringe.
-
Restrain the mouse securely.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle and aspirate to ensure that the needle has not entered a blood vessel or organ.
-
If no fluid is aspirated, slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions after the injection.
-
For the control group, inject an equal volume of the vehicle-only solution following the same procedure.
Signaling Pathways and Experimental Workflows
Caption: LRRK2 Signaling Pathway and Point of Inhibition by Lrrk2-IN-1.
Caption: A typical workflow for an in vivo study using Lrrk2-IN-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. research.vt.edu [research.vt.edu]
- 9. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
troubleshooting variability in Lrrk2 phosphorylation assays
Welcome to the technical support center for LRRK2 phosphorylation assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to measure LRRK2 phosphorylation?
A1: The most prevalent methods for measuring LRRK2 phosphorylation include Western blotting, enzyme-linked immunosorbent assay (ELISA), time-resolved Förster resonance energy transfer (TR-FRET) assays, and mass spectrometry.[1][2][3] Each method offers distinct advantages in terms of throughput, sensitivity, and the specific information it provides.
Q2: Which phosphorylation sites are most relevant for assessing LRRK2 kinase activity?
A2: Serine 935 (pS935) is a widely used indirect biomarker of LRRK2 kinase activity.[1][2][4] While not an autophosphorylation site, its phosphorylation level is sensitive to LRRK2 kinase inhibitors.[2] Serine 1292 (pS1292) is a key autophosphorylation site and a direct indicator of LRRK2 kinase activity. Additionally, phosphorylation of LRRK2 substrates, such as Rab10 at Threonine 73 (pT73-Rab10), is a robust readout of LRRK2 activity in cells.[5][6]
Q3: What are the primary sources of variability in LRRK2 phosphorylation assays?
A3: Variability in LRRK2 phosphorylation assays can stem from several sources:
-
Biological Variability: Significant inter- and intra-subject variability exists, particularly in samples like Peripheral Blood Mononuclear Cells (PBMCs).[7]
-
Sample Collection and Processing: The handling of samples, especially blood, can introduce variability. Delays in processing or improper isolation of cell populations like neutrophils or PBMCs can affect phosphorylation levels.
-
Cell Heterogeneity: PBMCs are a mixed population of cells with varying levels of LRRK2 expression, which can contribute to inconsistent results.[8]
-
Technical Variability: Pipetting errors, inconsistent incubation times, and improper washing steps during immunoassays are common sources of technical variability.[9][10]
Q4: How can I normalize my LRRK2 phosphorylation data?
A4: To account for variations in protein loading and LRRK2 expression levels, it is crucial to normalize the phosphorylated LRRK2 signal to the total LRRK2 protein level. For Western blots, this is typically done by probing the same membrane for both the phosphorylated and total protein. In ELISA and other immunoassays, separate wells or assays are run to quantify both forms of the protein.
Troubleshooting Guides
Western Blotting
Issue 1: Weak or No Signal for Phospho-LRRK2 or Phospho-Rab10
| Possible Cause | Recommended Solution |
| Low Protein Abundance | Increase the amount of protein loaded per well. Consider enriching for LRRK2 via immunoprecipitation.[11] |
| Inefficient Protein Transfer | Given LRRK2's large size (~286 kDa), use a lower percentage acrylamide gel (e.g., 6-8%) and consider an overnight wet transfer at a low voltage (e.g., 30-40V) at 4°C to ensure efficient transfer.[12] |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. Incubation overnight at 4°C for the primary antibody can enhance the signal.[11][12] |
| Phosphatase Activity | Always include phosphatase inhibitors in your lysis buffer and throughout the sample preparation process to preserve the phosphorylation state of your target protein.[13] |
| Blocking Buffer Interference | For phospho-proteins, BSA is often preferred over milk for blocking, as milk contains casein, a phosphoprotein that can increase background. |
Issue 2: High Background
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Increase the number and duration of wash steps after primary and secondary antibody incubations.[9] Ensure the blocking step is sufficient (e.g., 1 hour at room temperature). |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (e.g., TBST), for each experiment. |
ELISA
Issue 1: Inconsistent Results Between Wells or Plates
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure consistent technique. For multi-well plates, consider using a multi-channel pipette to minimize timing differences between wells.[14] |
| Edge Effects | Uneven temperature distribution across the plate can lead to "edge effects." Ensure the plate is uniformly warmed to room temperature before adding reagents and use a plate sealer during incubations.[10] Avoid stacking plates in the incubator.[10] |
| Inadequate Washing | Ensure complete removal of reagents after each step by thoroughly washing the wells. Invert and tap the plate on absorbent paper to remove residual liquid.[10] |
| Reagent Degradation | Aliquot reagents to avoid multiple freeze-thaw cycles. Prepare working solutions fresh for each assay.[9] |
Issue 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time for each wash.[9] |
| Non-specific Antibody Binding | Ensure the blocking buffer is appropriate for your assay and incubate for the recommended time. |
| Cross-reactivity | Verify the specificity of your primary and secondary antibodies for the target protein. |
TR-FRET Assays
Issue 1: Low Assay Window (Signal-to-Background Ratio)
| Possible Cause | Recommended Solution |
| Incorrect Plate Reader Settings | Ensure the plate reader is configured correctly for TR-FRET, including the appropriate excitation and emission wavelengths, and delay and integration times.[15] The choice of emission filters is critical.[16] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the terbium-labeled antibody and the GFP-fusion protein to optimize the FRET signal. |
| Cellular Expression Levels | The expression level of the LRRK2-GFP fusion protein can impact the assay window. Optimize the transduction or transfection conditions to achieve sufficient and consistent expression.[2] |
Quantitative Data Summary
Table 1: Variability in LRRK2 Biomarker Measurements in Human Blood Samples
| Biomarker | Sample Type | Intra-subject Variability (%CV) | Inter-subject Variability (%CV) |
| Total LRRK2 | Whole Blood | 7% | 66% |
| pS935 LRRK2 | Whole Blood | 17% | 36% |
| pRab10 | Neutrophils | - | 61.30% - 66.26% |
| pRab10 | PBMCs | - | 189.60% - 415.19% |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-LRRK2 (pS935) and Total LRRK2
-
Sample Preparation (from PBMCs):
-
Isolate PBMCs from whole blood using a standard density gradient centrifugation method.
-
Lyse the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate proteins on a 6-8% SDS-polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane. For a large protein like LRRK2, a wet transfer overnight at 30-40V in a cold room (4°C) is recommended.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-LRRK2 (e.g., pS935) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To detect total LRRK2, the membrane can be stripped and re-probed with an antibody against total LRRK2, or a separate gel can be run in parallel.
-
Protocol 2: Sandwich ELISA for Phospho-LRRK2 (pS935)
-
Plate Coating:
-
Coat a 96-well high-binding ELISA plate with a capture antibody against total LRRK2 diluted in coating buffer (e.g., PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using recombinant phosphorylated LRRK2.
-
Add standards and protein lysates (diluted in blocking buffer) to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add the detection antibody against phospho-LRRK2 (pS935) conjugated to an enzyme (e.g., HRP) or a detection molecule (e.g., biotin) and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
If using a biotinylated detection antibody, add streptavidin-HRP and incubate for 30 minutes at room temperature, followed by another wash step.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Calculate the concentration of phospho-LRRK2 in the samples based on the standard curve.
-
Visualizations
Caption: LRRK2 Signaling and Phosphorylation Events.
Caption: Logical Workflow for Troubleshooting Assay Variability.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. journals.plos.org [journals.plos.org]
- 3. protocols.io [protocols.io]
- 4. Development of an enzyme-linked immunosorbent assay for detection of cellular and in vivo LRRK2 S935 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors | Parkinson's Disease [michaeljfox.org]
- 6. biorxiv.org [biorxiv.org]
- 7. A leucine‐rich repeat kinase 2 (LRRK2) pathway biomarker characterization study in patients with Parkinson's disease with and without LRRK2 mutations and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. sinobiological.com [sinobiological.com]
- 14. blog.abclonal.com [blog.abclonal.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
LRRK2-IN-1 vs. Lrrk2-IN-8: A Comparative Guide on Efficacy and Selectivity for LRRK2 Inhibition
For researchers in neurodegenerative disease, particularly Parkinson's disease, the Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target. The development of potent and selective inhibitors is crucial for elucidating the kinase's function and for potential therapeutic applications. This guide provides a comparative analysis of two such inhibitors, LRRK2-IN-1 and Lrrk2-IN-8, focusing on their efficacy and selectivity based on available experimental data.
It is important to note that while LRRK2-IN-1 is extensively characterized in peer-reviewed literature, the available data for this compound is currently limited to information from commercial suppliers.
Efficacy and Potency
The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target | IC50 | Reference |
| LRRK2-IN-1 | LRRK2 (Wild-Type) | 13 nM | [1][2] |
| LRRK2 (G2019S Mutant) | 6 nM | [1][2] | |
| This compound | LRRK2 (Wild-Type) | < 10 nM | [3] |
| LRRK2 (G2019S Mutant) | < 10 nM | [3] |
LRRK2-IN-1 demonstrates high potency against both wild-type LRRK2 and the common pathogenic G2019S mutant, with a slight preference for the mutant form.[1][2] this compound is also reported to be a highly potent inhibitor of both wild-type and G2019S LRRK2, with IC50 values in the sub-10 nanomolar range.[3]
Kinase Selectivity
An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects. The selectivity of LRRK2-IN-1 has been extensively profiled against a large panel of kinases.
LRRK2-IN-1 Selectivity Profile:
A comprehensive kinase profiling study revealed that at a concentration of 10 µM, LRRK2-IN-1 inhibited only 12 out of 442 kinases tested by more than 90%.[4] Further biochemical assays showed an IC50 of 45 nM against DCLK2, while the IC50 for other kinases like AURKB, CHEK2, MKNK2, MYLK, and NUAK1 was greater than 1 µM.[1][4]
This compound Selectivity Profile:
The available data for this compound indicates that it also inhibits TYK2 and NUAK1 with IC50 values in the range of 10-100 nM.[3] A direct and comprehensive comparison of its kinome-wide selectivity against LRRK2-IN-1 is not possible with the currently available information.
Cellular Activity and Signaling
LRRK2-IN-1 has been shown to effectively inhibit LRRK2 kinase activity in cellular models. Treatment of cells with LRRK2-IN-1 leads to the dephosphorylation of LRRK2 at key autophosphorylation sites, Ser910 and Ser935.[4] This dephosphorylation event is often used as a biomarker for LRRK2 kinase inhibition in cells.
Experimental Protocols
In Vitro LRRK2 Kinase Assay (General Protocol)
A common method to determine the IC50 of LRRK2 inhibitors involves an in vitro kinase assay.
This assay measures the transfer of a radiolabeled phosphate from ATP to a model substrate by the LRRK2 enzyme. The amount of phosphorylated substrate is then quantified in the presence of different concentrations of the inhibitor to determine the IC50 value.
Summary and Conclusion
Both LRRK2-IN-1 and this compound are potent inhibitors of LRRK2 kinase activity. LRRK2-IN-1 is a well-documented research tool with a thoroughly characterized selectivity profile, making it a reliable choice for in vitro and cellular studies of LRRK2 function. The information available for this compound suggests it is also a highly potent inhibitor, though a more comprehensive, peer-reviewed analysis of its kinase selectivity is needed to fully compare it to LRRK2-IN-1. Researchers should consider the depth of available data when selecting an inhibitor for their specific experimental needs.
References
- 1. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. This compound | LRRK2抑制剂 | CAS 2770269-44-6 | 美国InvivoChem [invivochem.cn]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Brain-Penetrant LRRK2 Inhibitors: Lrrk2-IN-1 and Beyond
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Lrrk2-IN-1 against other brain-penetrant Leucine-rich repeat kinase 2 (LRRK2) inhibitors, supported by experimental data. This document aims to provide a clear overview of key performance metrics to inform preclinical research and development decisions in the context of Parkinson's disease and other LRRK2-associated neurodegenerative disorders.
Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The resulting gain-of-function in the LRRK2 kinase is a key pathogenic event, making the development of potent and selective LRRK2 inhibitors a promising therapeutic strategy. A critical attribute for any LRRK2 inhibitor intended for treating neurodegenerative diseases is its ability to cross the blood-brain barrier (BBB) and engage its target in the central nervous system (CNS). This guide focuses on comparing Lrrk2-IN-1 with three other notable brain-penetrant LRRK2 inhibitors: GNE-7915, GNE-0877, and PF-06447475.
Performance Comparison of LRRK2 Inhibitors
The following tables summarize the key in vitro, cellular, and pharmacokinetic properties of Lrrk2-IN-1, GNE-7915, GNE-0877, and PF-06447475, providing a quantitative basis for comparison.
In Vitro and Cellular Potency
| Compound | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) | Cellular pLRRK2 IC50 (nM) |
| Lrrk2-IN-1 | 13[1][2] | 6[1][2] | ~100-300 (pS935) |
| GNE-7915 | ~9 | ~9 | 9 (pLRRK2) |
| GNE-0877 | 3[3] | - | 3 (pS1292)[3] |
| PF-06447475 | 3[4] | 11 | 25[4] |
Pharmacokinetic Properties and Brain Penetration
| Compound | Species | Oral Bioavailability (%) | Brain Penetration (Kp,uu) | Key Pharmacokinetic Features |
| Lrrk2-IN-1 | Mouse | 49.3[1] | Poor (Does not efficiently cross the BBB)[1] | T1/2 of 4.5 hours[1]. |
| GNE-7915 | Rat, Mouse, Cynomolgus Monkey | Good oral exposure[1] | CSF/plasma unbound ratio = 0.6 (Rat)[5] | Long half-life, high passive permeability[1]. |
| GNE-0877 | Rat, Mouse, Cynomolgus Monkey | Good oral bioavailability[2] | Good brain penetration[2] | Metabolically stable with low turnover in human liver microsomes[2]. |
| PF-06447475 | Rat | - | Unbound brain concentrations equivalent to unbound plasma concentrations[6] | Profiled in in vivo safety and pharmacodynamic studies[7]. |
LRRK2 Signaling Pathway and Experimental Workflows
To provide a deeper context for the evaluation of these inhibitors, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for assessing LRRK2 inhibitor efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro LRRK2 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kinase assay platforms like ADP-Glo™ from Promega.
Objective: To determine the in vitro potency (IC50) of a compound against LRRK2 kinase.
Materials:
-
Recombinant LRRK2 protein (Wild-Type and G2019S mutant)
-
LRRKtide substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (serially diluted)
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing LRRK2 enzyme and LRRKtide substrate in kinase buffer.
-
Add serially diluted test compounds to the wells of a 384-well plate.
-
Add the enzyme/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular LRRK2 Autophosphorylation Assay (Western Blot)
This protocol describes the measurement of LRRK2 autophosphorylation at Serine 1292 (pS1292) in a cellular context.
Objective: To determine the cellular potency (IC50) of a compound in inhibiting LRRK2 kinase activity within cells.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2-G2019S)
-
Cell culture medium and supplements
-
Test compounds (serially diluted)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pS1292-LRRK2 and anti-total LRRK2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with serially diluted concentrations of the test compound for a specified time (e.g., 90 minutes).
-
Lyse the cells on ice using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against pS1292-LRRK2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total LRRK2 to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of pS1292-LRRK2 to total LRRK2.
-
Determine the cellular IC50 by plotting the percentage of inhibition of LRRK2 phosphorylation against the logarithm of the inhibitor concentration.
In Vivo Brain Penetration and Pharmacodynamic Assessment
This protocol outlines a general procedure for assessing the brain penetration and pharmacodynamic effect of a LRRK2 inhibitor in a rodent model.
Objective: To determine the unbound brain-to-plasma concentration ratio (Kp,uu) and the extent of LRRK2 inhibition in the brain.
Materials:
-
Rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Test compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection)
-
Blood collection supplies
-
Brain harvesting tools
-
Homogenization buffer
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
-
Western blotting or other assay materials for measuring pLRRK2 and total LRRK2 in brain tissue
Procedure:
-
Administer the test compound to a cohort of animals at a specified dose.
-
At various time points post-administration, collect blood samples and immediately harvest the brains.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Determine the total concentration of the test compound in plasma and brain homogenate using LC-MS/MS.
-
Measure the unbound fraction of the drug in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.
-
Calculate the Kp,uu using the following formula: Kp,uu = (AUCbrain,unbound) / (AUCplasma,unbound) or at steady state Cbrain,unbound / Cplasma,unbound.
-
For pharmacodynamic assessment, process a separate cohort of animals treated with the compound and vehicle.
-
At a time point corresponding to expected peak brain exposure, harvest the brains and prepare lysates.
-
Measure the levels of pLRRK2 (e.g., pS1292 or pS935) and total LRRK2 in the brain lysates using Western blotting or a suitable immunoassay.
-
Compare the ratio of pLRRK2 to total LRRK2 in the treated group to the vehicle control group to determine the extent of target engagement in the brain.
Conclusion
This guide provides a comparative overview of Lrrk2-IN-1 and three other brain-penetrant LRRK2 inhibitors. While Lrrk2-IN-1 was a pioneering tool compound for LRRK2 research, its poor brain penetration limits its utility for in vivo CNS studies[1]. In contrast, GNE-7915, GNE-0877, and PF-06447475 have been specifically optimized for brain penetrance, demonstrating their potential as more suitable candidates for investigating the in vivo consequences of LRRK2 inhibition in the brain. The selection of an appropriate LRRK2 inhibitor for preclinical studies will depend on the specific research question, requiring careful consideration of the compound's potency, selectivity, and pharmacokinetic profile, particularly its ability to achieve and sustain therapeutic concentrations in the CNS.
References
- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Leucine-rich Repeat Kinase 2 (LRRK2) Pharmacological Inhibition Abates α-Synuclein Gene-induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Lrrk2-IN-8 Versus Genetic Knockdown of Lrrk2: A Comparative Guide for Researchers
For researchers investigating the function of Leucine-rich repeat kinase 2 (LRRK2), a key protein implicated in Parkinson's disease, the choice between pharmacological inhibition and genetic knockdown is a critical experimental design decision. Both Lrrk2-IN-8, a potent and selective small molecule inhibitor, and genetic knockdown techniques like siRNA or shRNA aim to reduce LRRK2's functional impact, but they operate through distinct mechanisms that can lead to different cellular outcomes. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action: A Tale of Two Approaches
This compound is a chemical inhibitor that acutely and reversibly blocks the kinase activity of the LRRK2 protein. It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of LRRK2 substrates. In contrast, genetic knockdown, typically achieved through RNA interference (RNAi) using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), leads to the degradation of LRRK2 mRNA. This prevents the synthesis of new LRRK2 protein, resulting in a depleted cellular pool of LRRK2 over time.
Quantitative Comparison of Performance
The efficacy of both methods can be quantified to allow for a direct comparison. This compound's potency is typically measured by its half-maximal inhibitory concentration (IC50), while the effectiveness of genetic knockdown is assessed by the percentage of protein reduction.
| Parameter | This compound | Genetic Knockdown (siRNA) | Reference |
| Target | LRRK2 kinase activity | LRRK2 mRNA | [1][2] |
| Mechanism | ATP-competitive inhibition | RNA interference | [1][2] |
| Potency (IC50) | ~13 nM (for LRRK2-IN-1) | N/A | [2] |
| Efficiency | >90% inhibition of pS935 LRRK2 | Up to 80% protein reduction | [3][4] |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours) | [3][4] |
| Reversibility | Reversible upon washout | Long-lasting, requires new protein synthesis | [1] |
| Specificity | High for LRRK2, but potential off-target kinase effects | High for LRRK2 mRNA, but potential off-target mRNA effects | [1][2] |
Table 1. Comparison of this compound and LRRK2 Genetic Knockdown.
Impact on Downstream Signaling
A primary readout for LRRK2 activity is the phosphorylation of its substrates, such as Rab10. Both this compound and LRRK2 knockdown are expected to decrease the levels of phosphorylated Rab10 (pRab10).
| Treatment | Cell Line | Effect on pRab10/Total Rab10 Ratio | Reference |
| This compound (or similar inhibitors like MLi-2) | A549 cells | Significant decrease | [5] |
| LRRK2 siRNA | A549 cells | Significant decrease | [5] |
Table 2. Effect on Downstream LRRK2 Signaling (Phosphorylation of Rab10).
Off-Target Effects: A Critical Consideration
Both techniques have the potential for off-target effects. LRRK2 inhibitors, including this compound, may inhibit other kinases with similar ATP-binding pockets.[1] Genetic knockdown reagents like siRNAs can inadvertently target other mRNAs with partial sequence homology, leading to unintended gene silencing. Proteomic and transcriptomic studies are crucial for identifying these off-target effects. For instance, a proteomic analysis of LRRK2 knockout mice revealed alterations in proteins involved in cytoskeletal stability, lysosomal degradation, and protein translation.[6]
Experimental Protocols
LRRK2 Kinase Activity Assay (In Vitro)
This protocol is adapted from methods used to assess the potency of LRRK2 inhibitors.[7]
-
Reaction Setup: In a 384-well plate, add 1 µl of this compound (or DMSO vehicle control) at various concentrations.
-
Enzyme Addition: Add 2 µl of recombinant LRRK2 enzyme.
-
Substrate Mix: Add 2 µl of a mix containing a suitable LRRK2 substrate (e.g., LRRKtide) and ATP.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Detection: Use a suitable kinase assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of LRRK2 and pRab10 Following Genetic Knockdown
This protocol outlines the steps to assess the efficiency of LRRK2 knockdown and its effect on a downstream target.[4][8]
-
Cell Transfection: Transfect cells (e.g., A549 or SH-SY5Y) with LRRK2-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Culture the cells for 48-72 hours to allow for LRRK2 protein depletion.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against LRRK2, pRab10 (Thr73), total Rab10, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the LRRK2 and pRab10 signals to the loading control and the total Rab10 signal, respectively.
-
Conclusion: Choosing the Right Tool for the Job
The decision between using this compound and genetic knockdown of LRRK2 depends on the specific research question.
-
This compound is ideal for studying the acute effects of kinase inhibition, for experiments requiring rapid and reversible modulation of LRRK2 activity, and for validating that a phenotype is dependent on the kinase function of LRRK2.
-
Genetic knockdown is more suitable for investigating the long-term consequences of reduced LRRK2 protein levels, including effects that may be independent of its kinase activity. It is also the method of choice when the goal is to study the role of the LRRK2 protein as a scaffold.
For a comprehensive understanding of LRRK2 function, a combination of both approaches is often the most powerful strategy. By carefully considering the distinct advantages and potential drawbacks of each method, researchers can design more robust experiments and generate more reliable and interpretable data.
References
- 1. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (SUPPLEMENT) Cataloguing Proteomic Differences in LRRK2-Associated Parkinsonism With and Without Evidence of Pathologic Neuronal Alpha-synuclein | Parkinson's Disease [michaeljfox.org]
- 4. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 5. Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pT73 Rab10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic analysis reveals co-ordinated alterations in protein synthesis and degradation pathways in LRRK2 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Lrrk2-IN-8: A Comparative Analysis of its Effects Across Diverse Neuronal Cell Types
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease (PD). Mutations that enhance LRRK2 kinase activity are the most frequent genetic cause of both familial and sporadic forms of the disease.[1][2][3] Consequently, the development of potent and selective LRRK2 inhibitors, such as Lrrk2-IN-8, is a central focus of preclinical research. This guide provides a comparative analysis of the effects of this compound and other LRRK2 inhibitors across different neuronal cell types, supported by experimental data and detailed protocols.
Mechanism of Action of LRRK2 and its Inhibition
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[4] Pathogenic mutations, most commonly the G2019S substitution, lead to hyperactivation of its kinase function.[3] This aberrant activity is believed to contribute to the neurodegenerative cascade in PD through various mechanisms, including disruption of vesicular trafficking, endolysosomal function, and cytoskeletal dynamics.[1][5] LRRK2 inhibitors, including this compound, are designed to block the kinase activity, thereby mitigating these downstream pathological effects.
Comparative Efficacy of LRRK2 Inhibitors
The following table summarizes the reported efficacy of various LRRK2 inhibitors, including compounds structurally related to or compared with this compound, across different experimental systems. While direct comparative data for this compound across multiple distinct neuronal cell types in a single study is limited in the public domain, the available information allows for an indirect cross-validation of its potential effects.
| Inhibitor | Cell Type/System | Key Findings | Reference |
| Indirubin-3′-monooxime | In vitro kinase assay | More potently inhibits LRRK2 G2019S autophosphorylation compared to wild-type. | [6] |
| GW5074 | In vitro kinase assay | Less potent in inhibiting both wild-type and G2019S LRRK2. | [6] |
| GSK2578215A, PF-06447475 | Human iPSC-derived neurons (G2019S mutation) | Significantly reduced α-synuclein accumulation in 7 out of 8 cell lines. No evidence of toxicity with chronic treatment. | [7][8] |
| MLi-2, PF-06685360 | Primary hippocampal cultures, mouse striatum | Increased α-synuclein overlap with presynaptic markers. Promoted anterograde axonal transport of α-synuclein. | [9][10][11] |
| Staurosporine | Primary neurons from BAC mutant mice | Partially rescued reduced neuritic outgrowth and branching caused by mutant LRRK2. | [12] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the key signaling pathway of LRRK2 and a typical experimental workflow for evaluating the efficacy of LRRK2 inhibitors.
References
- 1. How Parkinson’s Disease-Linked LRRK2 Mutations Affect Different CNS Cell Types | Semantic Scholar [semanticscholar.org]
- 2. How Parkinson’s Disease-Linked LRRK2 Mutations Affect Different CNS Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation Mechanism of LRRK2 and Its Cellular Functions in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk [frontiersin.org]
- 6. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LRRK2 kinase inhibitors reduce alpha-synuclein in human neuronal cell lines with the G2019S mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of LRRK2 kinase activity promotes anterograde axonal transport and presynaptic targeting of α-synuclein - Synthetic Neurobiology Group [synthneuro.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Inhibition of LRRK2 kinase activity promotes anterograde axonal transport and presynaptic targeting of α-synuclein — MIT Media Lab [media.mit.edu]
- 12. A comparative study of Lrrk2 function in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Lrrk2-IN-8: A Comparative Analysis of Efficacy in Wild-Type vs. G2019S LRRK2 Models
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical target in the development of therapeutics for Parkinson's disease, particularly due to the prevalence of gain-of-function mutations like G2019S. This guide provides a comparative overview of the efficacy of Lrrk2-IN-8, a potent LRRK2 inhibitor, in preclinical models expressing wild-type (WT) LRRK2 versus the pathogenic G2019S variant. The G2019S mutation, located within the kinase domain, leads to a hyperactive state of the LRRK2 enzyme, making it a key focus for targeted inhibition.[1][2][3][4]
Understanding the differential efficacy of inhibitors like this compound in these two contexts is paramount for the strategic development of personalized medicine for Parkinson's disease. While specific quantitative data for this compound across both models is emerging, this guide synthesizes available data for related LRRK2 inhibitors to provide a predictive comparison and discusses the experimental frameworks used to assess such efficacy.
Quantitative Efficacy of LRRK2 Inhibitors
The following tables summarize the inhibitory activity of various LRRK2 inhibitors against wild-type and G2019S LRRK2. This data provides a basis for understanding the expected performance of this compound.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | WT LRRK2 | Data not available | |
| G2019S LRRK2 | Data not available | ||
| MLi-2 | WT LRRK2 | ~5 | [5] |
| G2019S LRRK2 | ~5 | [1] | |
| EB-42168 (G2019S-selective) | WT LRRK2 | >5000 | [1] |
| G2019S LRRK2 | 54 | [1] | |
| PF-360 | WT LRRK2 | ~6 | [5] |
| G2019S LRRK2 | Less potent than on WT | [5] |
Table 2: Cellular Activity - Inhibition of LRRK2 Phosphorylation
| Inhibitor | Cell Model | Target Phosphorylation | IC50 (nM) | Reference |
| This compound | WT LRRK2 expressing cells | pS935/pS1292 | Data not available | |
| G2019S LRRK2 expressing cells | pS935/pS1292 | Data not available | ||
| MLi-2 | WT LRRK2 expressing cells | pS935 | Potent | [6] |
| G2019S LRRK2 expressing cells | pS935 | Potent | [6] | |
| EB-42168 | WT LRRK2 expressing cells | pS935 | >5000 | [1] |
| G2019S LRRK2 expressing cells | pS935 | 54 | [1] |
Note: The G2019S LRRK2 protein has been shown to be more resilient to inhibition by certain non-selective compounds compared to the wild-type protein, particularly within in vivo brain models.[5][7] This suggests that higher concentrations of a non-selective inhibitor like this compound might be required to achieve the same level of target engagement in G2019S models as in wild-type models.
Experimental Protocols
The assessment of LRRK2 inhibitor efficacy relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro LRRK2 Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified LRRK2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and G2019S LRRK2.
Materials:
-
Purified recombinant human LRRK2 (WT and G2019S)
-
LRRKtide or other suitable peptide substrate
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM EGTA)
-
This compound at various concentrations
-
Phosphocellulose paper or 384-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, LRRK2 enzyme (WT or G2019S), and the peptide substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at 30°C.
-
Initiate the kinase reaction by adding ATP (either radiolabeled or as part of the ADP-Glo™ system).
-
Allow the reaction to proceed for a specific time (e.g., 60-120 minutes) at 30°C.
-
Stop the reaction. For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP. For ADP-Glo™, add the ADP-Glo™ reagent.
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, use a scintillation counter. For ADP-Glo™, measure the luminescent signal.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular LRRK2 Autophosphorylation Assay
This assay measures the inhibition of LRRK2 autophosphorylation at sites like Serine 935 (pS935) or Serine 1292 (pS1292) in a cellular context.
Objective: To assess the cellular potency of this compound in inhibiting LRRK2 kinase activity in cells expressing either WT or G2019S LRRK2.
Materials:
-
Cell lines stably or transiently overexpressing FLAG-tagged or GFP-tagged WT or G2019S LRRK2 (e.g., HEK293T, SH-SY5Y).
-
This compound at various concentrations.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-FLAG or anti-GFP, anti-pS935-LRRK2, anti-pS1292-LRRK2, anti-total LRRK2, and appropriate secondary antibodies.
-
Western blotting equipment and reagents.
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify total protein concentration.
-
Perform Western blot analysis on the cell lysates.
-
Probe the membranes with antibodies against pS935-LRRK2 or pS1292-LRRK2 and total LRRK2.
-
Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the IC50 in a cellular context.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the LRRK2 signaling pathway, the impact of the G2019S mutation, and a typical experimental workflow for evaluating LRRK2 inhibitors.
Caption: LRRK2 signaling pathway and the impact of the G2019S mutation.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Logical comparison of this compound efficacy in WT vs. G2019S models.
References
- 1. G2019S selective LRRK2 kinase inhibitor abrogates mitochondrial DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G2019S variant of leucine-rich repeat kinase 2 (LRRK2) alters endolysosomal trafficking by impairing the function of the GTPase RAB8A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | G2019S Variation in LRRK2: An Ideal Model for the Study of Parkinson’s Disease? [frontiersin.org]
- 4. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential LRRK2 signalling and gene expression in WT-LRRK2 and G2019S-LRRK2 mouse microglia treated with zymosan and MLi2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The G2019S Mutation in LRRK2 Imparts Resiliency to Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Activity of LRRK2 Inhibitors with LRRK2 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease, necessitates rigorous validation of their on-target activity. LRRK2 knockout (KO) animal models are an indispensable tool in this process, providing a definitive method to distinguish between intended on-target effects and potential off-target activities of investigational compounds. This guide provides a comparative overview of how LRRK2 KO models are utilized to confirm the on-target engagement of LRRK2 inhibitors, supported by experimental data and detailed protocols.
The Principle of On-Target Validation with Knockout Models
The fundamental premise behind using LRRK2 KO models for on-target validation is straightforward: a highly specific inhibitor should exert its biochemical effects only in the presence of its target. Therefore, in an animal model where the LRRK2 gene has been deleted (knocked out), a LRRK2-specific inhibitor should have no effect on the downstream signaling pathways regulated by LRRK2. Any observed effects of the inhibitor in a LRRK2 KO model can be attributed to off-target interactions.
Data Presentation: Comparing Inhibitor Effects in Wild-Type vs. LRRK2 KO Models
The most direct method to assess on-target activity is to compare the effect of a LRRK2 inhibitor on a known biomarker of LRRK2 kinase activity in wild-type (WT) animals versus LRRK2 KO animals. A key biomarker is the phosphorylation of Rab10 at threonine 73 (pT73-Rab10), a direct substrate of LRRK2.
| Model | Treatment | LRRK2 Expression | pT73-Rab10 Levels (Normalized to Total Rab10) | Interpretation |
| Wild-Type (WT) Mouse | Vehicle (DMSO) | Present | 100% (Baseline) | Normal LRRK2 kinase activity. |
| Wild-Type (WT) Mouse | LRRK2 Inhibitor (e.g., MLi-2) | Present | Significantly Reduced (<20%)[1] | On-target inhibition of LRRK2 kinase activity. |
| LRRK2 Knockout (KO) Mouse | Vehicle (DMSO) | Absent | Absent or near-absent[2] | Confirms LRRK2 is the primary kinase for Rab10 in the measured tissue. |
| LRRK2 Knockout (KO) Mouse | LRRK2 Inhibitor (e.g., MLi-2) | Absent | No significant change from vehicle-treated KO | Demonstrates the inhibitor's specificity for LRRK2; lack of effect in the absence of the target. |
Note: The percentage values are illustrative and based on typical results from immunoblotting experiments.
Mandatory Visualizations
LRRK2 Signaling Pathway and Point of Inhibition
Caption: LRRK2 signaling pathway and inhibitor action.
Experimental Workflow for On-Target Validation```dot
Caption: Logic for confirming on-target LRRK2 inhibition.
Experimental Protocols
Animal Models and Inhibitor Administration
-
Models: Use age- and sex-matched wild-type (C57BL/6J) and LRRK2 knockout mice. LRRK2 KO mice can be sourced from commercial vendors or generated in-house.
-
Inhibitor Formulation: Dissolve the LRRK2 inhibitor (e.g., MLi-2, GNE-7915) in a vehicle appropriate for the route of administration (e.g., DMSO for intraperitoneal injection, or formulated in chow for oral administration). [3][4]* Administration: Administer the inhibitor and vehicle to respective groups of WT and KO mice. The dosage and duration of treatment should be determined based on the pharmacokinetic and pharmacodynamic properties of the inhibitor. [3]
Tissue Collection and Lysate Preparation
-
Euthanasia and Tissue Harvest: At the end of the treatment period, euthanize mice according to approved protocols. Rapidly dissect tissues of interest where LRRK2 is expressed (e.g., brain, lungs, kidneys) and flash-freeze in liquid nitrogen.
-
Lysate Preparation: Homogenize the frozen tissues in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Western Blotting for pRab10 and Total Rab10
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for pT73-Rab10 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the pRab10 antibody and re-probed with an antibody against total Rab10, and subsequently a loading control like GAPDH or β-actin.
-
Quantification: Densitometrically quantify the band intensities for pRab10 and total Rab10. Normalize the pRab10 signal to the total Rab10 signal for each sample.
Alternative and Complementary Approaches
While LRRK2 KO models are the gold standard, other models and assays can provide complementary information on inhibitor specificity and on-target engagement:
-
Knock-in (KI) Models: Mice with pathogenic LRRK2 mutations (e.g., G2019S, R1441G) that exhibit increased LRRK2 kinase activity can be used to assess an inhibitor's ability to reverse a disease-relevant phenotype. [5]* Cell-Based Assays: In vitro assays using primary cells derived from WT and LRRK2 KO mice can be a higher-throughput method to initially screen for on-target effects before moving to in vivo studies. [6]* Kinase Selectivity Profiling: A broad panel of in vitro kinase assays against hundreds of different kinases can be used to assess the selectivity of the LRRK2 inhibitor and identify potential off-targets. [7]
Conclusion
The use of LRRK2 knockout models is a critical and definitive step in the preclinical validation of LRRK2 inhibitors. By demonstrating a lack of effect in the absence of the target protein, researchers can confidently attribute the pharmacological activity of their compounds to on-target LRRK2 inhibition. This rigorous approach is essential for advancing safe and effective LRRK2-targeted therapies for Parkinson's disease into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2 mutant knock-in mouse models: therapeutic relevance in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating LRRK2 as a Therapeutic Target: A Comparative Guide to Lrrk2-IN-8
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a promising therapeutic target for Parkinson's disease and other neurodegenerative disorders. The development of potent and selective inhibitors is crucial for validating this target and advancing therapeutic strategies. This guide provides a comprehensive comparison of Lrrk2-IN-8 (also known as LRRK2-IN-1) with other widely used LRRK2 inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of LRRK2 Inhibitors
The efficacy of a kinase inhibitor is determined by its potency against the target and its selectivity over other kinases. The following tables summarize the biochemical and cellular potency of this compound and its alternatives.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| This compound (LRRK2-IN-1) | LRRK2 (WT) | 13 | - | [1] |
| LRRK2 (G2019S) | 6 | ~4.8 (pSer935) | [1][2] | |
| MLi-2 | LRRK2 (G2019S) | 0.76 | 1.4 (pSer935) | [1][2][3][4] |
| GNE-7915 | LRRK2 | 9 | - | [5][6][7][8][9][10] |
| PF-06447475 | LRRK2 (WT) | 3 | 25 | [11][12][13] |
| LRRK2 (G2019S) | 11 | - | [14] | |
| GSK2578215A | LRRK2 (WT) | 10.9 | - | [1][15][16] |
| LRRK2 (G2019S) | 8.9 | - | [1][15][16][17] |
Table 1: Potency of LRRK2 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of LRRK2 by 50%. Lower values indicate higher potency.
| Inhibitor | Selectivity Profile | Reference |
| This compound (LRRK2-IN-1) | Inhibited only 12 kinases out of a panel of 442 at 10 µM. | [18] |
| MLi-2 | >295-fold selectivity for LRRK2 over 300 other kinases. | [1][19] |
| GNE-7915 | Only TTK showed >50% inhibition out of 187 kinases at 0.1 µM. | [6][8] |
| GSK2578215A | Exceptionally high selectivity for LRRK2 across a panel of 460 kinases. | [15][17] |
Table 2: Selectivity of LRRK2 Inhibitors. High selectivity is critical to minimize off-target effects and potential toxicity.
Key Experimental Protocols
Accurate and reproducible experimental data are the foundation of drug discovery. Below are detailed protocols for key assays used to characterize LRRK2 inhibitors.
Biochemical LRRK2 Kinase Assay (TR-FRET)
This in vitro assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant LRRK2.
Materials:
-
Recombinant LRRK2 (Wild-Type or mutant)
-
LRRKtide (a synthetic peptide substrate)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant LRRK2 enzyme, and LRRKtide substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the ratio of the acceptor and donor emission signals and determine the IC50 value by fitting the data to a dose-response curve.
Cellular LRRK2 Autophosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block LRRK2 autophosphorylation at Serine 935 (pSer935) in a cellular context, which is a downstream marker of LRRK2 kinase activity.
Materials:
-
Cells expressing LRRK2 (e.g., SH-SY5Y neuroblastoma cells or HEK293T cells)
-
Cell culture medium and reagents
-
Test compounds (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 90 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies (anti-pSer935-LRRK2 and anti-total-LRRK2).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and calculate the ratio of pSer935-LRRK2 to total LRRK2.
-
Determine the cellular IC50 value by plotting the pSer935/total LRRK2 ratio against the inhibitor concentration.[2]
Visualizing LRRK2 Signaling and Experimental Logic
To better understand the context of LRRK2 inhibition, the following diagrams illustrate the LRRK2 signaling pathway, the experimental workflow for its validation as a therapeutic target, and the comparative logic for inhibitor selection.
Caption: LRRK2 signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for validating LRRK2 as a therapeutic target.
Caption: Logical framework for comparing and selecting LRRK2 inhibitors.
References
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. MLi-2 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. MLi-2 | LRRK2 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]
- 9. GNE-7915 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. PF-06447475|PF06447475|LRRK2 inhibitor|DC Chemicals [dcchemicals.com]
- 15. GSK2578215A; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. GSK2578215A | LRRK2 | Tocris Bioscience [tocris.com]
- 18. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
Unraveling the Potency of LRRK2 Inhibitors: An In Vitro and In Vivo Comparative Guide
A comprehensive analysis of preclinical data for leading LRRK2 kinase inhibitors, providing researchers and drug developers with a comparative overview of their efficacy. Due to the absence of publicly available data for a compound specifically named "Lrrk2-IN-8," this guide focuses on other well-documented inhibitors: LRRK2-IN-1, GSK2578215A, and PF-06447475, which are frequently cited in LRRK2 research.
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key therapeutic target for Parkinson's disease, with pathogenic mutations in the LRRK2 gene being a significant cause of both familial and sporadic forms of the disease. The hyperactivity of the LRRK2 kinase domain, particularly associated with the common G2019S mutation, is believed to be a central driver of neurodegeneration. This has spurred the development of potent and selective LRRK2 kinase inhibitors aimed at mitigating its pathological effects. This guide provides a comparative look at the preclinical efficacy of three prominent LRRK2 inhibitors, supported by experimental data and protocols.
LRRK2 Signaling and Therapeutic Intervention
The LRRK2 protein is a large, complex enzyme with both kinase and GTPase domains.[1][2] Its activation by upstream signals or pathogenic mutations leads to the phosphorylation of downstream substrates, such as Rab GTPases, which play crucial roles in cellular processes like vesicular trafficking and autophagy.[3] Dysregulation of these pathways is thought to contribute to the neuronal damage observed in Parkinson's disease. LRRK2 kinase inhibitors are designed to block the enzyme's kinase activity, thereby preventing these downstream pathological events.
Caption: The LRRK2 signaling pathway, highlighting activation triggers and the inhibitory action of kinase inhibitors.
Comparative In Vitro Efficacy
The potency of LRRK2 inhibitors is typically first assessed in biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of an inhibitor required to reduce LRRK2 kinase activity by 50%. The following table summarizes the reported IC50 values for LRRK2-IN-1, GSK2578215A, and PF-06447475 against both wild-type (WT) LRRK2 and the hyperactive G2019S mutant.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| LRRK2-IN-1 | LRRK2 (WT) | 13 | Biochemical | [4] |
| LRRK2 (G2019S) | 6 | Biochemical | [4] | |
| GSK2578215A | LRRK2 (G2019S) | 9.6 | Cellular (pS935) | [5] |
| PF-06447475 | LRRK2 (WT) | 5.8 | Biochemical | [3] |
| LRRK2 (G2019S) | 3 | Biochemical | [3] |
Comparative In Vivo Efficacy
The therapeutic potential of LRRK2 inhibitors is further evaluated in animal models of Parkinson's disease. Key outcome measures include the reduction of LRRK2-induced neurodegeneration and the modulation of LRRK2 activity biomarkers in the brain.
| Inhibitor | Animal Model | Key Finding | Reference |
| GW5074 (LRRK2 inhibitor) | Rat model of LRRK2 G2019S-induced neurodegeneration | Prevented the loss of dopamine neurons | [4] |
| PF-06447475 | G2019S-LRRK2 transgenic rats | Reduced LRRK2 kinase activity in the brain | [3] |
| MLi2 and PF-360 | G2019S-LRRK2 transgenic rats | G2019S-LRRK2 was more resistant to inhibition compared to wild-type LRRK2 | [3] |
Experimental Protocols
In Vitro LRRK2 Kinase Assay Workflow
A common method to determine the IC50 of LRRK2 inhibitors is through a radiometric kinase assay using a peptide substrate.
Caption: A generalized workflow for an in vitro radiometric LRRK2 kinase inhibition assay.[6][7][8]
Detailed Steps:
-
Reaction Preparation: A reaction mixture is prepared containing the recombinant LRRK2 enzyme (either wild-type or a mutant form), a peptide substrate, and the test inhibitor at various concentrations.[6][7]
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-32P]ATP.[6]
-
Incubation: The reaction is allowed to proceed for a set time at 30°C.
-
Reaction Termination: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-32P]ATP, often by spotting onto phosphocellulose paper.[6]
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.[6]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
In Vivo Assessment of LRRK2 Inhibitor Efficacy
Evaluating the efficacy of LRRK2 inhibitors in animal models often involves stereotactic injection of viral vectors expressing mutant LRRK2 to induce neurodegeneration, followed by treatment with the inhibitor.
Caption: A workflow for assessing the neuroprotective effects of LRRK2 inhibitors in an in vivo model.
Detailed Steps:
-
Model Creation: A neurodegenerative model is created by injecting an adeno-associated viral (AAV) vector expressing the G2019S mutant of LRRK2 into the substantia nigra of rats.[4]
-
Treatment: The animals are then treated with the LRRK2 inhibitor or a vehicle control over a period of several weeks.
-
Behavioral Analysis: Motor function is assessed using behavioral tests to determine the extent of motor deficits.
-
Histological Evaluation: After the treatment period, the brains are analyzed to quantify the survival of dopaminergic neurons, typically by staining for tyrosine hydroxylase.[4]
References
- 1. Leucine rich repeat kinase 2 (LRRK2) as a potential therapeutic target for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in targeting LRRK2 for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of LRRK2 Inhibitors: A Comparative Guide to Lrrk2-IN-8
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Leucine-rich repeat kinase 2 (LRRK2) inhibitor, Lrrk2-IN-8, against other prominent alternatives in the field. This document summarizes key experimental data, outlines detailed methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to aid in the objective assessment of its therapeutic potential.
Mutations in the LRRK2 gene are a significant genetic factor in both familial and sporadic Parkinson's disease, making its protein product a compelling target for therapeutic intervention. LRRK2 inhibitors aim to modulate the kinase activity of this protein, which is often hyperactivated by disease-associated mutations. This guide focuses on this compound, a potent LRRK2 inhibitor, and compares its performance with other well-characterized inhibitors, DNL201 and MLi-2, based on available preclinical data.
Comparative Efficacy and Selectivity
This compound has demonstrated potent inhibition of both wild-type (wt) LRRK2 and the common pathogenic G2019S mutant, with IC50 values in the low nanomolar range.[1] A key aspect of its profile is its activity against other kinases, which can inform potential off-target effects. In comparison, DNL201 and MLi-2 are also highly potent LRRK2 inhibitors that have been extensively studied.
| Inhibitor | LRRK2 (wt) IC50 | LRRK2 (G2019S) IC50 | Other Kinase Targets (IC50) | Reference |
| This compound | < 10 nM | < 10 nM | TYK2 (10-100 nM), NUAK1 (10-100 nM) | [1] |
| DNL201 | Not explicitly stated in the provided results | Not explicitly stated in the provided results | Selective, ATP-competitive | [2] |
| MLi-2 | Not explicitly stated in the provided results | ~0.76 nM (in vitro kinase assay) | Highly selective | [3] |
| LRRK2-IN-1 | 13 nM | 6 nM | Selective | [4] |
Table 1: Comparative In Vitro Potency and Selectivity of LRRK2 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable LRRK2 inhibitors against wild-type and G2019S mutant LRRK2.
In Vivo Efficacy and Therapeutic Window
A critical consideration for LRRK2 inhibitors is their therapeutic window, defined by the balance between efficacy and toxicity. A known on-target toxicity of some LRRK2 inhibitors involves changes in the lungs and kidneys. For example, preclinical studies with MLi-2 and other inhibitors have revealed reversible type II pneumocyte hypertrophy in non-human primates. However, it's crucial to note that these changes were not always associated with compromised lung function.
Determining the therapeutic index, a quantitative measure of the therapeutic window, requires comprehensive in vivo studies establishing the effective dose (ED50) and the toxic dose (TD50) or lethal dose (LD50). This data for this compound is not currently available in the public domain.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the LRRK2 signaling pathway and a general workflow for assessing inhibitor efficacy.
Caption: LRRK2 signaling pathway and the point of intervention for this compound.
Caption: General workflow for the preclinical evaluation of LRRK2 inhibitors.
Experimental Protocols
In Vitro LRRK2 Kinase Activity Assay (IC50 Determination)
This protocol outlines a general method for determining the in vitro potency of LRRK2 inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against LRRK2 kinase activity.
Materials:
-
Recombinant human LRRK2 protein (wild-type and/or mutants like G2019S).
-
LRRK2 substrate (e.g., LRRKtide peptide or a Rab protein).
-
ATP (adenosine triphosphate).
-
Test compound (e.g., this compound) at various concentrations.
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the LRRK2 enzyme, the substrate, and the kinase assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
In Vivo Toxicity Assessment in Rodent Models
This protocol provides a general framework for assessing the potential toxicity of LRRK2 inhibitors in vivo.
Objective: To evaluate the safety profile of a test compound in a rodent model following repeated administration.
Materials:
-
Test compound (e.g., this compound).
-
Vehicle control (e.g., saline, DMSO/polyethylene glycol solution).
-
Rodents (e.g., mice or rats).
-
Standard laboratory equipment for animal housing, dosing, and monitoring.
-
Equipment for blood collection and tissue harvesting.
-
Histopathology processing and analysis equipment.
Procedure:
-
Acclimate the animals to the laboratory conditions.
-
Divide the animals into groups: a vehicle control group and multiple dose groups of the test compound.
-
Administer the test compound or vehicle to the animals daily for a predetermined period (e.g., 14 or 28 days) via the intended clinical route (e.g., oral gavage).
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
At the end of the treatment period, collect blood samples for hematology and clinical chemistry analysis.
-
Euthanize the animals and perform a gross necropsy.
-
Collect major organs and tissues, with a particular focus on the lungs and kidneys, for histopathological examination.
-
A pathologist should evaluate the tissue sections for any treatment-related microscopic changes.
-
Analyze the data to determine the No-Observed-Adverse-Effect Level (NOAEL).
Conclusion
This compound emerges as a potent LRRK2 inhibitor with low nanomolar efficacy against both wild-type and G2019S mutant forms of the enzyme. Its selectivity profile, with some activity against TYK2 and NUAK1, warrants further investigation to understand potential off-target effects. While direct comparative and in vivo data for this compound are limited in the public domain, the extensive research on other LRRK2 inhibitors like DNL201 and MLi-2 provides a valuable context for its continued evaluation. A critical next step in assessing the therapeutic window of this compound will be to conduct comprehensive in vivo efficacy and toxicity studies to establish a clear therapeutic index. The experimental protocols outlined in this guide provide a foundation for such investigations, which are essential for advancing our understanding of the therapeutic potential of LRRK2 inhibition in Parkinson's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Lrrk2-IN-8
This guide provides essential procedural and safety information for researchers, scientists, and drug development professionals working with Lrrk2-IN-8. The following protocols are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Engineering controls, such as adequate ventilation and the availability of safety showers and eye wash stations, are also fundamental.[1]
| Protection Type | Required PPE | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves | Prevents skin contact. Nitrile or other chemically resistant gloves are recommended. |
| Skin and Body Protection | Impervious clothing (Lab coat) | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation of dust.[1] Use in a well-ventilated area or fume hood is essential.[1][2] |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound, from receiving the compound to its final disposal.
1. Preparation and Weighing:
-
Before handling, ensure you are in a designated area with proper ventilation, such as a chemical fume hood.[1][2]
-
Wear all required PPE as listed in the table above.
-
When weighing the powdered compound, avoid creating dust.[1][2] Use a chemical-resistant spatula and a precision balance within the fume hood.
2. Dissolving the Compound:
-
Consult the product's technical data sheet for appropriate solvents.
-
Add the solvent to the vial containing the this compound powder slowly to avoid splashing.
-
Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.
3. Use in Experiments:
-
All procedures involving this compound should be conducted within a fume hood.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[1][3]
4. Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[1][2]
-
For long-term storage, follow the supplier's recommendations, which are typically -20°C for the powder and -80°C for solutions.[1]
5. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear full PPE, including respiratory protection, before attempting to clean the spill.[1][2]
-
Contain the spill using an absorbent material suitable for chemical spills.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Prevent the spill from entering drains or water courses.[1][2]
6. First Aid Measures:
-
If swallowed: Call a poison control center or doctor immediately. Rinse mouth.[1]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1]
-
In case of skin contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.
7. Disposal:
-
All waste materials contaminated with this compound, including empty containers, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1] The compound is noted to be very toxic to aquatic life with long-lasting effects, so environmental release must be avoided.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
